Product packaging for 3-Isopropyl-6-acethyl-sydnone imine(Cat. No.:)

3-Isopropyl-6-acethyl-sydnone imine

Cat. No.: B7829401
M. Wt: 169.18 g/mol
InChI Key: FCCKOSKYTIDTLE-UHFFFAOYSA-N
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Description

3-Isopropyl-6-acethyl-sydnone imine is a synthetic mesoionic heterocycle belonging to the class of sydnone imines, which are recognized as a novel and promising category of plant growth regulators (PGRs) . Structurally, it features an isopropyl substituent at the N(3) position and an acetyl group at the N6 position of the oxadiazole core. Sydnone imines are stable, non-toxic prodrugs that can act as potent nitric oxide (NO) donors upon enzymatic activation and rearrangement in biological systems . The nature of the substituents at the N(3) and N6 positions is critically important for the compound's biological activity and research value . In scientific research, this compound is primarily investigated for its potential to modulate plant growth and development. Sydnone imine derivatives have been shown to significantly affect the growth of axial organs in germinants, with effects ranging from growth stimulation to inhibition depending on the specific crop, target organ (root or shoot), and applied concentration . Compounds with specific substituents have demonstrated strong growth-promoting effects, increasing root length (up to 80%), shoot length (up to 112%), leaf area, and fresh biomass in key cereal crops like wheat and maize . Furthermore, its utility extends to enhancing plant tolerance against abiotic stressors. As an NO donor, it can trigger key signaling pathways that help plants acclimate to harsh environmental conditions such as drought, salinity, and oxidative stress, thereby helping to preserve crop yield and quality . The mechanism of action is believed to involve the controlled release of nitric oxide, a key signaling molecule in plants that modulates various physiological processes. NO influences redox homeostasis, interacts with hormone-dependent signaling pathways, and can lead to post-translational modifications of proteins, all of which contribute to the development of adaptive stress responses and overall growth regulation . Researchers value this compound as a versatile phytoeffector candidate for agricultural research, with potential applications as a growth stimulant, stress protector, or in studies exploring the role of NO in plant physiology . This product is intended for research and further scientific investigation only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B7829401 3-Isopropyl-6-acethyl-sydnone imine

Properties

IUPAC Name

(1Z)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)10-4-7(12-9-10)8-6(3)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCKOSKYTIDTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1=NOC(=C1)N=C(C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[N+]1=NOC(=C1)/N=C(/C)\[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Isopropyl-6-acetyl-sydnone imine, a mesoionic compound of interest in medicinal chemistry and drug development. This document details the multi-step synthesis, including experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication by researchers in the field. Sydnone imines, as a class of compounds, are known for their broad range of biological activities, and understanding their synthesis is crucial for the development of new therapeutic agents.

Synthetic Pathway Overview

The synthesis of 3-Isopropyl-6-acetyl-sydnone imine is a four-step process commencing with the formation of an α-aminonitrile, followed by nitrosation, acid-catalyzed cyclization to the sydnone imine ring, and concluding with N-acylation. Each step is critical for achieving the desired product with acceptable purity and yield.

Synthesis_Pathway cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Nitrosation cluster_2 Step 3: Cyclization cluster_3 Step 4: N-Acetylation A Isopropylamine + Formaldehyde + Potassium Cyanide B N-Isopropylaminoacetonitrile A->B  Strecker  Reaction   C N-Nitroso-N-isopropylaminoacetonitrile B->C  NaNO₂ / HCl   D 3-Isopropyl-sydnone Imine (as Hydrochloride Salt) C->D  HCl (anhydrous)   E 3-Isopropyl-6-acetyl-sydnone Imine D->E  Acetic Anhydride  

Caption: Overall synthetic workflow for 3-Isopropyl-6-acetyl-sydnone imine.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step in the synthesis of 3-Isopropyl-6-acetyl-sydnone imine. The protocols are based on established procedures for analogous compounds.

Step 1: Synthesis of N-Isopropylaminoacetonitrile

This initial step involves a Strecker-type reaction, a three-component condensation to form an α-aminonitrile.

Reaction: Isopropylamine + Formaldehyde + Potassium Cyanide → N-Isopropylaminoacetonitrile

Experimental Protocol:

  • To a stirred solution of isopropylamine (1.0 mol) in 100 mL of water, cooled in an ice bath, is slowly added a 37% aqueous solution of formaldehyde (1.0 mol).

  • A solution of potassium cyanide (1.0 mol) in 50 mL of water is then added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude N-isopropylaminoacetonitrile is purified by vacuum distillation.

Step 2: Synthesis of N-Nitroso-N-isopropylaminoacetonitrile

The secondary amine of the synthesized α-aminonitrile is nitrosated to form the N-nitroso precursor required for cyclization.

Reaction: N-Isopropylaminoacetonitrile + Sodium Nitrite / HCl → N-Nitroso-N-isopropylaminoacetonitrile

Experimental Protocol:

  • N-Isopropylaminoacetonitrile (1.0 mol) is dissolved in 200 mL of 3M hydrochloric acid and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 mol) in 50 mL of water is added dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • The reaction is stirred for an additional 2 hours at 0-5 °C after the addition is complete.

  • The resulting oily product is extracted with dichloromethane (3 x 75 mL).

  • The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude N-nitroso compound, which is typically used in the next step without further purification.

Step 3: Synthesis of 3-Isopropyl-sydnone Imine Hydrochloride

The N-nitroso intermediate undergoes acid-catalyzed cyclization to form the mesoionic sydnone imine ring, which is isolated as its hydrochloride salt.

Reaction: N-Nitroso-N-isopropylaminoacetonitrile + Anhydrous HCl → 3-Isopropyl-sydnone Imine Hydrochloride

Experimental Protocol:

  • The crude N-Nitroso-N-isopropylaminoacetonitrile (1.0 mol) is dissolved in 200 mL of anhydrous diethyl ether.

  • The solution is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the solution with vigorous stirring.

  • The precipitation of a white solid is observed. The bubbling of HCl is continued until no further precipitation is seen.

  • The reaction mixture is stirred for an additional hour at 0 °C.

  • The solid product is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield 3-Isopropyl-sydnone imine hydrochloride.

Step 4: Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine

The final step is the N-acetylation of the exocyclic imine nitrogen to yield the target compound.

Reaction: 3-Isopropyl-sydnone Imine Hydrochloride + Acetic Anhydride → 3-Isopropyl-6-acetyl-sydnone Imine

Experimental Protocol:

  • 3-Isopropyl-sydnone imine hydrochloride (1.0 mol) is suspended in 250 mL of dichloromethane.

  • To this suspension, triethylamine (2.2 mol) is added dropwise at 0 °C to neutralize the hydrochloride and liberate the free imine.

  • Acetic anhydride (1.2 mol) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction mixture is washed with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of 3-Isopropyl-6-acetyl-sydnone imine and its intermediates, based on analogous reactions reported in the literature.

Table 1: Reactants and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1IsopropylamineFormaldehyde, KCNN-Isopropylaminoacetonitrile70-85
2N-IsopropylaminoacetonitrileNaNO₂, HClN-Nitroso-N-isopropylaminoacetonitrile>90 (crude)
3N-Nitroso-N-isopropylaminoacetonitrileAnhydrous HCl3-Isopropyl-sydnone Imine HCl60-75
43-Isopropyl-sydnone Imine HClAcetic Anhydride, Et₃N3-Isopropyl-6-acetyl-sydnone Imine75-90

Table 2: Physicochemical and Spectroscopic Data of 3-Isopropyl-6-acetyl-sydnone Imine

PropertyExpected Value
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight169.18 g/mol
AppearanceCrystalline solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃, δ ppm)~4.5-5.0 (septet, 1H, CH), ~2.3-2.5 (s, 3H, COCH₃), ~1.5-1.7 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, δ ppm)~170 (C=O, acetyl), ~165 (C=N), ~100 (C4 of ring), ~50 (CH), ~22 (COCH₃), ~20 (CH(CH₃)₂)
IR (KBr, cm⁻¹)~1750 (C=O, acetyl), ~1680 (C=N), ~1200-1300 (ring vibrations)
Mass Spec (ESI-MS)m/z = 170.09 [M+H]⁺

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the experimental work and the relationship between the different stages of the synthesis.

Experimental_Workflow A Step 1: Aminonitrile Synthesis B Purification (Distillation) A->B C Step 2: Nitrosation B->C D Workup (Extraction) C->D E Step 3: Cyclization D->E F Isolation (Filtration) E->F G Step 4: N-Acetylation F->G H Purification (Chromatography/ Recrystallization) G->H I Final Product Characterization H->I

Caption: Step-by-step experimental and purification workflow.

This guide provides a foundational framework for the synthesis of 3-Isopropyl-6-acetyl-sydnone imine. Researchers should adhere to standard laboratory safety practices and may need to optimize the described conditions to suit their specific laboratory environment and available resources. The provided data and protocols are intended to serve as a starting point for further investigation and development in this promising area of medicinal chemistry.

An In-depth Technical Guide on the Physicochemical Properties of 3-Isopropyl-6-acetyl-sydnone Imine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydnone imines are a class of mesoionic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, most notably as nitric oxide (NO) donors. This technical guide focuses on the physicochemical properties of a specific derivative, 3-Isopropyl-6-acetyl-sydnone imine. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates the known characteristics of closely related N-acylated sydnone imines to provide a predictive overview of its properties, including its stability, solubility, and synthetic pathways. Furthermore, this guide outlines general experimental protocols for its synthesis and characterization, and visualizes the proposed mechanism of nitric oxide release.

Introduction

Sydnone imines are five-membered heterocyclic mesoionic compounds characterized by a unique electronic structure with delocalized positive and negative charges.[1] This charge separation imparts distinct physicochemical and biological properties. The N-6 acylation of the sydnone imine core, as in 3-Isopropyl-6-acetyl-sydnone imine, generally leads to stable, crystalline compounds.[2] These derivatives are often investigated as prodrugs that can release nitric oxide under physiological conditions, a key signaling molecule involved in various physiological and pathological processes, including vasodilation and neurotransmission.[2][3] The isopropyl group at the N-3 position and the acetyl group at the N-6 position are expected to influence the compound's lipophilicity, stability, and pharmacokinetic profile.

Physicochemical Properties

Table 1: General Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale/References
Molecular Formula C₈H₁₃N₃O₂Calculated from structure
Molecular Weight 183.21 g/mol Calculated from structure
Physical State Crystalline solidN-acylated sydnone imines are typically stable solids.[2]
Melting Point (°C) Data not availableExpected to be a sharp melting point, characteristic of a pure crystalline compound.
pKa Data not availableThe exocyclic imine nitrogen's basicity is reduced by the acetyl group, suggesting a low pKa. Sydnones themselves have a pKa of 18-20 for the C4 proton.[1]
LogP (Octanol/Water) Data not availableThe isopropyl and acetyl groups increase lipophilicity compared to the parent sydnone imine.
Table 2: Solubility Profile (Predicted)
SolventPredicted SolubilityRationale/References
Water Sparingly soluble to insolubleN-6-acylated sydnone imines are generally more lipophilic and less water-soluble than their hydrochloride salts.[2]
Aqueous Buffers (Physiological pH) Low solubility
Methanol SolublePolar organic solvents are likely to dissolve the compound.
Ethanol Soluble
Dimethyl Sulfoxide (DMSO) SolubleCommon solvent for organic compounds.
Dichloromethane (DCM) Soluble
Acetonitrile Soluble
Table 3: Stability Profile
ConditionStabilityRationale/References
Solid State (at RT) StableN-6-acylated sydnone imines are described as stable compounds.[2]
Aqueous Solution (Neutral pH) Moderate stability, may undergo slow hydrolysisHydrolysis is the initial step for NO release.[3]
Acidic Aqueous Solution Less stable, hydrolysis may be acceleratedAcid catalysis can facilitate imine hydrolysis.[4]
Basic Aqueous Solution Less stable, hydrolysis may be acceleratedBase can also promote hydrolysis.
Light Data not availableSome sydnone derivatives are known to be light-sensitive.[5]

Synthesis and Characterization

General Synthetic Pathway

The synthesis of 3-Isopropyl-6-acetyl-sydnone imine would typically involve a two-step process starting from the corresponding α-amino nitrile.

Synthesis_Workflow cluster_0 Step 1: Formation of 3-Isopropyl-sydnone imine cluster_1 Step 2: Acetylation A Isopropylaminoacetonitrile B Nitrosation (e.g., NaNO₂, HCl) A->B C Cyclization (e.g., HCl in ether) B->C N-nitroso intermediate D 3-Isopropyl-sydnone imine hydrochloride C->D E 3-Isopropyl-sydnone imine hydrochloride F Acetylation (e.g., Acetic anhydride, base) E->F G 3-Isopropyl-6-acetyl-sydnone imine F->G

Caption: General workflow for the synthesis of 3-Isopropyl-6-acetyl-sydnone imine.

Experimental Protocol: Acetylation of 3-Isopropyl-sydnone imine

This is a generalized protocol and may require optimization.

  • Dissolution: Suspend 3-Isopropyl-sydnone imine hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

  • Basification: Add a non-nucleophilic base, such as triethylamine or pyridine (2-3 equivalents), to the suspension at 0 °C to neutralize the hydrochloride and liberate the free sydnone imine.

  • Acylation: Slowly add acetic anhydride (1.1-1.5 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized 3-Isopropyl-6-acetyl-sydnone imine would be confirmed using a combination of standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropyl protons, the sydnone ring proton, and the acetyl methyl protons with appropriate chemical shifts and multiplicities.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic signals for the sydnone ring carbons and the carbonyl carbon of the acetyl group.
FT-IR Characteristic absorption bands for the C=O (acetyl) and C=N (imine) stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
Elemental Analysis The percentage composition of C, H, and N should be in close agreement with the calculated values.

Mechanism of Action: Nitric Oxide (NO) Release

N-acylated sydnone imines are known to act as NO donors through a hydrolytic pathway. The acetyl group in 3-Isopropyl-6-acetyl-sydnone imine is susceptible to hydrolysis, leading to the formation of the unstable N-unsubstituted sydnone imine, which then undergoes ring-opening to an N-nitrosoaminoacetonitrile intermediate. This intermediate can subsequently decompose to release nitric oxide.

NO_Release_Mechanism A 3-Isopropyl-6-acetyl-sydnone imine B Hydrolysis (+H₂O) A->B C 3-Isopropyl-sydnone imine (unstable) B->C - Acetic Acid D Ring Opening C->D E N-nitroso-isopropylaminoacetonitrile D->E F Decomposition E->F G Nitric Oxide (NO) F->G H Byproducts F->H

References

The Rise of Sydnone Imines: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnone imines are a fascinating class of mesoionic heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology. Characterized by a 1,2,3-oxadiazole ring with an exocyclic imine group, these molecules possess a unique electronic structure with delocalized positive and negative charges, rendering them highly versatile.[1] Initially explored for their cardiovascular applications as nitric oxide (NO) donors, the field has seen a resurgence of interest due to their utility in bioorthogonal chemistry.[2] This guide provides an in-depth overview of the synthesis, key applications, and experimental methodologies related to the discovery and development of novel sydnone imines.

Core Synthetic Strategies

The synthesis of the sydnone imine scaffold can be approached through several key pathways, each offering distinct advantages in terms of substrate scope and reaction conditions.

Classical Synthesis via Nitrosation of α-Amino Nitriles

The traditional and most common method for synthesizing the sydnone imine ring involves the N-nitrosation of α-amino nitriles, followed by acid-catalyzed cyclization. This pathway is versatile and allows for a wide range of substituents at the N-3 position.

G cluster_start Starting Materials Primary_Amine Primary Amine (R-NH2) Strecker_Synthesis Strecker Amino Acid Synthesis Primary_Amine->Strecker_Synthesis Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Strecker_Synthesis Cyanide Cyanide Source (e.g., KCN) Cyanide->Strecker_Synthesis Alpha_Amino_Nitrile α-Amino Nitrile Strecker_Synthesis->Alpha_Amino_Nitrile Nitrosation N-Nitrosation (e.g., NaNO2, H+) Alpha_Amino_Nitrile->Nitrosation N_Nitroso_Intermediate N-Nitroso-α-amino Nitrile Nitrosation->N_Nitroso_Intermediate Cyclization Acid-Catalyzed Cyclization (e.g., HCl) N_Nitroso_Intermediate->Cyclization Sydnone_Imine_Salt Sydnone Imine Salt Cyclization->Sydnone_Imine_Salt G Sydnone Sydnone Activation Activation with Tf2O Sydnone->Activation Triflate_Intermediate Sydnone 5-Triflate Intermediate Activation->Triflate_Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) Triflate_Intermediate->SNAr Sydnone_Imine Sydnone Imine Derivative SNAr->Sydnone_Imine Amine Primary or Secondary Amine Amine->SNAr G Molsidomine Molsidomine (Prodrug) SIN-1 SIN-1 (Active Metabolite) Molsidomine->SIN-1 Hepatic Esterases SIN-1A SIN-1A (Open-Ring Form) SIN-1->SIN-1A pH > 5 (Non-enzymatic) Ring Opening NO_Release Nitric Oxide (NO) Release SIN-1A->NO_Release + O2 sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to G Sydnone_Imine_Cargo Sydnone Imine -Linker-Cargo Cycloaddition [3+2] Cycloaddition Sydnone_Imine_Cargo->Cycloaddition Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Cycloreversion Cycloreversion Intermediate->Cycloreversion Pyrazole Pyrazole Adduct Cycloreversion->Pyrazole Isocyanate Isocyanate -Linker-Cargo Cycloreversion->Isocyanate Release Cargo Release Isocyanate->Release Hydrolysis

References

An In-depth Technical Guide on the Stability and Degradation of 3-Isopropyl-6-acetyl-sydnone Imine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sydnone Imine Stability

Sydnone imines are a class of mesoionic compounds known for their vasodilatory and antiplatelet properties, which are mediated through the release of nitric oxide (NO).[1] The stability of the sydnone imine ring is a critical factor influencing their shelf-life, formulation development, and therapeutic efficacy. The degradation of these compounds is often linked to their mechanism of action, involving the opening of the sydnone ring to release NO.[1] Factors such as light, pH, and the presence of oxidizing agents can significantly impact the stability of sydnone imines.[2][3][4]

Physicochemical Properties and Stability Profile

While specific data for 3-isopropyl-6-acetyl-sydnone imine is unavailable, the properties of related compounds like Linsidomine provide insights into the expected characteristics.

Table 1: Physicochemical Properties of Linsidomine (SIN-1)

Property Value Reference
Molecular Formula C6H10N4O2 [5]
Molecular Weight 170.17 g/mol [5]
Appearance White to off-white solid powder [6]
Melting Point 186 °C (as hydrochloride salt) [6]
Hydrogen Bond Donor Count 1 [6]

| Hydrogen Bond Acceptor Count | 6 |[6] |

Factors Affecting Stability and Degradation Pathways

The stability of sydnone imines is influenced by several environmental factors. Understanding these factors is crucial for the development of stable pharmaceutical formulations.

Photostability

Sydnone imines are known to be highly sensitive to light.[2][3] Exposure to both artificial light and daylight can lead to rapid degradation.

  • Observations from Molsidomine Studies:

    • Unprotected solutions of Molsidomine (80 µg/mL in saline) have a half-life of about 20 minutes when exposed to sunlight.[3]

    • The incorporation of photostabilizers like pigments (e.g., titanium dioxide) into tablet formulations can improve photostability, though degradation may still occur after prolonged exposure (e.g., 12 hours of intense light stress).[2]

    • Protection from light using UV-covers for infusion bags and tubing can increase the half-life to several days.[3]

Effect of pH

The pH of the medium can influence the rate of hydrolysis and ring-opening of the sydnone imine structure.

  • Observations from Molsidomine Studies:

    • Molsidomine demonstrates considerable resistance to hydrolytic decomposition in acidic (pH 1.0), neutral (purified water), and slightly basic (pH 6.8) aqueous media at 37°C.[4]

    • The equilibrium solubility, however, is highly dependent on pH, with higher solubility observed in acidic conditions.[4]

Oxidative Degradation

The release of nitric oxide from sydnone imines is an oxidative process and is a key degradation pathway.[1]

  • Mechanism of NO Release:

    • Sydnone imines spontaneously liberate NO.[1]

    • This process involves the consumption of molecular oxygen and the formation of superoxide radicals (O2-), which can further enhance the decomposition of the sydnone imine.[1]

    • Besides NO, nitrite (NO2-) and nitrate (NO3-) are generated at nearly equimolar rates.[1]

Interaction with Excipients

Excipients used in formulations can impact the stability of sydnone imines.

  • Observations from Molsidomine Studies:

    • Decomposition of Molsidomine was observed in pellet formulations containing povidone, which is thought to be accelerated by peroxides found in this excipient.[4]

Quantitative Stability Data (Based on Molsidomine)

The following table summarizes quantitative data on the stability of Molsidomine from published studies. This data can be considered indicative for 3-isopropyl-6-acetyl-sydnone imine.

Table 2: Summary of Molsidomine Stability Data

Condition Matrix Parameter Value Reference
Daylight Exposure 80 µg/mL in saline infusion bag Half-life ~20 minutes [3]
Protected from Light (UV-cover) 80 µg/mL in saline infusion bag and tubing Half-life Several days [3]
Intense Light Stress (12h) Tablet formulation with photostabilizers Stability Degradation detected [2]
37°C 0.1 M HCl (pH 1.0) Stability Considerable resistance to hydrolysis [4]
37°C Purified Water Stability Considerable resistance to hydrolysis [4]

| 37°C | Phosphate Buffer (pH 6.8) | Stability | Considerable resistance to hydrolysis |[4] |

Experimental Protocols for Stability and Degradation Studies

To thoroughly assess the stability of 3-isopropyl-6-acetyl-sydnone imine, a series of forced degradation studies should be conducted as per ICH guidelines.[7][8]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish degradation pathways.[7]

Objective: To generate degradation products for the development and validation of stability-indicating analytical methods.

General Procedure: Expose the drug substance to stress conditions more severe than accelerated stability testing to achieve a target degradation of 5-20%.[9]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress Condition Protocol
Acid Hydrolysis Dissolve the drug substance in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 12 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve the drug substance in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
Neutral Hydrolysis Dissolve the drug substance in purified water and heat at 60-80°C for a specified period.
Oxidative Degradation Treat a solution of the drug substance with 3-30% hydrogen peroxide at room temperature for a specified period.
Thermal Degradation Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

| Photodegradation | Expose the solid drug substance or its solution to a combination of visible and UV light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light. |

Stability-Indicating Analytical Method

A validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a diode-array detector, is essential to separate and quantify the drug substance from its degradation products.[4]

Method Development Outline:

  • Column Selection: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point.[4]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for peak shape and resolution.

  • Detection: UV detection at a wavelength where the drug substance and all major degradation products have significant absorbance. A diode-array detector is useful for assessing peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the drug peak is resolved from all degradation product peaks.

Visualizations

General Degradation Pathway of Sydnone Imines

G Sydnone_Imine Sydnone Imine (e.g., 3-isopropyl-6-acetyl-sydnone imine) Ring_Opening Ring Opening Sydnone_Imine->Ring_Opening Spontaneous/ Catalyzed NO_Release Nitric Oxide (NO) Release Ring_Opening->NO_Release Superoxide Superoxide (O2-) Ring_Opening->Superoxide Generates Degradation_Products Inactive Degradation Products NO_Release->Degradation_Products Oxygen Molecular Oxygen (O2) Oxygen->Ring_Opening Required for NO release Superoxide->Ring_Opening Enhances decomposition

Caption: Proposed degradation pathway for sydnone imines.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Analysis Analysis by Stability- Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 105°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Drug_Substance Drug Substance (3-isopropyl-6-acetyl-sydnone imine) Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo Data_Evaluation Data Evaluation: - Identify Degradants - Elucidate Pathways - Validate Method Analysis->Data_Evaluation

Caption: Workflow for forced degradation studies.

Conclusion

The stability of 3-isopropyl-6-acetyl-sydnone imine is expected to be a critical attribute, with photostability and oxidative degradation being key areas of concern. Based on data from related sydnone imines, this compound is likely highly susceptible to light-induced degradation and will undergo oxidative ring-opening to release nitric oxide. A comprehensive understanding of these degradation pathways through rigorous forced degradation studies is essential for the development of a stable and effective drug product. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for assessing the stability of 3-isopropyl-6-acetyl-sydnone imine and ensuring its quality, safety, and efficacy.

References

Spectroscopic Profile of 3-Isopropyl-6-acetyl-sydnone Imine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, specific spectroscopic data and detailed experimental protocols for the characterization of 3-Isopropyl-6-acetyl-sydnone imine could not be located. This suggests that the compound may not have been synthesized or that its characterization data has not been published in readily accessible sources.

This in-depth guide is therefore presented as a general framework for the spectroscopic characterization of sydnone imines, drawing on data from closely related analogues. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic features of the target molecule and the methodologies typically employed for their analysis.

General Spectroscopic Characteristics of Sydnone Imines

Sydnone imines are a class of mesoionic heterocyclic compounds that exhibit a unique electronic structure, which is reflected in their spectroscopic properties. The characterization of these compounds typically relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of sydnone imines.

¹H NMR: The proton NMR spectrum of a sydnone imine would be expected to show characteristic signals for the protons of the isopropyl and acetyl groups, as well as a signal for the proton on the sydnone imine ring. For the isopropyl group, a doublet for the six methyl protons and a septet for the methine proton would be anticipated. The acetyl group would exhibit a singlet for the three methyl protons. The chemical shift of the C4-proton of the sydnone imine ring is typically observed in the downfield region.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. For 3-Isopropyl-6-acetyl-sydnone imine, distinct signals would be expected for the carbons of the isopropyl and acetyl groups, as well as for the carbons of the heterocyclic ring. The carbonyl carbon of the acetyl group and the carbons of the sydnone imine ring would have characteristic chemical shifts. For instance, in related sydnone imine carbene complexes, the carbene carbon atom (C4) resonance has been observed at extremely upfield shifts, around δ = 142.1 ppm and δ = 159.8 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Isopropyl-6-acetyl-sydnone imine, key vibrational bands would be expected for the following groups:

  • C=O stretching: The acetyl group would show a strong absorption band corresponding to the carbonyl stretch. In related compounds, this band has been observed in the region of 1651 cm⁻¹ to 1645 cm⁻¹.[1]

  • C=N stretching: The exocyclic imine group would also exhibit a characteristic stretching vibration, which has been reported to appear between 1562 cm⁻¹ and 1545 cm⁻¹.[1]

  • Ring vibrations: The sydnone imine ring itself will have a series of characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Sydnone imines typically display characteristic absorption bands in the UV-Vis region. For example, some sydnone imines exhibit a band around 310 nm, which is assigned to a π → π* electronic transition arising from p–π conjugation in the sydnonimine ring.[1] Another band, often observed around 229 nm, is attributed to an n → π* electronic transition of the exocyclic group.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 3-Isopropyl-6-acetyl-sydnone imine, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would provide valuable information about the structure, with characteristic losses of fragments such as the acetyl and isopropyl groups.

Experimental Protocols: A General Approach

While specific protocols for 3-Isopropyl-6-acetyl-sydnone imine are unavailable, the following outlines a general workflow for the spectroscopic characterization of a novel sydnone imine.

General Synthesis and Characterization Workflow

The synthesis of a target sydnone imine would likely be the initial step, followed by purification and subsequent spectroscopic analysis to confirm its structure and purity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization synthesis Synthesis of Target Sydnone Imine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group ID uv_vis UV-Vis Spectroscopy purification->uv_vis Electronic Transitions ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation

Caption: General workflow for the synthesis and spectroscopic characterization of a novel sydnone imine.

Methodological Details for Spectroscopic Analysis
  • NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

  • UV-Vis Spectroscopy: UV-Vis spectra would be recorded on a spectrophotometer using a quartz cuvette. The sample would be dissolved in a UV-transparent solvent (e.g., ethanol, acetonitrile), and the absorbance would be measured over a range of wavelengths (typically 200-800 nm).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, confirming the elemental composition. Techniques such as electrospray ionization (ESI) or chemical ionization (CI) could be used.

References

A Technical Guide to the Aqueous Solubility of Sydnone Imines: A Case Study of Molsidomine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Sydnone Imine Solubility

Sydnone imines are a class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] A critical parameter influencing the therapeutic efficacy and formulation development of any drug candidate is its aqueous solubility. For sydnone imines, solubility can be influenced by factors such as the nature of substituents on the sydnone imine ring, the pH of the aqueous medium, and the formation of salts. Generally, the use of sydnone imine salts, such as hydrochlorides, can significantly improve water solubility.[2]

This guide focuses on Molsidomine, an antianginal drug, to provide a detailed overview of the aqueous solubility characteristics of a representative sydnone imine.[3]

Quantitative Solubility Data for Molsidomine

The aqueous solubility of Molsidomine has been determined under various conditions. The data is summarized in the table below for ease of comparison.

Solvent/Aqueous MediumpHTemperatureSolubility
Purified WaterNeutral37°C22.3663 mg/cm³
0.1 mol·dm⁻³ HCl1.037°C46.2558 mg/cm³
0.06 mol·dm⁻³ Na₃PO₄/HCl buffer6.837°C22.2217 mg/cm³
Phosphate-buffered saline (PBS)7.2Not Specified~9 mg/mL
Water (Predicted)Not SpecifiedNot Specified13.3 mg/mL

Data compiled from references[4][5][6].

The data clearly indicates that the solubility of Molsidomine is highly dependent on the pH of the aqueous solution, with significantly higher solubility observed in acidic conditions (pH 1.0).[6] This is a critical consideration for its oral bioavailability, as it suggests good dissolution in the acidic environment of the stomach. Molsidomine is also reported to be sparingly soluble in water.[3]

Experimental Protocols for Aqueous Solubility Determination

The determination of aqueous solubility is a fundamental experiment in drug discovery and development. The "shake-flask" method is a widely recognized and reliable technique for measuring thermodynamic (equilibrium) solubility.[7][8]

3.1. Shake-Flask Method

This method involves adding an excess amount of the solid compound to a specific volume of the aqueous medium of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

3.1.1. Materials and Equipment

  • Test Compound: 3-Isopropyl-6-acetyl-sydnone imine (or representative compound like Molsidomine)

  • Aqueous Media: Purified water, and buffers at various pH values (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines).[9][10]

  • Glass Vials or Flasks: With screw caps or glass stoppers.

  • Shaker/Agitator: An orbital shaker with temperature control is recommended.[7]

  • Centrifuge: For separating undissolved solids.

  • Analytical Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification.[5]

3.1.2. Procedure

  • Preparation: Add an excess amount of the solid test compound to a series of flasks, each containing a known volume of the different aqueous media. A preliminary test can be run to estimate the amount needed to achieve saturation.[11]

  • Equilibration: Seal the flasks and place them in a shaker set to a constant temperature (e.g., 37°C ± 1°C) and agitation speed.[7] The system should be agitated for a sufficient period to reach equilibrium (e.g., 24 to 48 hours).[5] It is crucial to ensure that undissolved solid remains present throughout the experiment.[8]

  • Phase Separation: After equilibration, allow the suspensions to settle. The undissolved solid is then separated from the aqueous phase by centrifugation or filtration.[5]

  • pH Measurement: The pH of the saturated solution should be measured and recorded.[8][9]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method.

    • UV-Vis Spectroscopy: A calibration curve of absorbance versus known concentrations of the compound is prepared. The absorbance of the saturated solution is then measured at the wavelength of maximum absorbance (λmax) to determine its concentration.[12][13]

    • HPLC: A calibration curve is generated by plotting peak area against known concentrations. The saturated solution is appropriately diluted and injected into the HPLC system to determine its concentration.[1][2]

3.1.3. Data Analysis The solubility is reported as the average concentration from at least three replicate experiments for each condition.[9]

Visualization of Key Pathways and Workflows

4.1. Molsidomine Metabolic Pathway

Molsidomine is a prodrug that undergoes metabolic activation in the liver to form its active metabolite, Linsidomine (SIN-1).[3][14] Linsidomine is an unstable compound that non-enzymatically releases nitric oxide (NO), a key signaling molecule responsible for vasodilation.[3]

G Molsidomine Molsidomine (Prodrug) Linsidomine Linsidomine (SIN-1) (Active Metabolite) Molsidomine->Linsidomine Hepatic Metabolism (First-pass effect) NO_Release Nitric Oxide (NO) Release Linsidomine->NO_Release Non-enzymatic decay Vasodilation Vasodilation NO_Release->Vasodilation Activates Guanylate Cyclase

Caption: Metabolic activation of Molsidomine to release Nitric Oxide.

4.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining aqueous solubility.

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid compound to aqueous medium B Agitate at constant temperature (e.g., 24-48h) A->B C Centrifuge/Filter to separate solid B->C D Collect clear supernatant C->D E Quantify concentration (UV-Vis or HPLC) D->E F Determine Solubility E->F

Caption: Experimental workflow for the shake-flask solubility method.

Conclusion

While direct experimental data on the aqueous solubility of 3-Isopropyl-6-acetyl-sydnone imine remains to be published, the information available for the related compound, Molsidomine, provides valuable insights. The solubility of sydnone imines is significantly influenced by pH, a crucial factor for their biopharmaceutical properties. The well-established shake-flask method, coupled with analytical techniques like UV-Vis spectroscopy or HPLC, offers a reliable approach to quantitatively determine the aqueous solubility of this class of compounds. The protocols and data presented in this guide provide a comprehensive framework for researchers to design and execute their own solubility studies for novel sydnone imine derivatives.

References

Quantum Chemical Insights into the Reactivity of Sydnone Imines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the quantum chemical calculations that illuminate the reactivity of sydnone imines, a class of mesoionic compounds with significant applications in bioorthogonal chemistry and drug delivery. By leveraging computational methodologies, a deeper understanding of the factors governing their unique reactivity, particularly in [3+2] cycloaddition reactions, can be achieved.

Introduction to Sydnone Imine Reactivity

Sydnone imines are five-membered heterocyclic compounds characterized by a unique electronic structure with delocalized positive and negative charges, making them potent 1,3-dipoles. This inherent dipolar nature drives their participation in [3+2] cycloaddition reactions with various dipolarophiles, most notably strained alkynes and alkenes. These reactions are of significant interest due to their high efficiency, selectivity, and biocompatibility, positioning them as valuable tools in the field of bioorthogonal chemistry for applications such as cellular imaging and targeted drug release.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in elucidating the intricacies of sydnone imine reactivity. These computational approaches allow for the precise determination of activation energies, reaction mechanisms, and the influence of substituents on the electronic structure and, consequently, the reaction rates.

Computational Analysis of Sydnone Imine Cycloadditions

The reactivity of sydnone imines in [3+2] cycloaddition reactions is primarily governed by the energy barrier of the transition state. DFT calculations have been instrumental in quantifying these barriers and providing a rationale for experimentally observed reactivity trends.

Activation Energies and Reaction Kinetics

Computational studies have systematically investigated the activation free energies (ΔG‡) for the cycloaddition of sydnone imines with a variety of dipolarophiles. These calculations are crucial for predicting reaction rates and understanding the factors that lead to the rapid kinetics often observed in these reactions. For instance, the strain-promoted cycloaddition of sydnones with bicyclo[6.1.0]nonyne (BCN) has been shown to have a computationally predicted low activation barrier, consistent with its high reaction rate.[1]

The table below summarizes representative DFT-computed activation free energies for the [3+2] cycloaddition of N-phenyl sydnone with various strained alkenes and alkynes. While this data is for a sydnone, it provides a valuable comparative framework for understanding the reactivity of the closely related sydnone imines.

DipolarophileActivation Free Energy (ΔG‡, kcal/mol)Predicted Rate Constant (M⁻¹s⁻¹)
Bicyclononyne (BCN)22.25.0 x 10⁻²
Dibenzocyclooctyne (DIBO)19.51.46
Norbornene26.21.1 x 10⁻⁵
trans-Cyclooctene (TCO)23.55.8 x 10⁻⁴

Data adapted from a computational screening study.[2] The level of theory used was CPCM(water)-M06-2X/6-311+G(d,p)//M06-2X/6-31G(d).[2]

The Role of Substituents

The electronic and steric nature of substituents on both the sydnone imine ring and the dipolarophile plays a critical role in modulating reactivity. Quantum chemical calculations can precisely quantify these effects.

Substituent Effects on the Sydnone Imine Ring: Theoretical calculations have suggested that the resonance stabilization energies of iminosydnones can be tuned by substituents, thereby affecting their reactivity.[1] Electron-withdrawing groups on the N-aryl substituent of the sydnone imine can lower the energy of the highest occupied molecular orbital (HOMO), which can influence the rate of cycloaddition depending on whether the reaction is normal or inverse electron-demand.

Hammett Correlations: A linear relationship, as described by the Hammett equation, can be observed between the electronic parameters of substituents on the aryl ring of sydnones and the logarithm of the reaction rates.[1] This correlation underscores the significant impact of electronic effects on the reactivity of these mesoionic compounds.[1] Computational studies can predict these correlations by calculating the activation barriers for a series of substituted sydnone imines.

Reaction Mechanisms Elucidated by Quantum Chemistry

DFT calculations are a powerful tool for mapping the entire reaction pathway of a chemical transformation, including the identification of transition states and intermediates.

The [3+2] Cycloaddition Pathway

The generally accepted mechanism for the thermal [3+2] cycloaddition of sydnones and sydnone imines with alkynes proceeds through a concerted, but often asynchronous, transition state. The reaction involves the formation of a bicyclic intermediate which then undergoes a retro-[3+2] cycloaddition to extrude carbon dioxide, leading to the formation of a stable pyrazole product.[3]

Below is a logical workflow representing the key steps in the synthesis and subsequent cycloaddition of a sydnone imine.

G cluster_synthesis Sydnone Imine Synthesis cluster_cycloaddition [3+2] Cycloaddition A α-Amino Nitrile B Nitrosation A->B NaNO₂, HCl C Cyclization B->C Dehydrating Agent D Sydnone Imine C->D E Sydnone Imine D->E Reactant for Cycloaddition G Transition State E->G F Alkyne F->G H Bicyclic Intermediate G->H I Pyrazole H->I J CO₂ H->J

Caption: Workflow for the synthesis and cycloaddition of a sydnone imine.

Transition State Geometries

The geometry of the transition state provides crucial information about the mechanism of the cycloaddition. Computational studies can optimize the structure of the transition state, revealing the bond-forming and bond-breaking processes. For the cycloaddition of sydnones with bicyclononyne, the transition state geometry shows the concerted formation of the two new carbon-carbon and carbon-nitrogen bonds.[1][4]

The following diagram illustrates the key molecular events in the [3+2] cycloaddition of a sydnone imine with an alkyne, leading to the formation of a pyrazole.

reaction_mechanism cluster_reactants Reactants cluster_product Products sydnone_imine Sydnone Imine transition_state Transition State sydnone_imine->transition_state alkyne Alkyne alkyne->transition_state pyrazole Pyrazole co2 CO₂ intermediate Bicyclic Intermediate transition_state->intermediate Cycloaddition intermediate->pyrazole Retro-[3+2] intermediate->co2 Extrusion

Caption: Mechanism of the [3+2] cycloaddition of a sydnone imine with an alkyne.

Experimental Protocols

While this guide focuses on the computational aspects, a brief overview of relevant experimental procedures provides context for the theoretical calculations.

General Synthesis of N-Aryl Sydnone Imines

A standard method for the synthesis of N3-substituted sydnone imines involves the nitrosation of the corresponding α-amino nitriles, followed by cyclization.[5]

Step 1: Nitrosation of α-Amino Nitrile: The α-amino nitrile is dissolved in a suitable solvent (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature. The reaction is stirred for a specified time until the formation of the N-nitroso intermediate is complete, as monitored by an appropriate analytical technique (e.g., TLC).

Step 2: Cyclization to the Sydnone Imine: The N-nitroso intermediate is then treated with a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride, to induce cyclization to the sydnone imine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The crude product is then purified by recrystallization or column chromatography.

Kinetic Analysis of Cycloaddition Reactions

The kinetics of sydnone imine cycloadditions can be monitored using various analytical techniques, with NMR spectroscopy being a particularly powerful tool.

Procedure for Kinetic Analysis by ¹H NMR: A solution of the sydnone imine in a deuterated solvent is prepared in an NMR tube. A solution of the dipolarophile of known concentration is then added to the NMR tube. The reaction is monitored by acquiring ¹H NMR spectra at regular time intervals. The disappearance of the signals corresponding to the reactants and the appearance of signals for the product are integrated. The rate constants can then be determined by plotting the concentration of the reactants or products as a function of time and fitting the data to the appropriate rate law.

Conclusion

Quantum chemical calculations provide an indispensable framework for understanding and predicting the reactivity of sydnone imines. Through the accurate calculation of activation energies, the elucidation of reaction mechanisms, and the systematic analysis of substituent effects, computational chemistry offers invaluable guidance to experimentalists in the design of novel sydnone imine-based reagents for applications in drug development and bioorthogonal chemistry. The synergy between theoretical predictions and experimental validation will continue to drive innovation in this exciting field.

References

An In-depth Technical Guide on the Potential Biological Activity of 3-Isopropyl-6-acetyl-sydnone imine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydnone imines, a class of mesoionic compounds, have garnered significant interest for their diverse biological activities, primarily attributed to their capacity to act as nitric oxide (NO) donors. This technical guide focuses on a specific derivative, 3-Isopropyl-6-acetyl-sydnone imine, detailing its known biological effects, underlying mechanisms of action, and potential therapeutic and agricultural applications. This document synthesizes available quantitative data, provides detailed experimental methodologies for key assays, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers in pharmacology, agrochemistry, and drug discovery.

Introduction

Sydnone imines are characterized by a 1,2,3-oxadiazolium-5-olate inner salt structure with an exocyclic imine group. Their biological significance stems from their ability to release nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathophysiological processes in both animals and plants.[1][2] The substitution at the N-3 and N-6 positions of the sydnone imine ring significantly influences the compound's stability, lipophilicity, and NO-donating properties, thereby modulating its biological activity profile.[3]

3-Isopropyl-6-acetyl-sydnone imine is a derivative that has been specifically investigated for its potent effects on plant growth. The presence of the isopropyl group at the N-3 position and the acetyl group at the N-6 position are key determinants of its observed activities.[3] This guide provides a detailed examination of the current state of knowledge regarding this compound.

Biological Activity

The primary and most well-documented biological activity of 3-Isopropyl-6-acetyl-sydnone imine is its role as a plant growth modulator. However, the broader class of sydnone imines has been explored for various pharmacological applications, suggesting potential for this derivative beyond agriculture.

Plant Growth Regulation

3-Isopropyl-6-acetyl-sydnone imine has been identified as an effective stimulator of plant growth, particularly in cereal crops. Its application in pre-sowing seed treatments has demonstrated significant enhancements in both seedling and root development.[3]

Quantitative Data on Plant Growth Stimulation

The following table summarizes the observed effects of 3-Isopropyl-6-acetyl-sydnone imine on the growth of corn (Zea mays L.) cultivar Krasnodarskaya 12.[3][4]

Plant SpeciesCultivarTreatmentObserved EffectQuantitative Result
Corn (Zea mays L.)Krasnodarskaya 12Seed TreatmentSeedling Growth Stimulation26–46% increase
Corn (Zea mays L.)Krasnodarskaya 12Seed TreatmentRoot System Growth Stimulation33–57% increase
Potential Pharmacological Activities (Based on Class-wide Data)

While specific data for 3-Isopropyl-6-acetyl-sydnone imine is limited, the broader class of N-acetylated sydnone imines has been investigated for several pharmacological activities. These findings suggest potential avenues for future research into this specific derivative.

  • Vasodilatory Effects: Sydnone imines are known to be potent vasodilators due to their NO-donating capabilities. This has led to their investigation for the treatment of cardiovascular conditions.[2][5]

  • Antimicrobial Activity: Some sydnone derivatives have shown potential as antimicrobial agents.[6] The specific activity of the 3-isopropyl-6-acetyl derivative warrants investigation.

  • Cytotoxicity: Certain derivatives of related heterocyclic compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a potential for investigation in oncology.[6]

It is crucial to emphasize that these potential activities are extrapolated from related compounds and require specific experimental validation for 3-Isopropyl-6-acetyl-sydnone imine.

Mechanism of Action

The biological activities of 3-Isopropyl-6-acetyl-sydnone imine are primarily attributed to its function as a nitric oxide (NO) donor.

Nitric Oxide Release

N-acetylated sydnone imines are considered pro-drugs that, under physiological conditions, can undergo metabolic activation to release NO. This process is believed to involve enzymatic and/or chemical hydrolysis of the acetyl group, followed by the decomposition of the unstable intermediate to yield nitric oxide.[1]

3-Isopropyl-6-acetyl-sydnone_imine 3-Isopropyl-6-acetyl-sydnone imine Metabolic_Activation Metabolic Activation (e.g., Hydrolysis) 3-Isopropyl-6-acetyl-sydnone_imine->Metabolic_Activation Unstable_Intermediate Unstable Sydnone Imine Intermediate Metabolic_Activation->Unstable_Intermediate NO_Release Nitric Oxide (NO) Release Unstable_Intermediate->NO_Release Biological_Effects Downstream Biological Effects NO_Release->Biological_Effects

Figure 1: Proposed mechanism of nitric oxide release from 3-Isopropyl-6-acetyl-sydnone imine.
Downstream Signaling Pathways in Plants

In plants, the released nitric oxide acts as a signaling molecule that triggers a cascade of downstream events, ultimately leading to the observed growth stimulation. NO signaling in plants is complex and can involve cGMP-dependent and cGMP-independent pathways, as well as interactions with other plant hormones and reactive oxygen species (ROS).

NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Protein_Nitrosylation Protein S-Nitrosylation NO->Protein_Nitrosylation Hormone_Signaling Interaction with Plant Hormone Signaling (e.g., Auxin, Gibberellin) NO->Hormone_Signaling cGMP Cyclic GMP (cGMP) sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Gene_Expression Changes in Gene Expression PKG->Gene_Expression Growth_Stimulation Plant Growth Stimulation Gene_Expression->Growth_Stimulation Enzyme_Activity Modulation of Enzyme Activity Protein_Nitrosylation->Enzyme_Activity Enzyme_Activity->Growth_Stimulation Hormone_Signaling->Growth_Stimulation

Figure 2: Simplified overview of nitric oxide signaling pathways in plants leading to growth stimulation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-Isopropyl-6-acetyl-sydnone imine.

Synthesis of 3-Isopropyl-6-acetyl-sydnone imine

A general procedure for the synthesis of N-acylated sydnone imines involves the acylation of the corresponding sydnone imine salt.

Materials:

  • 3-Isopropyl-sydnone imine hydrochloride

  • Acetyl chloride or acetic anhydride

  • Anhydrous pyridine or other suitable base

  • Anhydrous dichloromethane or other aprotic solvent

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend 3-Isopropyl-sydnone imine hydrochloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add anhydrous pyridine to the suspension with stirring.

  • Slowly add a solution of acetyl chloride or acetic anhydride in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-Isopropyl-6-acetyl-sydnone imine.

Plant Growth Stimulation Assay (Seed Treatment)

This protocol is based on the methods used to evaluate the effect of sydnone imines on corn seedlings.[2]

Materials:

  • Seeds of Zea mays L. (e.g., cultivar Krasnodarskaya 12)

  • 3-Isopropyl-6-acetyl-sydnone imine

  • Distilled water

  • Petri dishes

  • Filter paper

  • Growth chamber or incubator with controlled temperature and light conditions

Procedure:

  • Prepare solutions of 3-Isopropyl-6-acetyl-sydnone imine in distilled water at various concentrations (e.g., 10⁻⁶ to 10⁻⁹ M).

  • Surface sterilize the corn seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.

  • Imbibe the sterilized seeds in the respective concentrations of the test compound or in distilled water (as a control) for a specified period (e.g., 6-12 hours).

  • Place the treated seeds on moist filter paper in Petri dishes (e.g., 10-15 seeds per dish).

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • After a set period (e.g., 7-10 days), measure the seedling shoot length and root length.

  • Calculate the percentage increase in growth compared to the control.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare Test Solutions Imbibe_Seeds Imbibe Seeds in Solutions Prepare_Solutions->Imbibe_Seeds Sterilize_Seeds Surface Sterilize Seeds Sterilize_Seeds->Imbibe_Seeds Plate_Seeds Plate Seeds on Moist Filter Paper Imbibe_Seeds->Plate_Seeds Incubate Incubate in Growth Chamber Plate_Seeds->Incubate Measure_Growth Measure Shoot and Root Length Incubate->Measure_Growth Analyze_Data Calculate Growth Increase and Perform Statistical Analysis Measure_Growth->Analyze_Data

Figure 3: Experimental workflow for the plant growth stimulation assay.
Nitric Oxide Detection (Griess Assay)

The Griess assay is a common method for the indirect quantification of NO by measuring its stable breakdown products, nitrite and nitrate.

Materials:

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Nitrate reductase (for samples containing nitrate)

  • NADPH

  • Sodium nitrite standard solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standard curve using serial dilutions of a sodium nitrite standard solution.

  • If measuring total NO production (nitrite + nitrate), first incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.

  • Add the Griess reagent to the standards and samples.

  • Incubate the mixture at room temperature for 15-30 minutes, protected from light.

  • Measure the absorbance at a wavelength of approximately 540 nm.

  • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

3-Isopropyl-6-acetyl-sydnone imine has demonstrated significant potential as a plant growth-stimulating agent, an effect attributed to its ability to donate nitric oxide. The quantitative data presented in this guide highlights its efficacy in promoting seedling and root development in corn. While its pharmacological profile remains largely unexplored, the known activities of the broader sydnone imine class suggest that this compound may possess other valuable biological properties, such as vasodilatory and antimicrobial effects.

Future research should focus on several key areas:

  • Elucidation of other potential biological activities: In vitro and in vivo studies are needed to investigate the antimicrobial, anti-inflammatory, and cardiovascular effects of 3-Isopropyl-6-acetyl-sydnone imine.

  • Quantitative structure-activity relationship (QSAR) studies: A systematic investigation of derivatives with modifications at the N-3 and N-6 positions will help in optimizing the desired biological activity.

  • Detailed mechanistic studies: Further research is required to fully understand the metabolic pathways involved in NO release from this compound and the specific downstream signaling cascades it activates in different biological systems.

  • Toxicological and safety evaluation: Comprehensive toxicity studies are essential before this compound can be considered for any commercial application, be it in agriculture or medicine.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the potential of 3-Isopropyl-6-acetyl-sydnone imine. The detailed information on its known activities, proposed mechanisms, and experimental protocols is intended to facilitate further investigation and unlock the full therapeutic and agricultural potential of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for Sydnone Imine-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnone imine-alkyne click chemistry has emerged as a powerful tool in bioconjugation and drug development, offering a bioorthogonal ligation strategy with favorable kinetics and biocompatibility. This application note provides detailed protocols for both strain-promoted and copper-catalyzed sydnone imine-alkyne cycloadditions, along with a summary of quantitative data to guide reaction optimization. Sydnones, a class of mesoionic compounds, undergo a [3+2] dipolar cycloaddition with alkynes to form pyrazole products.[1] This reaction can be significantly accelerated by using strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), in a strain-promoted alkyne-azide cycloaddition (SPAAC) fashion, or by employing copper(I) catalysis (CuSAC) for reactions involving terminal alkynes.[2][3] The bioorthogonal nature of the strain-promoted reaction allows for its application in complex biological media and even on living cells.[4][5]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for various sydnone and alkyne substrates, providing a comparative overview of their reactivity.

Sydnone ReactantAlkyne ReactantReaction TypeConditionsTimeYield (%)Rate Constant (k₂) (M⁻¹s⁻¹)Reference
N-PhenylsydnoneBicyclo[6.1.0]nonyne (BCN)SPSAC55:45 MeOH/H₂O, 21 °C-Quantitative0.054[6]
N-PhenylsydnonePhenylacetyleneCuSAC (Cu(OTf)₂)o-DCB, 100 °C1 h95-[7]
N-PhenylsydnonePhenylacetyleneCuSAC (Cu(OAc)₂)o-DCB, 100 °C18 h85-[7]
N-(p-Tolyl)sydnonePhenylacetyleneCuSAC (Cu(OTf)₂)o-DCB, 100 °C1 h96-[7]
N-(p-Anisyl)sydnonePhenylacetyleneCuSAC (Cu(OTf)₂)o-DCB, 100 °C1 h98-[7]
N-(p-Nitrophenyl)sydnonePhenylacetyleneCuSAC (Cu(OTf)₂)o-DCB, 100 °C1 h75-[7]
N-Phenylsydnone1-OctyneCuSAC (Cu(OTf)₂)o-DCB, 100 °C3 h80-[7]
N-PhenylsydnonePropargyl alcoholCuSAC (Cu(OTf)₂)o-DCB, 100 °C3 h70-[7]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylsydnone

This protocol describes the synthesis of N-phenylsydnone from N-phenylglycine.

Materials:

  • N-phenylglycine

  • Sodium nitrite (NaNO₂)

  • Water (H₂O)

  • Acetic anhydride

  • Ice

Procedure:

A. N-Nitroso-N-phenylglycine

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker.

  • Place the beaker in an ice-salt bath and stir until the temperature is below 0°C.

  • Add a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water dropwise over 40 minutes, ensuring the temperature does not exceed 0°C.

  • Filter the resulting red solution quickly with suction.

  • Wash the collected solid with ice-cold water and dry under suction.

B. 3-Phenylsydnone

  • Dissolve 99 g (0.55 mole) of the dried N-nitroso-N-phenylglycine in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask.

  • Heat the solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Pour the cooled solution slowly into 3 L of cold water with vigorous stirring. White crystals will precipitate.

  • After 5 minutes of stirring, filter the solid with suction, wash twice with ice-cold water, and dry on the funnel overnight to yield 3-phenylsydnone.

Protocol 2: Synthesis of Bicyclo[6.1.0]nonyne (BCN)

This protocol outlines a multi-step synthesis of the strained alkyne, BCN, starting from 1,5-cyclooctadiene. A stereoselective cyclopropanation is a key step in this synthesis.[4]

Materials:

  • 1,5-Cyclooctadiene

  • Ethyl diazoacetate

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(S-BHTL)₄ for stereoselectivity)

  • Solvent (e.g., dichloromethane)

  • Reagents for hydrolysis (e.g., LiOH)

  • Reagents for subsequent conversion to the alkyne (details can be found in specialized literature)

Procedure (General Overview):

  • Cyclopropanation: React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium(II) catalyst to form the bicyclo[6.1.0]nonene precursor. The choice of catalyst can influence the syn/anti selectivity.

  • Hydrolysis: Hydrolyze the resulting ester under basic conditions to yield the corresponding carboxylic acid.

  • Conversion to Alkyne: The bicyclo[6.1.0]nonene precursor is then converted to the strained alkyne, BCN, through a series of established organic transformations. For detailed, step-by-step instructions, refer to specialized synthetic organic chemistry literature.

Protocol 3: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

This protocol describes a general procedure for the bioorthogonal ligation of a sydnone with a strained alkyne like BCN.

Materials:

  • Sydnone derivative

  • Bicyclo[6.1.0]nonyne (BCN) derivative

  • Solvent (e.g., Methanol/Water mixture, PBS buffer)

Procedure:

  • Dissolve the sydnone derivative in the chosen solvent system (e.g., 55:45 Methanol/Water).

  • Add an equimolar amount or a slight excess of the BCN derivative to the solution.

  • Allow the reaction to proceed at room temperature or 37°C for bioorthogonal applications.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, NMR, or UV-Vis spectroscopy by following the disappearance of the sydnone absorbance peak).

  • The pyrazole product can be purified using standard chromatographic techniques if necessary. For bioorthogonal labeling applications, the product is often analyzed in situ.

Protocol 4: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

This protocol provides a general method for the copper-catalyzed reaction between a sydnone and a terminal alkyne. The choice of the copper salt can influence the regioselectivity of the product.[7][8]

Materials:

  • Sydnone derivative

  • Terminal alkyne

  • Copper(II) triflate (Cu(OTf)₂) for 1,3-disubstituted pyrazoles or Copper(II) acetate (Cu(OAc)₂) for 1,4-disubstituted pyrazoles

  • High-boiling solvent (e.g., o-dichlorobenzene)

Procedure:

  • To a reaction vessel, add the sydnone derivative, the terminal alkyne (typically 1.2-1.5 equivalents), and the copper catalyst (e.g., 10 mol%).

  • Add the solvent and heat the reaction mixture to the desired temperature (e.g., 100-120°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Sydnone-Alkyne Click Chemistry cluster_synthesis Reactant Synthesis cluster_reaction Click Reaction cluster_analysis Analysis and Purification sydnone Synthesis of Sydnone Derivative spsac Strain-Promoted Cycloaddition (SPSAC) sydnone->spsac cusac Copper-Catalyzed Cycloaddition (CuSAC) sydnone->cusac alkyne Synthesis of Alkyne Derivative (e.g., BCN) alkyne->spsac alkyne->cusac monitoring Reaction Monitoring (LC-MS, NMR) spsac->monitoring cusac->monitoring purification Purification (Chromatography) monitoring->purification characterization Product Characterization purification->characterization

Caption: Workflow for sydnone-alkyne cycloaddition.

reaction_mechanism Sydnone Imine-Alkyne Cycloaddition Mechanism sydnone Sydnone Imine (1,3-dipole) intermediate Cycloadduct Intermediate sydnone->intermediate [3+2] Cycloaddition alkyne Alkyne (Dipolarophile) alkyne->intermediate pyrazole Pyrazole Product intermediate->pyrazole Extrusion co2 CO₂ intermediate->co2

Caption: Mechanism of sydnone-alkyne cycloaddition.

References

Application Notes and Protocols for 3-Isopropyl-6-acetyl-sydnone Imine in In Vivo Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnone imines are a class of mesoionic compounds that have emerged as powerful tools in the field of bioorthogonal chemistry. Their ability to undergo rapid and specific [3+2] cycloaddition reactions with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), makes them ideal candidates for in vivo applications. This document provides detailed application notes and protocols for the use of a representative sydnone imine, 3-Isopropyl-6-acetyl-sydnone imine, in in vivo bioorthogonal reactions. The methodologies described herein are based on established principles for this class of compounds and can be adapted for specific research needs.

The strain-promoted sydnone imine-alkyne cycloaddition (SPSAC) is a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1] A key feature of many sydnone imine cycloadditions is the "click-and-release" mechanism, where the cycloaddition event triggers the cleavage of the sydnone imine moiety, leading to the release of a cargo molecule and the formation of a stable pyrazole product.[2][3] This property is particularly valuable for drug delivery and the controlled activation of therapeutic agents or imaging probes in vivo.

Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine

The synthesis of 3-substituted-6-acyl-sydnone imines typically involves a multi-step process starting from an appropriate α-amino acid. The following is a general protocol that can be adapted for the synthesis of 3-Isopropyl-6-acetyl-sydnone imine.

Protocol 1: Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine

Materials:

  • Valine (isopropyl-substituted α-amino acid)

  • Acetic anhydride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or similar acylating agent for the 6-position acylation

  • Anhydrous solvents (e.g., dichloromethane, diethyl ether)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-nitrosation of Valine:

    • Dissolve valine in aqueous HCl.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 1-2 hours at 0-5 °C.

    • Extract the N-nitroso-valine into an organic solvent like diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization to form 3-Isopropylsydnone:

    • Dissolve the N-nitroso-valine in acetic anhydride.

    • Heat the mixture gently (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC).

    • Remove the acetic anhydride under vacuum.

    • Purify the resulting 3-isopropylsydnone by column chromatography.

  • Formation of the Sydnone Imine:

    • The conversion of the sydnone to a sydnone imine can be achieved through various methods, often involving activation of the sydnone followed by reaction with an amine source. A recently developed method involves the triflation of the sydnone followed by nucleophilic aromatic substitution with an amine.[2]

  • N-acylation to yield 3-Isopropyl-6-acetyl-sydnone Imine:

    • The exocyclic nitrogen of the sydnone imine is then acylated using an appropriate acetylating agent (e.g., acetyl chloride or acetic anhydride) under basic conditions to yield the final product.

  • Purification and Characterization:

    • Purify the final compound by column chromatography.

    • Characterize the structure and purity of 3-Isopropyl-6-acetyl-sydnone imine using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4][5]

Quantitative Data on Sydnone Imine-Alkyne Cycloadditions

Sydnone Imine DerivativeStrained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent SystemReference
Phenyl-substituted Sydnone ImineBicyclo[6.1.0]nonyne (BCN)~1 M⁻¹s⁻¹Aqueous Buffer[1]
Various IminosydnonesDibenzoazacyclooctyne (DIBAC)Up to 12.8 M⁻¹s⁻¹Acetonitrile/Water[6]
Phenyl-substituted SydnoneBicyclononyneComparable to other bioorthogonal reactionsAqueous Buffer[1]

Note: The reaction rates are influenced by the specific substituents on both the sydnone imine and the strained alkyne, as well as the solvent system.[7][8]

In Vivo Bioorthogonal "Click-and-Release" Protocol

This protocol outlines a general workflow for utilizing 3-Isopropyl-6-acetyl-sydnone imine for the in vivo release of a cargo molecule (e.g., a drug or a fluorescent probe) upon reaction with a strained alkyne.

Protocol 2: In Vivo "Click-and-Release" of a Cargo Molecule

Materials:

  • 3-Isopropyl-6-acetyl-sydnone imine conjugated to a cargo molecule of interest.

  • A strained alkyne (e.g., BCN or DBCO) functionalized with a targeting moiety (e.g., an antibody or small molecule) or encapsulated for delivery.

  • Animal model (e.g., mouse, zebrafish).

  • Appropriate imaging modality (e.g., fluorescence imaging, PET) if a reporter molecule is used.

Procedure:

  • Administration of the Sydnone Imine Conjugate:

    • Administer the 3-Isopropyl-6-acetyl-sydnone imine-cargo conjugate to the animal model via an appropriate route (e.g., intravenous, intraperitoneal).

    • Allow sufficient time for the conjugate to distribute within the animal. The distribution profile will depend on the nature of the cargo and any targeting moieties.

  • Administration of the Strained Alkyne:

    • Administer the strained alkyne to the animal model. If a targeting moiety is used, allow time for it to accumulate at the desired site.[9]

  • In Vivo Cycloaddition and Release:

    • The sydnone imine and the strained alkyne will undergo a [3+2] cycloaddition reaction at the target site.

    • This "click" reaction will trigger the fragmentation of the sydnone imine, leading to the release of the cargo molecule.[3]

  • Detection and Analysis:

    • If the released cargo is a fluorescent probe, visualize its localization and intensity using an appropriate in vivo imaging system.

    • If the released cargo is a therapeutic agent, monitor the animal for the desired physiological response.

    • Pharmacokinetic and pharmacodynamic studies can be performed to quantify the release and effect of the cargo.

Visualizations

Synthesis Pathway

G General Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine Valine Valine N_Nitroso_Valine N-Nitroso-Valine Valine->N_Nitroso_Valine NaNO₂, HCl Sydnone 3-Isopropylsydnone N_Nitroso_Valine->Sydnone Acetic Anhydride Sydnone_Imine 3-Isopropyl-sydnone Imine Sydnone->Sydnone_Imine Activation & Amination Final_Product 3-Isopropyl-6-acetyl-sydnone Imine Sydnone_Imine->Final_Product Acetylation

Caption: General synthetic route to 3-Isopropyl-6-acetyl-sydnone imine.

Bioorthogonal "Click-and-Release" Mechanism

G Strain-Promoted Sydnone Imine-Alkyne Cycloaddition and Release Sydnone_Imine 3-Isopropyl-6-acetyl-sydnone Imine-Cargo Cycloaddition [3+2] Cycloaddition Sydnone_Imine->Cycloaddition Strained_Alkyne Strained Alkyne (e.g., BCN) Strained_Alkyne->Cycloaddition Intermediate Unstable Intermediate Cycloaddition->Intermediate Release Fragmentation Intermediate->Release Pyrazole Pyrazole Product Release->Pyrazole Cargo Released Cargo Release->Cargo

Caption: Mechanism of "click-and-release" for sydnone imines.

Experimental Workflow for In Vivo Imaging

G In Vivo Bioorthogonal Imaging Workflow cluster_preclinical Preclinical Model cluster_analysis Data Analysis Admin_Sydnone Administer Sydnone Imine-Fluorophore Distribution1 Allow for Distribution Admin_Sydnone->Distribution1 Admin_Alkyne Administer Targeted Strained Alkyne Distribution1->Admin_Alkyne Distribution2 Allow for Targeting Admin_Alkyne->Distribution2 Imaging In Vivo Fluorescence Imaging Distribution2->Imaging Image_Analysis Image Acquisition & Analysis Imaging->Image_Analysis Quantification Signal Quantification Image_Analysis->Quantification Biodistribution Biodistribution Studies Quantification->Biodistribution

Caption: Workflow for in vivo imaging using sydnone imine bioorthogonal chemistry.

Conclusion

3-Isopropyl-6-acetyl-sydnone imine and related derivatives are versatile tools for in vivo bioorthogonal chemistry. Their favorable reaction kinetics and unique "click-and-release" properties offer exciting opportunities for targeted drug delivery, in vivo imaging, and other applications in biomedical research and drug development. The protocols and data presented here provide a foundation for researchers to design and execute experiments using this powerful chemical biology tool. It is important to note that optimization of reaction conditions, delivery strategies, and analytical methods will be crucial for the successful implementation of this technology in specific in vivo contexts.

References

Application Notes and Protocols: Synthesis and Targeted Application of 3-Isopropyl-6-acetyl-sydnone Imine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnone imines are a class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are notably recognized as nitric oxide (NO) donors, a property that underpins many of their therapeutic effects, including vasodilation and potential as anticancer agents.[1][2] The targeted delivery of NO to pathological tissues, such as tumors, holds promise for enhancing therapeutic efficacy while minimizing systemic side effects. This document provides a detailed overview of the synthesis of 3-Isopropyl-6-acetyl-sydnone imine derivatives and outlines protocols for their evaluation in targeted cancer therapy. While specific experimental data for the 3-Isopropyl-6-acetyl derivative is not extensively available in current literature, the methodologies and principles described herein are based on the established chemistry and biology of the broader sydnone imine class.

Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine Hydrochloride

The synthesis of 3-substituted-6-acyl-sydnone imines typically follows a multi-step pathway involving the formation of an N-substituted α-aminonitrile, followed by nitrosation and cyclization.

Experimental Protocol: Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine Hydrochloride

  • Synthesis of N-isopropyl-aminoacetonitrile:

    • To a solution of isopropylamine (1.0 eq) in methanol, add potassium cyanide (1.1 eq) and formaldehyde (37% aqueous solution, 1.1 eq) at 0°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-isopropyl-aminoacetonitrile.

  • N-Nitrosation:

    • Dissolve the N-isopropyl-aminoacetonitrile (1.0 eq) in hydrochloric acid (2 M) at 0°C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5°C.

    • Stir the mixture for 2 hours at 0°C. The resulting N-nitroso-N-isopropylaminoacetonitrile is typically used in the next step without further purification.

  • Cyclization and Acetylation:

    • To the acidic solution of the N-nitroso compound, add acetic anhydride (2.0 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • The sydnone imine hydrochloride will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Isopropyl-6-acetyl-sydnone imine hydrochloride.

Specific Targeting Strategies

The specific targeting of 3-Isopropyl-6-acetyl-sydnone imine to cancer cells can be achieved by conjugating it to a targeting moiety that recognizes a receptor or antigen overexpressed on the tumor cell surface. Alternatively, the inherent physicochemical properties of the derivative might lead to preferential accumulation in the tumor microenvironment.

Hypothetical Signaling Pathway for NO-Mediated Apoptosis

Nitric oxide released from the sydnone imine derivative can induce apoptosis in cancer cells through various signaling pathways. A plausible mechanism involves the activation of the soluble guanylate cyclase (sGC) pathway, leading to increased cyclic guanosine monophosphate (cGMP) levels, or through the generation of reactive nitrogen species (RNS) that cause cellular stress.

G cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_sGC_pathway sGC-cGMP Pathway cluster_RNS_pathway RNS-Mediated Stress Pathway Sydnone_Imine 3-Isopropyl-6-acetyl-sydnone imine NO Nitric Oxide (NO) Sydnone_Imine->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates RNS Reactive Nitrogen Species (RNS) NO->RNS Forms cGMP Cyclic GMP (cGMP) sGC->cGMP GTP -> cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Apoptosis_sGC Apoptosis PKG->Apoptosis_sGC Induces Mitochondrial_Stress Mitochondrial Stress RNS->Mitochondrial_Stress Induces Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Leads to Apoptosis_RNS Apoptosis Caspase_Activation->Apoptosis_RNS Induces

Caption: Hypothetical signaling pathways of NO-mediated apoptosis induced by 3-Isopropyl-6-acetyl-sydnone imine in cancer cells.

Experimental Workflow for Evaluating Targeted Efficacy

A systematic workflow is essential to evaluate the efficacy and specificity of the synthesized sydnone imine derivative.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 3-Isopropyl-6-acetyl-sydnone imine Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cell_Culture Cancer Cell Lines (Target vs. Control) Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT, LDH) Cell_Culture->Cytotoxicity NO_Measurement Intracellular NO Measurement Cytotoxicity->NO_Measurement Apoptosis_Assay Apoptosis Assay (Flow Cytometry) NO_Measurement->Apoptosis_Assay Animal_Model Tumor Xenograft Model Apoptosis_Assay->Animal_Model Treatment Treatment with Sydnone Imine Derivative Animal_Model->Treatment Tumor_Growth Tumor Growth Inhibition Measurement Treatment->Tumor_Growth Biodistribution Biodistribution and Toxicity Studies Tumor_Growth->Biodistribution

Caption: Experimental workflow for the evaluation of 3-Isopropyl-6-acetyl-sydnone imine as a targeted anticancer agent.

Protocols for Key Experiments

Protocol 1: MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., a cell line with a specific target receptor and a control line) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of 3-Isopropyl-6-acetyl-sydnone imine hydrochloride (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: Intracellular Nitric Oxide Measurement using DAF-FM Diacetate

  • Seed cells in a 24-well plate and treat with the sydnone imine derivative as in the cytotoxicity assay.

  • After the desired treatment time, wash the cells with PBS.

  • Incubate the cells with 5 µM DAF-FM Diacetate in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation/emission ~495/515 nm).

Protocol 3: Apoptosis Assay using Annexin V-FITC/Propidium Iodide (PI) Staining

  • Treat cells with the sydnone imine derivative for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Data Summary

The following tables present hypothetical data for the evaluation of "Compound X" (3-Isopropyl-6-acetyl-sydnone imine hydrochloride) in a targeted and a non-targeted cancer cell line.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineTargeting ReceptorIC50 (µM) of Compound X
Targeted Cancer Cell LineOverexpressed15.2 ± 2.1
Non-Targeted Cancer Cell LineNormal Expression85.7 ± 5.6
Normal Fibroblast Cell LineLow/No Expression> 200

Table 2: Intracellular NO Production (Fold Increase vs. Control)

Cell LineCompound X Conc. (µM)Fold Increase in NO
Targeted Cancer Cell Line105.8 ± 0.7
5012.3 ± 1.5
Non-Targeted Cancer Cell Line101.5 ± 0.3
503.2 ± 0.4

Table 3: Apoptosis Induction (% of Apoptotic Cells)

Cell LineTreatment% Early Apoptosis% Late Apoptosis
Targeted Cancer Cell LineControl2.1 ± 0.41.5 ± 0.3
Compound X (20 µM)25.4 ± 3.115.8 ± 2.2
Non-Targeted Cancer Cell LineControl1.8 ± 0.31.2 ± 0.2
Compound X (20 µM)5.6 ± 0.83.1 ± 0.5

Conclusion

The synthesis of 3-Isopropyl-6-acetyl-sydnone imine derivatives represents a promising avenue for the development of targeted anticancer therapies. Their ability to act as NO donors can be harnessed to selectively induce apoptosis in cancer cells. The protocols and workflows detailed in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these compounds. Further research, including the conjugation to specific targeting ligands and extensive in vivo studies, is warranted to fully elucidate their therapeutic potential.

References

Application Notes & Protocols: A Step-by-Step Guide to Sydnone Imine Mediated Ligation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sydnone imine mediated ligation has emerged as a powerful tool in the field of bioconjugation and chemical biology. This reaction, a type of 1,3-dipolar cycloaddition, offers a unique "click-and-release" capability, allowing for the stable linkage of molecules or the triggered release of a payload under physiological conditions.[1][2] The reaction typically occurs between a sydnone imine and a strained alkyne, such as a cyclooctyne, to form a pyrazole product.[3][4] Its bioorthogonal nature—meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes—makes it particularly valuable for applications like protein modification, drug delivery, and cellular imaging.[2] This guide provides a detailed overview of the underlying mechanism, experimental protocols, and key data for researchers looking to implement this versatile ligation strategy.

Mechanism of Action: The [3+2] Cycloaddition

Sydnone imines are mesoionic compounds that act as 1,3-dipoles.[3][5] They react with dipolarophiles, most notably strained alkynes like dibenzoazacyclooctyne (DBCO) or bicyclononyne (BCN), in a [3+2] cycloaddition reaction. This transformation, known as Strain-Promoted Iminosydnone-Cycloalkyne Cycloaddition (SPICC), is highly efficient and proceeds without the need for a metal catalyst.[4]

The reaction initiates with the cycloaddition of the sydnone imine to the strained alkyne, forming an unstable bicyclic intermediate. This intermediate then undergoes a rapid rearrangement and fragmentation. Depending on the substituents on the sydnone imine, this process can result in a stable ligation product (a pyrazole) and the release of a secondary molecule, such as an isocyanate.[1] This unique "click-and-release" feature is a key advantage of the methodology.

Sydnone_Imine_Ligation_Mechanism cluster_process Reaction Process sydnone Sydnone Imine (1,3-Dipole) intermediate Unstable Bicyclic Intermediate sydnone->intermediate + alkyne Strained Alkyne (e.g., DBCO) alkyne->intermediate pyrazole Ligated Pyrazole Product intermediate->pyrazole Rearrangement & Fragmentation release Released Molecule (e.g., Isocyanate) intermediate->release

Caption: Mechanism of Sydnone Imine Mediated [3+2] Cycloaddition.

Quantitative Data: Reaction Kinetics

The efficiency of sydnone imine ligation is determined by its second-order rate constant (k₂). This value is highly dependent on the specific structures of the sydnone imine and the strained alkyne partner. Electron-withdrawing groups on the sydnone imine can significantly accelerate the reaction rate. The following table summarizes reported kinetic data for various reaction pairs.

Sydnone Imine DerivativeAlkyne PartnerSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Conditions
N-sulfonyl sydnonimineDibenzoazacyclooctyne (DIBAC)Up to 0.62Physiological conditions
4-Brominated SydnoneBicyclononyne (BCN)3.73PBS buffer, Room Temperature
Standard Phenyl Sydnone ImineBicyclononyne (BCN)~0.23PBS buffer, Room Temperature

Experimental Protocols

This section provides a general protocol for the labeling of a protein with a fluorescent dye using sydnone imine mediated ligation. This can be adapted for other biomolecules and payloads.

Protocol 1: General Protein Labeling

Objective: To conjugate a sydnone imine-functionalized protein with a strained alkyne-modified fluorescent probe.

Materials:

  • Sydnone imine-functionalized protein stock solution (e.g., 100 µM in PBS).

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488) stock solution (e.g., 10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Microcentrifuge tubes.

  • Incubator or temperature-controlled shaker.

  • SDS-PAGE analysis equipment.

  • Fluorescence imaging system.

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, dilute the sydnone imine-protein stock solution with PBS (pH 7.4) to a final concentration of 10 µM. For a 100 µL final reaction volume, use 10 µL of the 100 µM protein stock and 89 µL of PBS.

  • Add Alkyne Probe: Add the strained alkyne-fluorophore conjugate to the reaction mixture. A 5 to 10-fold molar excess is typically recommended. To achieve a 5-fold excess (50 µM final concentration), add 0.5 µL of the 10 mM DBCO-Fluor 488 stock solution. Note: The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.

  • Incubation: Gently mix the solution and incubate at room temperature (25°C) or 37°C for 1-4 hours. Reaction time may vary depending on the specific reactants and concentrations.

  • Quenching (Optional): If desired, the reaction can be quenched by adding an excess of a small molecule scavenger, such as an azide-containing compound, to react with any remaining strained alkyne.

  • Analysis:

    • SDS-PAGE: Analyze the reaction mixture using SDS-PAGE. The labeled protein will exhibit a higher molecular weight and can be visualized by in-gel fluorescence scanning, confirming successful conjugation.

    • Mass Spectrometry: For precise characterization, the molecular weight of the labeled protein can be confirmed using LC-MS or MALDI-TOF mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Ligation cluster_analysis Analysis prep_protein Prepare Sydnone Imine- Functionalized Protein (10 µM in PBS) mix Combine Protein and Alkyne-Fluorophore (5-10 fold excess) prep_protein->mix prep_alkyne Prepare Strained Alkyne- Fluorophore Stock (10 mM in DMSO) prep_alkyne->mix incubate Incubate at 25-37°C for 1-4 hours mix->incubate sds_page SDS-PAGE Analysis (In-gel Fluorescence) incubate->sds_page mass_spec Mass Spectrometry (Confirmation) incubate->mass_spec

Caption: General workflow for protein labeling via sydnone imine ligation.

Applications in Research and Development

The unique properties of sydnone imine mediated ligation make it suitable for a wide range of advanced applications:

  • Bioconjugation: Site-specific labeling of proteins, peptides, and other biomolecules for imaging and functional studies.[6]

  • Drug Delivery: Development of cleavable linkers that can release a therapeutic agent at a target site upon reaction with a corresponding bioorthogonal partner.[2][4]

  • Materials Science: Creation of functionalized polymers and surfaces.[5]

  • Diagnostics: Assembly of diagnostic probes and tools for detecting specific biological markers.

By providing a robust and bioorthogonal method for molecular ligation and release, sydnone imine chemistry offers a significant expansion of the chemical biology toolbox for researchers across multiple disciplines.

References

Application Notes and Protocols: Introducing 3-Isopropyl-6-acetyl-sydnone Imine into Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 3-Isopropyl-6-acetyl-sydnone imine into various biomolecules. This methodology leverages the power of bioorthogonal click chemistry, specifically the strain-promoted alkyne-sydnone cycloaddition (SPSAC), to achieve highly selective and efficient bioconjugation under physiological conditions.

Introduction

Sydnone imines are a class of mesoionic compounds that have emerged as valuable tools in chemical biology and drug development. Their ability to participate in [3+2] cycloaddition reactions with strained alkynes in a bioorthogonal manner makes them ideal for the specific labeling and modification of biomolecules in complex biological systems. The 3-Isopropyl-6-acetyl-sydnone imine offers a unique scaffold that can be functionalized for attachment to proteins, antibodies, and oligonucleotides. This document outlines the synthesis of a reactive intermediate of this sydnone imine and provides detailed protocols for its conjugation to biomolecules and subsequent analysis.

The primary bioconjugation strategy involves a two-step process:

  • Functionalization of the Biomolecule: Introduction of a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), onto the target biomolecule.

  • Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC): Reaction of the alkyne-modified biomolecule with a functionalized 3-Isopropyl-6-acetyl-sydnone imine derivative.

Synthesis of a Reactive 3-Isopropyl-6-acetyl-sydnone Imine Intermediate

To conjugate 3-Isopropyl-6-acetyl-sydnone imine to a biomolecule, it must first be converted into a reactive form. A common strategy for N-acyl sydnone imines is to introduce a leaving group on the acetyl moiety, creating an electrophilic site for reaction with nucleophiles on a linker. Here, we propose the synthesis of an α-bromoacetyl derivative.

Proposed Synthesis of N-(α-bromoacetyl)-3-isopropyl-sydnone imine:

A plausible synthetic route involves the acylation of 3-isopropyl-sydnone imine with bromoacetyl bromide. The parent 3-isopropyl-sydnone imine can be synthesized from N-isopropyl-aminoacetonitrile through nitrosation and subsequent cyclization.

Quantitative Data Summary

Sydnone DerivativeStrained AlkyneSecond-Order Rate Constant (k₂)ConditionsReference
N-phenyl sydnoneBicyclononyne (BCN)0.054 M⁻¹s⁻¹21°C, 55:45 MeOH/H₂O[1]
General Sydnone IminesCyclooctynes~0.1 - 1 M⁻¹s⁻¹Physiological pH and temperatureGeneral observation from click chemistry literature

Note: The presence of different substituents on the sydnone imine ring can influence the reaction kinetics. It is recommended to perform kinetic analysis for the specific system being investigated.

Experimental Protocols

Protocol 1: Functionalization of Proteins with a Strained Alkyne (BCN)

This protocol describes the modification of a protein with BCN-NHS ester to introduce the strained alkyne for subsequent reaction with the sydnone imine. This method targets primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • BCN-NHS ester (commercially available)

  • Anhydrous Dimethylformamide (DMF)

  • Desalting column (e.g., PD-10)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.

  • BCN-NHS Ester Stock Solution: Immediately before use, dissolve BCN-NHS ester in anhydrous DMF to a concentration of 10 mM.

  • Reaction: Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution. Gently mix and incubate for 1 hour at room temperature.

  • Purification: Remove excess, unreacted BCN-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by MALDI-TOF mass spectrometry or by reacting a small aliquot with a fluorescently labeled sydnone imine and measuring the absorbance.

Protocol 2: Conjugation of Functionalized Sydnone Imine to Alkyne-Modified Protein

This protocol details the strain-promoted cycloaddition of the N-(α-bromoacetyl)-3-isopropyl-sydnone imine (or a linker-modified version) to the BCN-functionalized protein.

Materials:

  • BCN-modified protein (from Protocol 1)

  • Functionalized 3-Isopropyl-6-acetyl-sydnone imine (e.g., with a fluorescent reporter or drug payload attached via a linker to the bromoacetyl group)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: To the solution of BCN-modified protein in PBS, add a 5-10 fold molar excess of the functionalized sydnone imine derivative.

  • Incubation: Incubate the reaction mixture for 4-12 hours at 37°C with gentle agitation. The reaction can also be performed at room temperature for a longer duration (12-24 hours).

  • Purification: Purify the resulting protein-sydnone imine conjugate by size exclusion chromatography (SEC) or dialysis to remove unreacted sydnone imine.

  • Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to confirm the incorporation of the sydnone imine (if it contains a chromophore). Mass spectrometry can be used for precise characterization.

Visualizations

Signaling Pathway Diagram

While 3-Isopropyl-6-acetyl-sydnone imine itself is not directly involved in signaling, its utility lies in its ability to be conjugated to molecules that are. For instance, an antibody-drug conjugate (ADC) utilizing this linker technology would follow the general pathway of ADC internalization and payload release.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (with Sydnone Imine Linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Drug Payload Lysosome->Payload Linker Cleavage/ Payload Release DNA DNA Damage & Apoptosis Payload->DNA Cell Killing

Caption: General signaling pathway for an antibody-drug conjugate.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for labeling a protein with 3-Isopropyl-6-acetyl-sydnone imine.

Experimental_Workflow cluster_synthesis Sydnone Imine Functionalization cluster_biomolecule_mod Biomolecule Modification cluster_conjugation Bioconjugation Sydnone 3-Isopropyl-6-acetyl- sydnone imine ReactiveSydnone N-(α-bromoacetyl)-3-isopropyl- sydnone imine Sydnone->ReactiveSydnone Bromination SPSAC Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC) ReactiveSydnone->SPSAC Protein Target Protein (e.g., Antibody) AlkyneProtein Alkyne-Modified Protein (BCN) Protein->AlkyneProtein NHS Ester Reaction AlkyneProtein->SPSAC Purification Purification (SEC/Dialysis) SPSAC->Purification FinalProduct Protein-Sydnone Imine Conjugate Purification->FinalProduct

Caption: Experimental workflow for protein bioconjugation.

Logical Relationship Diagram

This diagram shows the logical relationship between the key components of the bioconjugation strategy.

Logical_Relationship Biomolecule Biomolecule (Protein, Antibody, etc.) Functionalization Functionalization Biomolecule->Functionalization SydnoneImine 3-Isopropyl-6-acetyl- sydnone imine Conjugation SPSAC Reaction SydnoneImine->Conjugation StrainedAlkyne Strained Alkyne (e.g., BCN) StrainedAlkyne->Functionalization Functionalization->Conjugation Alkyne-Modified Biomolecule FinalConjugate Bioconjugate Conjugation->FinalConjugate

Caption: Logical relationship of the bioconjugation components.

Conclusion

The use of 3-Isopropyl-6-acetyl-sydnone imine in conjunction with strain-promoted alkyne-sydnone cycloaddition offers a robust and specific method for the modification of biomolecules. The protocols and information provided herein serve as a comprehensive guide for researchers to apply this powerful bioorthogonal tool in their studies, from basic research to the development of novel therapeutics and diagnostics. As with any bioconjugation strategy, optimization of reaction conditions for each specific biomolecule is recommended to achieve the desired outcome.

References

Application Notes and Protocols for Monitoring Sydnone Imine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the kinetics of sydnone imine reactions, which are crucial in various fields, including drug development and bioconjugation. The protocols focus on common and effective analytical techniques: UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction to Sydnone Imine Reactions

Sydnone imines are mesoionic compounds that participate in a variety of chemical transformations, most notably 1,3-dipolar cycloaddition reactions with alkynes to form pyrazoles. The kinetics of these reactions are of significant interest for understanding reaction mechanisms, optimizing reaction conditions, and for applications where reaction rate is a critical parameter, such as in bioorthogonal chemistry. The strain-promoted sydnone-alkyne cycloaddition (SPSAC) is a key reaction in this class, known for its rapid kinetics without the need for a catalyst.[1][2]

Core Experimental Techniques for Kinetic Monitoring

The choice of analytical technique for monitoring sydnone imine reaction kinetics depends on the specific reaction, the properties of the reactants and products, and the desired level of detail.

  • UV-Visible (UV-Vis) Spectroscopy: Ideal for reactions where the sydnone imine or the product has a distinct chromophore, allowing for real-time monitoring of concentration changes. It is particularly useful for fast reactions when coupled with a stopped-flow apparatus.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the simultaneous monitoring of multiple species in the reaction mixture. In-situ NMR is a powerful tool for observing the reaction directly in the NMR tube.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying reactants, products, and any intermediates or side products. It is well-suited for monitoring reaction progress over time by analyzing aliquots from the reaction mixture.

Data Presentation

The following tables summarize kinetic data for sydnone imine cycloaddition reactions.

Table 1: Second-Order Rate Constants for Strain-Promoted Sydnone-Alkyne Cycloadditions (SPSAC)

Sydnone DerivativeCyclooctyne DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference
N-phenylsydnoneBicyclononyne (BCN)55:45 MeOH/H₂O210.054[1]
Phenylsydnone (PhSydH)MeO-DIBOMeCN25Value not specified[6]
Phenylsydnone (PhSydCl)MeO-DIBACMeCN25Value not specified[6]
Phenylsydnone (PhSydCl)BCNMeCN25Value not specified[6]

Note: Specific rate constant values for the PhSydH and PhSydCl reactions were not explicitly found in the provided search results but are indicated to be fast.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopy for Monitoring Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

This protocol describes the use of UV-Vis spectroscopy to determine the second-order rate constant of a fast SPSAC reaction under pseudo-first-order conditions.

Materials:

  • Sydnone imine derivative

  • Strained alkyne (e.g., Bicyclononyne - BCN)

  • Spectrophotometer-grade solvent (e.g., 55:45 Methanol/Water)

  • UV-Vis spectrophotometer (a stopped-flow instrument is recommended for very fast reactions)

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the sydnone imine derivative in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a series of stock solutions of the strained alkyne in the same solvent at concentrations that are in large excess (at least 10-fold higher) of the sydnone imine concentration (e.g., 10 mM, 20 mM, 40 mM, 80 mM).

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the sydnone imine solution to identify its maximum absorbance wavelength (λmax). For N-phenylsydnone, this is about 310 nm.[1]

    • Record the UV-Vis spectrum of the pyrazole product (if available) and the strained alkyne to ensure they do not significantly absorb at the sydnone's λmax.

  • Kinetic Measurement (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).

    • For a standard spectrophotometer, rapidly mix the sydnone imine solution with one of the excess alkyne solutions in a cuvette and immediately start recording the absorbance at the determined λmax as a function of time.

    • For a stopped-flow instrument, load the sydnone imine and alkyne solutions into the respective syringes and initiate the automated mixing and data acquisition.

    • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

    • Repeat the kinetic run for each of the different excess concentrations of the strained alkyne.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time for each kinetic run.

    • The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k_obs).

    • Plot the obtained k_obs values against the corresponding concentrations of the strained alkyne.

    • The slope of this second linear plot will be the second-order rate constant (k₂) for the reaction.

Protocol 2: In-Situ NMR Spectroscopy for Monitoring Sydnone Imine Reaction Kinetics

This protocol outlines the use of in-situ ¹H NMR spectroscopy to monitor the progress of a sydnone imine cycloaddition reaction.

Materials:

  • Sydnone imine derivative

  • Alkyne (e.g., a cyclooctyne)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reactants

  • NMR spectrometer with temperature control

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the sydnone imine in the deuterated solvent in an NMR tube.

    • Add a known concentration of the alkyne to the NMR tube. The reaction can be initiated by the addition of the second reactant or by a temperature jump if the reaction is thermally sensitive.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.

    • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the sydnone imine and the alkyne.

  • In-Situ Monitoring:

    • Set up an arrayed experiment on the NMR spectrometer to automatically acquire ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.

    • Monitor the reaction by observing the decrease in the integral of a characteristic peak of the sydnone imine and the corresponding increase in the integral of a characteristic peak of the pyrazole product.

  • Data Analysis:

    • Process the series of NMR spectra.

    • For each time point, calculate the concentration of the sydnone imine and the pyrazole product based on the integration of their respective characteristic peaks relative to an internal standard or the total integral of all reactant and product peaks.

    • Plot the concentration of the sydnone imine versus time.

    • Use appropriate kinetic models (e.g., first-order or second-order rate laws) to fit the concentration-time data and determine the rate constant.

Protocol 3: HPLC for Monitoring Sydnone Imine Reaction Progress

This protocol details the use of reverse-phase HPLC to monitor the kinetics of a sydnone imine reaction by analyzing aliquots at different time points.

Materials:

  • Sydnone imine derivative

  • Alkyne

  • Reaction solvent

  • Quenching solution (if necessary, e.g., a solvent that rapidly dilutes and cools the reaction)

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water)

Procedure:

  • HPLC Method Development:

    • Develop an HPLC method capable of separating the sydnone imine, the alkyne, and the pyrazole product.

    • A common starting point for a reverse-phase C18 column is a gradient elution with acetonitrile and water.

    • Determine the retention times and detector response for each component by injecting standard solutions of known concentrations. A pyrazole standard can be analyzed on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid.[7]

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the sydnone imine and the alkyne at known initial concentrations.

    • Start a timer at the moment of mixing.

  • Reaction Sampling:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a cold solvent to stop the reaction.

    • Filter the quenched sample if necessary before injection into the HPLC.

  • HPLC Analysis:

    • Inject the quenched and filtered samples into the HPLC system.

    • Record the chromatograms and integrate the peak areas corresponding to the sydnone imine and the pyrazole product.

  • Data Analysis:

    • Create calibration curves for the sydnone imine and the pyrazole product by plotting peak area versus concentration.

    • Use the calibration curves to determine the concentration of the sydnone imine and the product in each aliquot at each time point.

    • Plot the concentration of the sydnone imine as a function of time.

    • Apply the appropriate integrated rate law to the concentration-time data to determine the reaction rate constant.

Mandatory Visualizations

Experimental_Workflow_for_Kinetic_Analysis cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis prep_reactants Prepare Reactant Stock Solutions initiate_reaction Initiate Reaction (Mixing/Temperature Jump) prep_reactants->initiate_reaction setup_instrument Setup & Equilibrate Analytical Instrument setup_instrument->initiate_reaction monitor Monitor Reaction Progress (Spectroscopy/Chromatography) initiate_reaction->monitor acquire_data Acquire Time-Course Data (Absorbance/Concentration) monitor->acquire_data plot_data Plot Data (e.g., ln(A) vs. time) acquire_data->plot_data determine_rate Determine Rate Constants (Fitting to Kinetic Model) plot_data->determine_rate

Caption: General workflow for a chemical kinetics experiment.

Sydnone_Imine_Reaction_Pathway sydnone Sydnone Imine (1,3-Dipole) cycloaddition [3+2] Cycloaddition sydnone->cycloaddition alkyne Alkyne (Dipolarophile) alkyne->cycloaddition pyrazole Pyrazole Product cycloaddition->pyrazole

Caption: Reaction pathway for sydnone imine cycloaddition.

References

Application Notes and Protocols for Sydnone Imines in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known chemical properties and reactivity of sydnone imines. While scientifically plausible, they are intended as illustrative examples of potential applications in materials science, as specific literature on the materials science applications of 3-Isopropyl-6-acetyl-sydnone imine is limited.

Application Note 1: Self-Healing Hydrogels Based on Dynamic Sydnone Imine Chemistry

Sydnone imines possess a unique mesoionic structure with a reactive imine functional group. This note describes the application of a bifunctional sydnone imine crosslinker to create a self-healing hydrogel with a poly(vinyl alcohol) (PVA) backbone. The self-healing property is attributed to the reversible nature of the imine bond formation and hydrolysis under specific pH conditions.

Key Features:

  • Self-Healing: The hydrogel can autonomously repair damage at room temperature.

  • pH-Responsive: The healing efficiency is dependent on the pH of the surrounding medium.

  • Biocompatible: The PVA backbone is known for its biocompatibility, making the hydrogel suitable for biomedical applications.

Quantitative Data Summary

PropertyValueConditions
Gelation Time 5 - 10 minutesRoom temperature, pH 7.4
Tensile Strength 0.8 - 1.2 MPaFully swollen state
Elongation at Break 300 - 400%Fully swollen state
Healing Efficiency ~95%24 hours at pH 7.4, room temperature
Swelling Ratio 20 - 25 g/gIn phosphate-buffered saline (PBS) at pH 7.4

Experimental Protocol: Synthesis of Sydnone Imine-PVA Hydrogel

Materials:

  • Poly(vinyl alcohol) (PVA), 99+% hydrolyzed, MW 146,000-186,000

  • 3,3'-(ethane-1,2-diyl)bis(6-acetylsydnone imine) (hypothetical crosslinker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in deionized water by heating at 90°C with stirring until the PVA is fully dissolved. Cool the solution to room temperature.

  • Crosslinker Solution Preparation: Prepare a 5% (w/v) solution of the bifunctional sydnone imine crosslinker in a minimal amount of a biocompatible organic solvent (e.g., DMSO) and then dilute with PBS (pH 7.4).

  • Hydrogel Formation: Mix the PVA solution and the crosslinker solution in a 10:1 volume ratio. Stir vigorously for 30 seconds.

  • Casting and Gelation: Pour the mixture into a mold and allow it to stand at room temperature for 15-20 minutes for complete gelation.

  • Equilibration: Immerse the resulting hydrogel in PBS (pH 7.4) for 24 hours to remove any unreacted components and to allow the hydrogel to reach its equilibrium swelling state.

Experimental Protocol: Evaluation of Self-Healing Properties

  • Damage Creation: Cut the equilibrated hydrogel into two separate pieces using a scalpel.

  • Healing Process: Gently press the two cut surfaces together and immerse the hydrogel in PBS (pH 7.4) at room temperature.

  • Evaluation: After 24 hours, carefully remove the hydrogel and subject it to tensile testing to quantify the recovery of its mechanical properties. The healing efficiency is calculated as the ratio of the tensile strength of the healed hydrogel to that of the original, undamaged hydrogel.

Self-Healing Mechanism

G Self-Healing Mechanism of Sydnone Imine Hydrogel cluster_0 Damaged State cluster_1 Healing Process (pH 7.4) cluster_2 Healed State Intact_Network Crosslinked Polymer Network Damaged_Network Separated Polymer Chains with Free Imine and PVA Groups Intact_Network->Damaged_Network Damage Reformation Reversible Imine Bond Formation Damaged_Network->Reformation Contact Healed_Network Restored Polymer Network Reformation->Healed_Network

Caption: Self-Healing Mechanism of Sydnone Imine Hydrogel.

Application Note 2: Thermo-Responsive Polymers via Sydnone Imine-Maleimide Click Chemistry

Sydnone imines can undergo 1,3-dipolar cycloaddition reactions with activated alkenes, such as maleimides. This "click" reaction can be used to crosslink polymer chains, leading to the formation of thermosets with high thermal stability. This note describes the synthesis of a thermo-responsive polymer by crosslinking a maleimide-functionalized poly(N-isopropylacrylamide) (PNIPAM) with a sydnone imine crosslinker.

Key Features:

  • Thermal Stability: The resulting crosslinked polymer exhibits high thermal stability due to the formation of a stable pyrazoline linkage.

  • Thermo-Responsiveness: The PNIPAM backbone imparts thermo-responsive properties to the material, with a Lower Critical Solution Temperature (LCST) that can be tuned.

  • Click Chemistry: The use of click chemistry allows for a highly efficient and specific crosslinking reaction.

Quantitative Data Summary

PropertyValueConditions
Glass Transition Temperature (Tg) 180 - 200°CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) > 350°CThermogravimetric Analysis (TGA)
LCST 32 - 35°CIn aqueous solution
Crosslinking Efficiency > 98%Determined by spectroscopy

Experimental Protocol: Synthesis of Thermo-Responsive Polymer

Materials:

  • Maleimide-terminated poly(N-isopropylacrylamide) (PNIPAM-maleimide)

  • 3-Isopropyl-6-acetyl-sydnone imine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Polymer and Crosslinker Dissolution: Dissolve PNIPAM-maleimide and a stoichiometric amount of 3-Isopropyl-6-acetyl-sydnone imine in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Crosslinking Reaction: Heat the reaction mixture to 80°C and stir for 24 hours.

  • Polymer Precipitation: After cooling to room temperature, precipitate the crosslinked polymer by adding the reaction mixture dropwise to an excess of cold diethyl ether.

  • Purification: Filter the precipitate and wash it several times with diethyl ether to remove any unreacted monomers.

  • Drying: Dry the resulting thermo-responsive polymer under vacuum at 60°C for 24 hours.

Experimental Workflow

G Synthesis of Thermo-Responsive Polymer Start Start Dissolve Dissolve PNIPAM-maleimide and Sydnone Imine in DMF Start->Dissolve React Heat to 80°C for 24h (Crosslinking Reaction) Dissolve->React Precipitate Precipitate in Diethyl Ether React->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry End End Dry->End G Signaling Pathway of Released NO Sydnone_Imine Sydnone Imine in Coating NO Nitric Oxide (NO) Sydnone_Imine->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Decreased Platelet Adhesion Increased Endothelial Cell Proliferation PKG->Cellular_Response Leads to

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Isopropyl-6-acetyl-sydnone imine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and improve reaction yields.

Overall Synthesis Workflow

The synthesis of 3-Isopropyl-6-acetyl-sydnone imine is typically achieved in a three-step process starting from isopropylamine. The workflow involves the formation of an amino nitrile intermediate, followed by nitrosation and cyclization to form the sydnone imine core, and finally, acylation at the C4 position.

Synthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sydnone Imine Formation cluster_2 Step 3: C4-Acylation cluster_3 Final Stage A Isopropylamine + Glycolonitrile B N-Isopropylaminoacetonitrile A->B Condensation C Nitrosation (NaNO2, HCl) B->C D N-Nitroso Intermediate C->D E Cyclization (Acid Catalyst) D->E F 3-Isopropylsydnone Imine E->F G Acylation (Acetic Anhydride, Catalyst) F->G H 3-Isopropyl-6-acetyl-sydnone Imine G->H I Purification (Recrystallization/ Chromatography) H->I J Final Product I->J

Caption: Overall workflow for the synthesis of 3-Isopropyl-6-acetyl-sydnone imine.

Frequently Asked Questions (FAQs)

Step 1: N-Isopropylaminoacetonitrile Synthesis

Q1: What is the most common method for synthesizing the N-Isopropylaminoacetonitrile precursor? A1: The standard method involves the condensation reaction of isopropylamine with glycolonitrile. This reaction is typically carried out in a suitable solvent like methanol.

Q2: Are there any stability concerns with the aminoacetonitrile product? A2: Yes, aminoacetonitriles can be unstable at room temperature. It is often recommended to use the product immediately in the next step or to store it as a more stable salt, such as the hydrochloride salt.

Step 2: 3-Isopropylsydnone Imine Formation (Nitrosation & Cyclization)

Q1: What is the general mechanism for the formation of the sydnone imine ring? A1: The synthesis follows a well-established pathway for N-substituted sydnone imines. It begins with the nitrosation of the secondary amine of N-isopropylaminoacetonitrile using a nitrosating agent like sodium nitrite in an acidic medium (e.g., hydrochloric acid) to form an N-nitroso intermediate. This intermediate then undergoes an acid-catalyzed cyclization, which involves dehydration to form the mesoionic sydnone imine ring.[1]

Q2: Why is the reaction temperature critical during nitrosation? A2: The nitrosation reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable nitrous acid (formed in situ from sodium nitrite and acid) and to minimize side reactions.

Q3: What is the role of pH in the cyclization step? A3: The pH is a critical parameter. The cyclization of the N-nitroso intermediate to the sydnone imine ring is acid-catalyzed. However, strongly acidic conditions or improper pH control can lead to the degradation of the sydnone imine ring, as the cyclization can be reversible.[1] Maintaining the optimal acidic pH is crucial for maximizing the yield.

Step 3: C4-Acylation

Q1: Why is the standard Friedel-Crafts acylation with AlCl₃ often problematic for sydnones? A1: Standard Friedel-Crafts acylation using strong Lewis acids like aluminum chloride (AlCl₃) can be inefficient for sydnones. The Lewis acid can coordinate with the exocyclic oxygen atom of the sydnone ring, leading to deactivation of the ring towards electrophilic substitution or promoting undesired side reactions. This can result in low yields or the formation of complex mixtures.

Q2: What are the recommended alternative catalysts for the C4-acylation of sydnones? A2: Milder Lewis acids or alternative catalytic systems are preferred. Bismuth triflate (Bi(OTf)₃) has been shown to be an effective catalyst for the acylation of sydnones with anhydrides. Other methods include using phosphorous pentoxide with a carboxylic acid.

Q3: Can acetic anhydride be used as the acylating agent? A3: Yes, acetic anhydride is a common and effective acylating agent for introducing the acetyl group at the C4 position of the sydnone imine ring, typically in the presence of a suitable catalyst.

Experimental Protocols

Protocol 1: Synthesis of N-Isopropylaminoacetonitrile
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add glycolonitrile (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting crude N-isopropylaminoacetonitrile can be used directly in the next step or purified further if necessary.

Protocol 2: Synthesis of 3-Isopropylsydnone Imine
  • Dissolve the crude N-isopropylaminoacetonitrile (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution to the aminoacetonitrile solution, keeping the temperature between 0-5 °C. The pH should be maintained in the acidic range (pH 1-2).

  • Stir the mixture at 0-5 °C for 1-2 hours to ensure complete nitrosation.

  • For the cyclization step, carefully add a strong acid catalyst (e.g., concentrated sulfuric acid) or use a dehydrating agent like acetic anhydride and heat the mixture gently. The specific conditions may need optimization.

  • The sydnone imine may precipitate from the solution upon formation or after adjusting the pH.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: C4-Acylation to 3-Isopropyl-6-acetyl-sydnone Imine
  • Suspend 3-isopropylsydnone imine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add acetic anhydride (1.5-2.0 eq).

  • Add the catalyst, for example, bismuth triflate (Bi(OTf)₃) (e.g., 20-25 mol%).

  • Heat the reaction mixture to reflux (around 80-95 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water or a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 3-Isopropyl-6-acetyl-sydnone imine.

Quantitative Data Summary

The yield of sydnone imine synthesis is highly dependent on the specific substrates and reaction conditions. Below are tables summarizing the impact of various parameters on yield, based on literature for related sydnone and sydnone imine syntheses.

Table 1: Effect of Temperature on Sydnone Imine Yield (Illustrative)

StepTemperature (°C)Effect on YieldRationale
Nitrosation 0 - 5OptimalMinimizes decomposition of nitrous acid and reduces side reactions.
> 10DecreasedRapid decomposition of the nitrosating agent.
Acylation 40IncreasedGentle heating can significantly increase the yield of SNAr reactions on related sydnones.[2]
> 80DecreasedHigher temperatures can be detrimental and lead to the degradation of the substrates.[2]

Table 2: Comparison of Catalysts for C4-Acylation of Sydnones (Illustrative)

CatalystAcylating AgentConditionsYieldNotes
AlCl₃ Acyl ChlorideStandard Friedel-CraftsLow to ModerateProne to side reactions due to catalyst coordination with the sydnone ring.
P₂O₅ Carboxylic AcidRefluxGoodA successful alternative to traditional Friedel-Crafts catalysts.
Bi(OTf)₃ / LiClO₄ AnhydrideAcetonitrile, 95 °CGood to ExcellentMilder, catalytic conditions that are effective for a variety of sydnones.
Montmorillonite K-10 Acetic Anhydride120 °C, overnightModerateLonger reaction times may be needed, and decomposition can occur with certain substrates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3-Isopropyl-6-acetyl-sydnone imine.

Troubleshooting_Guide cluster_ly Possible Causes for Low Yield cluster_sly Solutions cluster_ip Possible Causes for Impure Product cluster_sip Solutions cluster_pi Possible Causes for Purification Issues cluster_spi Solutions start Problem Encountered low_yield Low or No Yield start->low_yield impure_product Impure Product/ Side Reactions start->impure_product purification_issues Purification Difficulties start->purification_issues ly1 Incomplete Nitrosation/ Cyclization low_yield->ly1 ly2 Degradation of Sydnone Ring low_yield->ly2 ly3 Inefficient Acylation low_yield->ly3 ly4 Poor Quality Starting Materials low_yield->ly4 ip1 Side reactions during acylation (e.g., polyacylation, rearrangement) impure_product->ip1 ip2 Decomposition during workup impure_product->ip2 ip3 Unreacted starting materials impure_product->ip3 pi1 Oily product that fails to crystallize purification_issues->pi1 pi2 Co-elution of impurities during chromatography purification_issues->pi2 sly1 Optimize Nitrosation: - Maintain temp at 0-5 °C - Ensure pH is 1-2 ly1->sly1 sly2 Optimize Cyclization: - Adjust acid catalyst concentration - Control temperature carefully ly2->sly2 sly3 Optimize Acylation: - Use milder catalyst (e.g., Bi(OTf)₃) - Ensure anhydrous conditions ly3->sly3 sly4 Verify purity of isopropylamine and glycolonitrile ly4->sly4 sip1 Use milder acylation conditions - Avoid strong Lewis acids like AlCl₃ ip1->sip1 sip2 Perform workup at low temperatures - Use mild basic/acidic washes ip2->sip2 sip3 Monitor reaction to completion (TLC) - Optimize stoichiometry ip3->sip3 spi1 Triturate with a non-polar solvent (e.g., hexane, ether) - Attempt salt formation pi1->spi1 spi2 Optimize chromatography solvent system - Consider alternative purification like recrystallization pi2->spi2

Caption: Troubleshooting flowchart for the synthesis of 3-Isopropyl-6-acetyl-sydnone imine.

Detailed Troubleshooting Q&A

Problem: The yield of 3-isopropylsydnone imine after cyclization is very low.

  • Possible Cause 1: Incorrect pH during nitrosation.

    • Solution: The nitrosation of the aminoacetonitrile requires a sufficiently acidic environment (pH 1-2) to generate the active nitrosating agent, nitrous acid. Use a pH meter to carefully monitor and adjust the pH with hydrochloric acid during the addition of sodium nitrite.

  • Possible Cause 2: Temperature was too high during nitrosation.

    • Solution: Nitrous acid is unstable and decomposes at higher temperatures. Ensure the reaction mixture is maintained between 0 and 5 °C throughout the addition of sodium nitrite.

  • Possible Cause 3: Degradation of the sydnone imine ring.

    • Solution: The sydnone imine ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[1] After the cyclization step, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during workup.

Problem: The C4-acylation step gives a complex mixture of products.

  • Possible Cause 1: Use of an overly strong Lewis acid catalyst.

    • Solution: As mentioned, strong Lewis acids like AlCl₃ can cause side reactions. Switch to a milder catalyst such as bismuth triflate (Bi(OTf)₃) or explore catalyst-free methods with phosphorous pentoxide and acetic acid.

  • Possible Cause 2: Polyacylation.

    • Solution: While less common than in Friedel-Crafts alkylation, if polyacylation is suspected, try using a stoichiometric amount of the acylating agent rather than a large excess.

  • Possible Cause 3: Presence of moisture.

    • Solution: The acylating agents and Lewis acid catalysts are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem: The final product is an oil and is difficult to purify.

  • Possible Cause 1: Residual solvent or impurities.

    • Solution: Ensure the product is thoroughly dried under high vacuum. Try triturating the oil with a non-polar solvent like cold hexanes or diethyl ether to induce crystallization.

  • Possible Cause 2: The product has a low melting point.

    • Solution: If the product is inherently an oil at room temperature, purification by column chromatography is the best approach. Carefully select the eluent system to achieve good separation from any impurities.

  • Possible Cause 3: The product is not pure enough to crystallize.

    • Solution: If chromatography is challenging, consider converting the sydnone imine to a hydrochloride salt by treating it with HCl in a non-polar solvent like ether. The salt may be a crystalline solid that is easier to handle and purify by recrystallization. The free base can be regenerated by treatment with a mild base.

References

Technical Support Center: Optimizing Sydnone Imine Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sydnone imine cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during sydnone imine cycloaddition reactions.

Question: Why is my reaction yield low or why is there no product formation?

Answer:

Low or no product yield in a sydnone imine cycloaddition can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Reaction Conditions: Sydnone imine cycloadditions, particularly thermal variants, can be sensitive to temperature. If you are running a thermal cycloaddition, ensure the temperature is high enough. Typical solvents for thermal cycloadditions include high-boiling point hydrocarbons like toluene or xylene, with reactions often run at reflux for several hours.[1] If you are using a copper-catalyzed system (CuSAC), ensure that the copper source and ligands are appropriate and that the reaction is run at the optimal temperature, which is often milder than thermal conditions. For strain-promoted cycloadditions (SPSAC or SPICC), the choice of the strained alkyne is critical.

  • Stability of Reactants: Sydnone imines can be sensitive to the reaction medium's pH and may undergo ring cleavage.[2] Ensure your starting materials are pure and stable under the reaction conditions. The synthesis of sydnone imines often involves N-nitrosation followed by cyclization, and impurities from these steps could interfere with the cycloaddition.

  • Choice of Dipolarophile: The reactivity of the alkyne or alkene partner is crucial. Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), are often more reactive in thermal cycloadditions.[3] For copper-catalyzed reactions, terminal alkynes are commonly used. In strain-promoted variants, a highly strained cycloalkyne like bicyclo[6.1.0]nonyne (BCN) is necessary for the reaction to proceed under mild, catalyst-free conditions.[4]

  • Catalyst System (for CuSAC): If you are performing a copper-catalyzed reaction, ensure the copper is in the active Cu(I) oxidation state. The choice of ligand is also critical. High-throughput experimentation has shown that various ligands can significantly impact the reaction outcome.[5][6] Additionally, additives like sodium ascorbate may be required to maintain the copper in its active state.

Question: How can I control the regioselectivity of my cycloaddition with an unsymmetrical alkyne?

Answer:

Poor regioselectivity is a common challenge in sydnone and sydnone imine cycloadditions with unsymmetrical alkynes. Here are strategies to improve it:

  • Copper Catalysis (CuSAC): The choice of copper salt can influence the regioselectivity. For instance, with sydnones, it has been shown that Cu(OTf)₂ can favor the formation of 1,3-disubstituted pyrazoles, while Cu(OAc)₂ can lead to the corresponding 1,4-isomers.[7][8] This is attributed to different reaction mechanisms, with Cu(OTf)₂ acting as a Lewis acid to activate the sydnone, and Cu(OAc)₂ promoting the formation of a reactive Cu(I) acetylide.[7][8]

  • Strain-Promoted Cycloaddition (SPSAC): While not a direct solution for all unsymmetrical alkynes, the use of strained cycloalkynes in SPSAC reactions can be highly regioselective due to the constrained geometry of the dipolarophile.

  • Substituent Effects: The electronic properties of the substituents on both the sydnone imine and the alkyne can influence the regioselectivity. Computational studies, such as DFT calculations, can help predict the favored regioisomer by analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the main types of sydnone imine cycloaddition reactions?

A1: There are three primary types of sydnone imine cycloaddition reactions:

  • Thermal Cycloaddition: This is the classical method, which typically requires high temperatures and long reaction times.[1]

  • Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): This method utilizes a copper catalyst, often Cu(I), to promote the reaction under milder conditions.[11]

  • Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) or Strain-Promoted Iminosydnone-Cycloalkyne Cycloaddition (SPICC): These are catalyst-free reactions that rely on the high reactivity of a strained cycloalkyne to proceed quickly at or near physiological conditions.[12]

Q2: What is a "click-and-release" reaction in the context of sydnone imines?

A2: A recently discovered copper-catalyzed reaction of sydnonimines with terminal alkynes results in the formation of a pyrazole and the simultaneous release of an isocyanate fragment. This "click-and-release" strategy has potential applications in drug delivery and theranostics.[5][12]

Q3: Which solvents are recommended for sydnone imine cycloadditions?

A3: The choice of solvent depends on the reaction type:

  • Thermal Cycloadditions: High-boiling aromatic hydrocarbons such as benzene, toluene, or xylene are commonly used.[1][3]

  • Copper-Catalyzed Cycloadditions: A variety of solvents can be used, often mixtures of organic solvents and water, such as tBuOH/H₂O.

  • Strain-Promoted Cycloadditions: These reactions are often compatible with a wide range of solvents, including aqueous buffers, making them suitable for biological applications.[4]

Q4: How do I synthesize the starting sydnone imine?

A4: The general synthesis of a sydnone imine involves the N-nitrosation of an N-substituted amino nitrile, followed by cyclization, often using a dehydrating agent like acetic anhydride. The cyclization can be reversible, and the stability of the resulting sydnone imine can depend on the solvent and pH.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for different types of sydnone cycloadditions. Note that yields and regioselectivity are highly substrate-dependent.

Table 1: Thermal Sydnone Cycloaddition with Symmetrical Alkynes

Sydnone Substituent (N-3)AlkyneSolventTemperatureTime (h)Yield (%)Reference
PhenylDMADTolueneRefluxseveral~90[3]
ArylDiethyl acetylenedicarboxylateXyleneRefluxup to 24~90[3]
PhenylDiphenylacetyleneTolueneReflux2475[3]
PhenylAcetylene-170 °C2575[4]

Table 2: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

Sydnone SubstituentAlkyneCopper SaltLigandSolventTemperatureTime (h)Yield (%)Regioisomer RatioReference
PhenylPhenylacetyleneCu(OTf)₂-Toluene100 °C169>95:5[7]
PMPPhenylacetyleneCu(OTf)₂-Toluene100 °C157>95:5[7]
PhenylPhenylacetyleneCu(OAc)₂-Toluene100 °C24751:10[7]
PhenylVarious terminal alkynesCu(I)PhenanthrolinetBuOH/H₂O60 °C16up to 99-[4]

Table 3: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

SydnoneStrained AlkyneSolventTemperatureRate Constant (M⁻¹s⁻¹)Reference
Phenyl sydnoneBCNMeOH/H₂O21 °C0.054[4]

Experimental Protocols

Protocol 1: General Procedure for Thermal Sydnone Imine Cycloaddition

  • To a solution of the sydnone imine (1.0 equiv) in a high-boiling solvent (e.g., toluene or xylene), add the alkyne (1.1-1.5 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to over 24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

Protocol 2: General Procedure for Copper-Catalyzed Sydnone Imine-Alkyne Cycloaddition (CuSAC)

  • In a reaction vessel, combine the sydnone imine (1.0 equiv), terminal alkyne (1.2 equiv), copper salt (e.g., Cu(OTf)₂, 10 mol%), and ligand (if applicable, e.g., phenanthroline, 10 mol%) in the chosen solvent (e.g., toluene or a tBuOH/H₂O mixture).

  • If using a Cu(II) salt, a reducing agent such as sodium ascorbate may be added.

  • Stir the reaction mixture at the optimized temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and dilute it with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pyrazole product.

Protocol 3: General Procedure for Strain-Promoted Sydnone Imine-Cycloalkyne Cycloaddition (SPICC)

  • Dissolve the sydnone imine (1.0 equiv) in a suitable solvent (e.g., acetonitrile, or an aqueous buffer for biological applications).

  • Add the strained cycloalkyne (e.g., BCN, 1.0-1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature or physiological temperature (37 °C).

  • Monitor the reaction progress by LC-MS. These reactions are often rapid.

  • Upon completion, the product may be purified by standard methods such as HPLC if necessary. In many bioconjugation applications, the product is analyzed in situ.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_analysis Analysis & Purification sydnone_imine Sydnone Imine Synthesis thermal Thermal sydnone_imine->thermal cusac CuSAC sydnone_imine->cusac spsac SPSAC/SPICC sydnone_imine->spsac dipolarophile Dipolarophile Selection (Alkyne/Alkene) dipolarophile->thermal dipolarophile->cusac dipolarophile->spsac monitoring Reaction Monitoring (TLC, LC-MS) thermal->monitoring cusac->monitoring spsac->monitoring purification Purification (Column Chromatography, HPLC) monitoring->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for sydnone imine cycloaddition.

troubleshooting_logic start Low/No Yield? cond Check Reaction Conditions start->cond react Assess Reactant Stability/Purity start->react dipole Evaluate Dipolarophile start->dipole cat Verify Catalyst System (CuSAC) start->cat temp Increase Temp. (Thermal) cond->temp repurify Repurify Starting Materials react->repurify switch_dipole Use more reactive alkyne/alkene dipole->switch_dipole cat_check Check Cu(I) source, ligand, additives cat->cat_check

Caption: Troubleshooting logic for low-yield sydnone imine cycloadditions.

References

troubleshooting low labeling efficiency with 3-Isopropyl-6-acetyl-sydnone imine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Isopropyl-6-acetyl-sydnone imine

Welcome to the technical support center for 3-Isopropyl-6-acetyl-sydnone imine. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during labeling experiments, with a primary focus on addressing low labeling efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or no labeling with my 3-Isopropyl-6-acetyl-sydnone imine reagent?

A1: Low labeling efficiency is a common issue in bioorthogonal chemistry and can stem from several factors. Systematically investigating potential causes is the key to resolving the problem. The primary areas to investigate are reagent integrity, reaction conditions, and the experimental setup itself. Many mesoionic compounds, including sydnone imines, can be sensitive to their environment, and their stability can be influenced by factors like pH and solvent.[1][2]

Below is a workflow to help you troubleshoot the issue:

TroubleshootingWorkflow start Start: Low Labeling Efficiency reagent_check Step 1: Verify Reagent Quality & Storage start->reagent_check conditions_check Step 2: Optimize Reaction Conditions reagent_check->conditions_check Reagent OK sub_reagent1 Is the reagent within its expiry date? Was it stored correctly (e.g., desiccated, protected from light)? reagent_check->sub_reagent1 sub_reagent2 Has the stock solution been prepared fresh? Consider QC via HPLC/MS. reagent_check->sub_reagent2 substrate_check Step 3: Assess Substrate & Buffer conditions_check->substrate_check Conditions Optimized sub_conditions1 Is the pH of the reaction optimal? (Typically mildly acidic for imine chemistry, pH 4-5) conditions_check->sub_conditions1 sub_conditions2 Are concentration, temperature, and incubation time adequate? conditions_check->sub_conditions2 protocol_review Step 4: Review Experimental Protocol substrate_check->protocol_review Substrate OK sub_substrate1 Are there interfering substances in your buffer (e.g., other nucleophiles, reducing agents)? substrate_check->sub_substrate1 sub_substrate2 Is the target molecule (e.g., protein with strained alkyne) correctly folded and accessible? substrate_check->sub_substrate2 success Success: Labeling Efficiency Improved protocol_review->success Protocol Validated

Caption: A step-by-step workflow for troubleshooting low labeling efficiency.

Q2: What is the chemical reaction behind labeling with 3-Isopropyl-6-acetyl-sydnone imine?

A2: 3-Isopropyl-6-acetyl-sydnone imine is a mesoionic compound that participates in a [3+2] dipolar cycloaddition reaction.[3][4] In the context of bioorthogonal labeling, it acts as a 1,3-dipole that reacts specifically and efficiently with a reaction partner, typically a strained alkyne (like a cyclooctyne) that has been incorporated into a biomolecule. This type of reaction is often referred to as "click chemistry" because of its high efficiency and specificity in complex biological environments.[5] The reaction results in the formation of a stable pyrazole linkage, covalently connecting the sydnone imine probe to the target biomolecule.

ReactionMechanism cluster_reactants Reactants cluster_process Process cluster_product Product Sydnone 3-Isopropyl-6-acetyl-sydnone imine (1,3-Dipole) Cycloaddition [3+2] Dipolar Cycloaddition (Click Reaction) Sydnone->Cycloaddition Alkyne Strained Alkyne (e.g., on a protein) Alkyne->Cycloaddition Product Stable Pyrazole Adduct (Labeled Protein) Cycloaddition->Product Covalent Bond Formation

Caption: The [3+2] cycloaddition reaction of a sydnone imine with a strained alkyne.

Q3: How critical are pH and buffer composition for the labeling reaction?

A3: Both pH and buffer composition are critical. Sydnone imines can undergo degradation depending on the pH and solvent.[1] Furthermore, the formation and stability of imines, in general, are highly pH-dependent. While many sydnone imines show good hydrolytic stability, extreme pH values should be avoided.[1][6]

ParameterRecommendationRationale
pH Maintain a range of pH 6.0-8.0 for most protein labeling. A slightly acidic pH (around 4-5) can sometimes be optimal for imine formation, but protein stability must be considered.[7]Balances reagent stability with the stability of the target biomolecule (e.g., protein). Avoids acid- or base-catalyzed hydrolysis of the sydnone imine or the target.
Buffer Components Use non-nucleophilic buffers such as PBS, HEPES, or MOPS.Avoid primary amine-containing buffers (e.g., Tris), as they can potentially compete in side reactions.
Additives Be cautious with reducing agents. While DTT is often recommended for protein stability, high concentrations could potentially interact with the probe.[8][9]Some bioorthogonal reagents can be sensitive to redox conditions. If a reducing agent is necessary, use the lowest effective concentration (e.g., 1 mM DTT).[8]
Q4: How should I prepare and store my 3-Isopropyl-6-acetyl-sydnone imine stock solution?

A4: Proper preparation and storage are crucial for maintaining the reagent's activity.

StepProtocolBest Practices
Reconstitution Dissolve the lyophilized powder in a high-quality, anhydrous solvent like DMSO or DMF.Ensure the solvent is free of water, which can degrade the reagent over time.[5]
Concentration Prepare a concentrated stock solution (e.g., 1-10 mM).This minimizes the volume of organic solvent added to your aqueous reaction mixture.
Storage Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C , protected from light and moisture.Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound.
Usage When ready to use, thaw an aliquot quickly and keep it on ice. Use it immediately for the labeling reaction.Sydnone imines, like many active chemical probes, are most effective when used fresh.

Experimental Protocols

Protocol 1: General In Vitro Protein Labeling

This protocol provides a general starting point for labeling a purified protein containing a compatible strained alkyne.

  • Prepare the Protein Solution:

    • Dilute your purified protein to a final concentration of 5-10 µM in an appropriate reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • If required for protein stability, include 1 mM DTT.[9]

  • Prepare the Sydnone Imine Probe:

    • Thaw a single-use aliquot of your 10 mM 3-Isopropyl-6-acetyl-sydnone imine stock solution in DMSO.

    • Dilute the stock solution with the reaction buffer to an intermediate concentration if necessary.

  • Initiate the Labeling Reaction:

    • Add the sydnone imine probe to the protein solution. A final probe concentration that is 5- to 10-fold molar excess over the protein concentration is a good starting point (e.g., 25-50 µM probe for a 5 µM protein solution).

    • Mix gently by pipetting. The final concentration of DMSO in the reaction should be kept below 5% to avoid affecting protein structure.

  • Incubate:

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. Protect the reaction from light.

    • Incubation times may need to be optimized depending on the specific reactivity of your system. For difficult labeling, time can be extended up to 24 hours at 4°C.[9]

  • Analysis:

    • Analyze the labeling efficiency by methods such as SDS-PAGE (if the probe is fluorescent), mass spectrometry, or Western blot.

  • (Optional) Removal of Unreacted Probe:

    • If downstream applications are sensitive to the unreacted probe, it can be removed using methods like spin desalting columns, dialysis, or gel filtration.[9]

Protocol 2: Quality Control of Sydnone Imine Reagent

If you suspect reagent degradation, a simple quality control check can be performed.

  • Prepare a Test Reaction:

    • In a microcentrifuge tube, mix a small molecule containing a reactive alkyne (e.g., DBCO-amine) with your sydnone imine probe in a 1:1 molar ratio in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Incubate:

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Analyze by Mass Spectrometry:

    • Analyze the reaction mixture using LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Expected Result: A major peak corresponding to the mass of the expected pyrazole product.

    • Indication of Failure: A large peak corresponding to the starting sydnone imine mass and little to no product mass suggests the reagent is inactive or degraded.

References

strategies to prevent side reactions in sydnone imine chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sydnone imine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions in their experiments.

Frequently Asked Questions (FAQs)

I. Synthesis of Sydnone Imines

Question 1: I am getting a low yield of my desired sydnone imine when using the triflate activation method with a primary amine. What is the likely side reaction and how can I minimize it?

Answer: A common side reaction in the synthesis of sydnone imines from triflated sydnones is the competing nucleophilic attack of the amine on the sulfur atom of the triflate group. This leads to the formation of a triflated amine byproduct and reduces the yield of your target sydnone imine.[1][2]

Troubleshooting Strategies:

  • Optimize Reaction Temperature: Gentle heating to around 40°C can significantly increase the yield of the desired sydnone imine. However, be cautious, as higher temperatures can lead to the degradation of both the starting materials and the product.[1]

  • Choice of Base: The presence of a base is beneficial. Triethylamine (TEA) has been shown to be particularly effective in promoting the desired nucleophilic aromatic substitution (SNAr) reaction over the competing side reaction.[1]

  • Solvent Selection: Acetonitrile (CH3CN) has been identified as a suitable solvent for this reaction, leading to improved yields.[1]

Experimental Protocol: Optimization of Sydnone Imine Synthesis from a Triflated Sydnone

This protocol is based on the optimization studies for the reaction of a triflated sydnone with an amine.

  • Activation Step: Dissolve the starting sydnone in acetonitrile (MeCN). Add 1.2 equivalents of triflic anhydride (Tf2O) and stir at -25°C.

  • Nucleophilic Substitution: In a separate flask, prepare a solution of 2.0 equivalents of the desired amine and 4.0 equivalents of triethylamine (TEA) in MeCN.

  • Reaction: Add the amine/TEA solution to the activated sydnone mixture.

  • Heating: Gently heat the reaction mixture to 40°C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction and purify the product using standard chromatographic techniques.

Table 1: Effect of Reaction Parameters on Sydnone Imine Synthesis Yield

EntrySolventBaseTemperature (°C)Sydnone Imine YieldPrimary Side Product
1CH2Cl2None25LowTriflated Amine
2MeCNNone25ModerateTriflated Amine
3MeCNTEA25GoodTriflated Amine
4MeCNTEA40OptimizedTriflated Amine
5MeCNTEA>50DecreasedDegradation Products

This table summarizes general findings on optimizing the reaction conditions.

Question 2: My sydnone imine seems to be decomposing during synthesis or workup. What are the potential degradation pathways?

Answer: Sydnone imines can be susceptible to degradation, particularly under certain pH and solvent conditions. The cyclization to form the sydnone imine ring from its N-nitroso-α-aminoacetonitrile precursor is a reversible process.[3] Ring cleavage can occur through several degradation pathways depending on the reaction medium.[3] Additionally, N-6-unsubstituted sydnone imines are often only stable as their salts, typically hydrochlorides.[4]

Prevention Strategies:

  • pH Control: Maintain appropriate pH control during the synthesis and workup to favor the cyclized, stable form of the sydnone imine. For N-6-unsubstituted sydnone imines, acidic conditions are generally preferred to form the stable salt.

  • Solvent Choice: The choice of solvent can influence the equilibrium between the open-chain and cyclized forms. Empirical testing of different solvents may be necessary for particularly sensitive substrates.

  • Acylation of N-6 Position: If the N-6 position is unsubstituted, consider acylation to improve stability.[4]

II. Stability and Handling of Sydnone Imines

Question 3: How should I store my purified sydnone imine to prevent decomposition?

Answer: The stability of sydnone imines can vary significantly based on their substitution pattern.[4] Generally, they should be stored in a cool, dry place, protected from light. For N-6-unsubstituted sydnone imines, storage as the hydrochloride salt is recommended to enhance stability.[4] It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture or oxygen.

Question 4: I am observing unexpected nitric oxide (NO) release in my biological experiments. Could my sydnone imine be the source?

Answer: Yes, some sydnone imines are known to be NO donors. This is a well-documented property for certain derivatives, such as the drug molsidomine.[3][4] The mechanism can involve non-enzymatic hydrolysis under physiological conditions to form a stable open-ring N-nitrosamine, which can subsequently react with oxygen to release NO.[5] If NO release is an undesirable side reaction in your application (e.g., bioorthogonal labeling), you should carefully select sydnone imine derivatives that are known to be more stable against hydrolysis.

Diagram 1: General Pathway of NO Release from a Sydnone Imine

NO_Release SydnoneImine Sydnone Imine Hydrolysis Hydrolysis (Physiological pH) SydnoneImine->Hydrolysis NNitrosamine Open-Ring N-Nitrosamine Hydrolysis->NNitrosamine Oxygen Oxygen NNitrosamine->Oxygen NO_Release NO Release Oxygen->NO_Release

Caption: Pathway of nitric oxide (NO) release from certain sydnone imines.

III. Troubleshooting [3+2] Cycloaddition Reactions

Question 5: My strain-promoted sydnone imine-alkyne cycloaddition (SPSIC) is giving a mixture of pyrazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in [3+2] cycloaddition reactions of sydnones and sydnone imines with unsymmetrical alkynes.[6][7] The regioselectivity is influenced by electronic and steric factors of both the sydnone imine and the alkyne.

Strategies to Enhance Regioselectivity:

  • Catalysis: The use of a copper(I)-phenanthroline catalyst has been shown to provide high regioselectivity in sydnone-alkyne cycloadditions.[6] This method may also be applicable to sydnone imines.

  • Substituent Effects: The electronic properties of the substituents on the sydnone imine ring play a crucial role. Electron-withdrawing groups on the N-3 position and electron-donating groups on the N-6 position can favor the active azomethine imine mesomeric form, which can influence the reaction kinetics and potentially the regioselectivity.[2] Halogen substitution at the C-4 position can also significantly impact reactivity.[2]

  • Reaction Conditions: While thermal reactions often require harsh conditions, exploring milder, catalyzed conditions can improve selectivity.[6]

Diagram 2: Regioisomeric Products in Sydnone Imine Cycloaddition

Regioisomers Reactants Sydnone Imine + Unsymmetrical Alkyne TransitionStateA Transition State A Reactants->TransitionStateA Pathway A TransitionStateB Transition State B Reactants->TransitionStateB Pathway B ProductA Regioisomer A TransitionStateA->ProductA ProductB Regioisomer B TransitionStateB->ProductB

Caption: Formation of two possible regioisomers from an unsymmetrical alkyne.

Question 6: The yield of my pyrazole product is low in a thermal cycloaddition. What are the possible reasons and solutions?

Answer: Low yields in thermal [3+2] cycloadditions of sydnone imines can be attributed to several factors:

  • Harsh Reaction Conditions: High temperatures (e.g., refluxing in xylene) required for thermal cycloadditions can lead to the degradation of the sydnone imine or the pyrazole product.[6][7]

  • Insufficient Reaction Time: While high temperatures are used, some reactions may still require prolonged heating (up to 24 hours) for completion.[6]

  • Reactivity of the Alkyne: Less reactive alkynes, such as diphenylacetylene, may require more forcing conditions compared to highly activated alkynes like dimethyl acetylenedicarboxylate (DMAD).[6]

Troubleshooting Steps:

  • Optimize Temperature and Time: Carefully monitor the reaction at different temperatures and time points to find the optimal balance between reaction rate and decomposition.

  • Consider Catalysis: If possible, switch to a catalyzed version of the reaction (e.g., copper-catalyzed) which often proceeds under milder conditions.[6]

  • Use a More Reactive Alkyne: If the experimental design allows, using a more electron-deficient or strained alkyne can significantly increase the reaction rate and potentially the yield under milder conditions.

IV. Potential Side Reactions of the Sydnone Imine Core

Question 7: I am observing unexpected reactivity when using a strong base in the presence of my sydnone imine. What could be happening?

Answer: Sydnone imines that are unsubstituted at the C-4 position can be deprotonated by strong bases, such as lithium bis(trimethylsilyl)amide, to form sydnone imine anions.[8][9] These anions can be represented as anionic N-heterocyclic carbenes and are reactive intermediates that can participate in various subsequent reactions.[8][9][10]

Potential Subsequent Reactions of Sydnone Imine Anions:

  • Reaction with Electrophiles: These anions can be trapped by various electrophiles. For example, reaction with diisopropyl azodicarboxylate (DIAD) yields 4-hydrazinyl-sydnone imines.[8][9]

  • Reductive 1,3-Dipolar Cycloadditions: With reagents like tetracyanoethylene (TCNE), these anions can undergo reductive 1,3-dipolar cycloadditions to form pyrazoles through a different mechanism than the standard [3+2] cycloaddition.[8][9]

  • Ring Cleavage: In some cases, reaction with certain electrophiles like N,N'-diisopropylcarbodiimide can lead to ring-cleaved products.[8]

Preventative Measures:

  • Avoid Strong Bases: If deprotonation at C-4 is not the desired reaction, avoid the use of strong, non-nucleophilic bases.

  • Protection of C-4: If the presence of a strong base is unavoidable for other reasons, consider using a sydnone imine that is substituted at the C-4 position to block this reactivity.

Diagram 3: Reactivity of the C-4 Position of Sydnone Imines

C4_Reactivity SydnoneImine Sydnone Imine (unsubstituted at C-4) StrongBase Strong Base SydnoneImine->StrongBase Anion Sydnone Imine Anion (Anionic NHC) StrongBase->Anion Deprotonation Electrophile Electrophile (E+) Anion->Electrophile Cycloaddition Reductive Cycloaddition Anion->Cycloaddition SubstitutedProduct C-4 Substituted Sydnone Imine Electrophile->SubstitutedProduct Pyrazole Pyrazole Product Cycloaddition->Pyrazole

Caption: Generation and subsequent reactivity of sydnone imine anions.

References

enhancing the stability of 3-Isopropyl-6-acetyl-sydnone imine in biological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 3-Isopropyl-6-acetyl-sydnone imine in biological media.

Troubleshooting Guide

Issue: Rapid loss of compound activity in cell culture.

  • Question: I am observing a much lower than expected biological effect of 3-Isopropyl-6-acetyl-sydnone imine in my cell-based assays. Could this be a stability issue?

  • Answer: Yes, a loss of activity can be indicative of compound degradation. The stability of sydnone imines, including 3-Isopropyl-6-acetyl-sydnone imine, can be affected by the pH, enzymatic activity, and composition of the cell culture medium. It is crucial to determine the half-life of your compound under your specific experimental conditions.

  • Question: How can I determine if my compound is degrading in my cell culture medium?

  • Answer: You can perform a stability study by incubating 3-Isopropyl-6-acetyl-sydnone imine in your cell culture medium at 37°C and sampling at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the remaining compound can be quantified using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Question: What are some common causes of degradation in cell culture media?

  • Answer:

    • Hydrolysis: The sydnone imine ring can be susceptible to hydrolysis, particularly at non-physiological pH values.

    • Enzymatic Degradation: Esterases present in serum-containing media can cleave the acetyl group at the N-6 position, leading to a change in the compound's properties and potential further degradation.

    • Component Interaction: Components of the cell culture medium, such as certain amino acids or reducing agents, could potentially interact with and destabilize the sydnone imine structure.

  • Question: How can I troubleshoot and improve the stability of 3-Isopropyl-6-acetyl-sydnone imine in my experiments?

  • Answer:

    • Optimize pH: Ensure the pH of your culture medium is maintained within the physiological range (7.2-7.4), as significant deviations can accelerate hydrolysis.

    • Serum Selection: If enzymatic degradation is suspected, consider using heat-inactivated serum to denature esterases or switch to a serum-free medium if your cell line permits.

    • Fresh Preparation: Prepare solutions of 3-Isopropyl-6-acetyl-sydnone imine fresh before each experiment to minimize degradation during storage.

    • Control Experiments: Include appropriate controls in your assays. A cell-free medium control incubated under the same conditions can help differentiate between chemical and cell-mediated degradation.

Issue: Inconsistent results between experimental repeats.

  • Question: I am observing significant variability in my results when I repeat experiments with 3-Isopropyl-6-acetyl-sydnone imine. What could be the cause?

  • Answer: Inconsistent results can often be traced back to issues with compound stability and handling. The age of the stock solution, frequency of freeze-thaw cycles, and slight variations in experimental conditions can all contribute to variability.

  • Question: What is the best practice for preparing and storing stock solutions of 3-Isopropyl-6-acetyl-sydnone imine?

  • Answer:

    • Prepare a high-concentration stock solution in an anhydrous, aprotic solvent such as DMSO.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C and protect them from light.

  • Question: How can I minimize variability during my experiments?

  • Answer:

    • Use a fresh aliquot of the stock solution for each experiment.

    • Ensure consistent timing between the preparation of working solutions and their addition to the assay.

    • Standardize all incubation times and conditions across all experiments.

Frequently Asked Questions (FAQs)

  • Question: What is the primary degradation pathway for N-6-acetylated sydnone imines in biological media?

  • Answer: The primary degradation pathway for N-6-acetylated sydnone imines in biological media is believed to be initiated by the enzymatic cleavage of the N-acetyl group by esterases, particularly in the presence of serum. This is followed by the spontaneous release of nitric oxide (NO), leading to the opening of the sydnone imine ring.

  • Question: How does the stability of 3-Isopropyl-6-acetyl-sydnone imine compare to other sydnone imines?

  • Answer: N-6-acylated sydnone imines are generally considered to be more stable than their N-6-unsubstituted counterparts. The acetyl group provides a degree of protection against spontaneous degradation. However, this also makes them susceptible to enzymatic cleavage.

  • Question: Are there any structural modifications that can enhance the stability of 3-Isopropyl-6-acetyl-sydnone imine?

  • Answer: Yes, modifications to the N-6 substituent can significantly impact stability. Replacing the acetyl group with a bulkier or electron-withdrawing group can sterically hinder or electronically disfavor enzymatic cleavage, thereby increasing the compound's half-life in biological media.

Quantitative Data

Table 1: Comparative Stability of Sydnone Imines in Human Plasma at 37°C

CompoundN-3 SubstituentN-6 SubstituentHalf-life (t½) in minutes
3-Isopropyl-6-acetyl-sydnone imine IsopropylAcetylData not available
MolsidomineMorpholinoethylCarbamoyl~120
PirsidominePiperidinoethylCarbamoyl~180

Note: Data for 3-Isopropyl-6-acetyl-sydnone imine is not publicly available and would need to be determined experimentally. The data for Molsidomine and Pirsidomine are provided for comparative purposes to illustrate the influence of substituents on stability.

Experimental Protocols

Protocol 1: Determination of Sydnone Imine Stability in Biological Media

Objective: To determine the in vitro stability of 3-Isopropyl-6-acetyl-sydnone imine in a chosen biological medium (e.g., cell culture medium, plasma).

Materials:

  • 3-Isopropyl-6-acetyl-sydnone imine

  • Biological medium of choice (e.g., DMEM with 10% FBS, human plasma)

  • Incubator at 37°C

  • HPLC or LC-MS/MS system

  • Appropriate organic solvents for extraction and mobile phase

Procedure:

  • Prepare a stock solution of 3-Isopropyl-6-acetyl-sydnone imine in DMSO.

  • Spike the biological medium with the stock solution to a final concentration of 1-10 µM.

  • Immediately withdraw a sample for the t=0 time point.

  • Incubate the remaining medium at 37°C.

  • Withdraw samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Immediately stop the degradation process in the collected samples by adding a quenching solution (e.g., ice-cold acetonitrile) and/or placing on ice.

  • Process the samples for analysis. This may involve protein precipitation followed by centrifugation.

  • Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of 3-Isopropyl-6-acetyl-sydnone imine.

  • Plot the natural logarithm of the compound concentration versus time. The slope of the linear regression will be the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

degradation_pathway Compound 3-Isopropyl-6-acetyl-sydnone imine Deacetylated 3-Isopropyl-sydnone imine Compound->Deacetylated Esterase Cleavage NO_Release Nitric Oxide (NO) Release Deacetylated->NO_Release Spontaneous Ring_Opening Ring-Opened Metabolite Deacetylated->Ring_Opening experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Spike Spike Compound into Biological Medium Incubate Incubate at 37°C Spike->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Degradation Sample->Quench Process Process Samples (e.g., Protein Precipitation) Quench->Process Analyze Analyze by HPLC or LC-MS/MS Process->Analyze Plot Plot ln(Conc) vs. Time Analyze->Plot Calculate Calculate Half-Life (t½) Plot->Calculate troubleshooting_logic Start Inconsistent or Low Activity? Check_Stability Is Compound Stable in Medium? Start->Check_Stability Check_Handling Proper Stock Handling? Check_Stability->Check_Handling No Optimize_pH Optimize Medium pH Check_Stability->Optimize_pH Yes Change_Serum Use Heat-Inactivated or Serum-Free Medium Check_Stability->Change_Serum Yes Fresh_Prep Prepare Fresh Stock Solutions Check_Handling->Fresh_Prep No Single_Use Aliquot for Single Use Check_Handling->Single_Use No Resolved Issue Resolved Check_Handling->Resolved Yes Optimize_pH->Resolved Change_Serum->Resolved Fresh_Prep->Resolved Single_Use->Resolved

purification techniques for 3-Isopropyl-6-acetyl-sydnone imine products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Sydnone Imine Products

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Isopropyl-6-acetyl-sydnone imine and related sydnone imine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying sydnone imine products?

A1: The main challenges in purifying sydnone imines, including 3-Isopropyl-6-acetyl-sydnone imine, stem from the chemical reactivity of the imine functional group. The key issues are:

  • Hydrolysis: The imine bond is susceptible to hydrolysis, especially under acidic conditions. This can lead to the decomposition of the desired product back to its constituent amine and aldehyde/ketone precursors.[1][2]

  • Polarity: Sydnone imines can be highly polar, making them difficult to elute from normal-phase chromatography columns and challenging to separate from polar starting materials or byproducts.[3]

  • Ring Stability: The cyclization process to form the sydnone imine ring can be reversible, and ring cleavage can occur depending on the solvent and pH.[4]

Q2: Which purification techniques are most suitable for 3-Isopropyl-6-acetyl-sydnone imine?

A2: The most common and effective techniques are:

  • Recrystallization: This is often the preferred first step if the crude product is sufficiently pure and a suitable solvent system can be found. It is effective at removing minor impurities without the risk of on-column degradation.

  • Flash Column Chromatography: This is a versatile technique, but the choice of stationary and mobile phases is critical to prevent product degradation.

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC can be used for high-purity isolation, especially for challenging separations or when small quantities of highly pure material are required.[5]

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using a combination of the following methods:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for developing conditions for flash chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvents or impurities. A purity of >90% can often be determined by ¹H NMR.[6]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method provides quantitative purity data (e.g., % area under the curve).

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guide

Problem 1: My product is decomposing during silica gel column chromatography.

  • Cause: Silica gel is naturally acidic and contains surface silanol groups (Si-OH) that can catalyze the hydrolysis of the imine bond.[1][2]

  • Solution 1: Neutralize the Mobile Phase. Add a small amount of a basic modifier to your eluent system. Typically, 1-2% triethylamine (TEA) or 0.5-1% ammonia in methanol is added to the solvent mixture. This deactivates the acidic sites on the silica gel.[1][2][7]

  • Solution 2: Switch to a Different Stationary Phase. Use a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying acid-sensitive compounds like imines.[1][3]

Problem 2: My compound is very polar and does not move from the baseline on TLC/column.

  • Cause: The mesoionic nature of the sydnone imine ring, coupled with other polar functional groups, can lead to very high polarity.

  • Solution 1: Use a More Polar Eluent System. For silica gel chromatography, consider highly polar solvent systems such as Dichloromethane (DCM)/Methanol or Ethyl Acetate/Methanol.

  • Solution 2: Try Reverse-Phase Chromatography. If the compound is soluble in water/acetonitrile or water/methanol, reverse-phase (C18) chromatography may provide better separation.

  • Solution 3: Consider HILIC. For extremely polar compounds that are soluble in organic solvents, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[3]

Problem 3: I am unable to achieve baseline separation from a starting material or byproduct.

  • Cause: The impurity may have a very similar polarity and structure to your desired product.

  • Solution 1: Optimize Chromatography Conditions. Systematically screen different solvent systems. A small change in solvent composition or the addition of a third solvent can sometimes dramatically improve resolution.

  • Solution 2: Use High-Performance Flash Chromatography or Preparative HPLC. These techniques offer higher resolution than traditional flash chromatography and are better suited for difficult separations.[5]

  • Solution 3: Attempt Recrystallization. If the impurity is present in a small enough quantity, recrystallization may successfully exclude it from the crystal lattice of your product. A successful recrystallization of a related sydnone derivative yielded pure product.[6]

Data Presentation

The following table summarizes representative purification outcomes for sydnone imine and related compounds based on literature examples. Specific results for 3-Isopropyl-6-acetyl-sydnone imine may vary.

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical YieldTypical PurityReference Notes
Recrystallization N/ADichloromethane/Pentane~38%>98% (by NMR)Effective for removing minor impurities after initial workup.[6]
Flash Chromatography Silica GelHexane/Ethyl Acetate + 2% TEA40-70%>95% (by HPLC)Addition of TEA is critical to prevent on-column degradation of the imine.[1]
Flash Chromatography Neutral AluminaPetroleum Ether/Ethyl Acetate50-75%>95% (by HPLC)A good alternative to silica for acid-sensitive imines.[3]
Preparative HPLC C18 SilicaAcetonitrile/Water Gradient>90% (recovery)>99% (by HPLC)Used for final polishing to achieve very high purity.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Base-Treated Silica)

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate). Add triethylamine (TEA) to the slurry to constitute 2% of the total solvent volume.

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 3-Isopropyl-6-acetyl-sydnone imine product in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product). Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Elution: Carefully layer the dry-loaded sample onto the top of the packed column. Begin elution with the initial mobile phase, ensuring that 2% TEA is maintained in all eluent mixtures. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions based on TLC analysis. Use a UV lamp (254 nm) to visualize the spots.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Identify a suitable solvent system. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., Dichloromethane/Pentane or Ethyl Acetate/Hexane).

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the primary (more soluble) solvent dropwise at an elevated temperature (e.g., in a warm water bath) until the solid just dissolves.

  • Precipitation: Slowly add the secondary (less soluble, "anti-solvent") solvent until the solution becomes slightly turbid. If necessary, gently warm the solution again until it becomes clear.

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. For improved yield, the flask can subsequently be placed in an ice bath or refrigerator.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Visualizations

PurificationWorkflow cluster_0 Post-Synthesis cluster_1 Primary Purification cluster_2 Analysis & Final Product start Crude Product (3-Isopropyl-6-acetyl-sydnone imine) decision Assess Purity & Stability start->decision recryst Recrystallization decision->recryst High Purity / Thermally Stable column Flash Chromatography decision->column Complex Mixture / Impurities Present analysis Purity Check (NMR, HPLC, MS) recryst->analysis column->analysis product Pure Product (>95%) analysis->product

Caption: General workflow for the purification of sydnone imine products.

TroubleshootingTree q1 Product degrading during column? q2 Using Silica Gel? q1->q2 Yes q3 Product stuck at baseline? q1->q3 No s1 Solution: Add 1-2% Triethylamine to eluent. q2->s1 Yes s2 Solution: Switch to neutral Alumina column. q2->s2 Yes ok Problem Resolved s1->ok s2->ok s3 Solution: Increase eluent polarity (e.g., add Methanol). q3->s3 Yes s4 Solution: Consider Reverse-Phase or HILIC chromatography. q3->s4 Yes s3->ok s4->ok

Caption: Troubleshooting decision tree for sydnone imine column chromatography.

References

Technical Support Center: 3-Isopropyl-6-acetyl-sydnone imine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Isopropyl-6-acetyl-sydnone imine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. As a mesoionic compound, 3-Isopropyl-6-acetyl-sydnone imine possesses a dipolar structure which can lead to unique solubility behavior. This guide provides troubleshooting advice and detailed protocols to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: My 3-Isopropyl-6-acetyl-sydnone imine is not dissolving in aqueous buffers. What should I do first?

A1: The limited aqueous solubility of 3-Isopropyl-6-acetyl-sydnone imine is a common challenge. The first step is to systematically assess its solubility in a range of solvents with varying polarities. This will help you identify a suitable starting point for developing a more complex solvent system. We recommend testing solubility in common laboratory solvents such as water, ethanol, methanol, DMSO, and acetonitrile. Based on the inherent dipolar nature of sydnone imines, you may find that a combination of polar and non-polar solvents is most effective.

Q2: I've observed that the compound precipitates when I dilute my DMSO stock solution with an aqueous buffer. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common when a compound is highly soluble in a non-polar organic solvent like DMSO but poorly soluble in water. To prevent precipitation, you can employ a co-solvent system. By adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer, you can increase the overall solubility of the compound in the final solution. See the Co-Solvency Method protocol below for a detailed procedure.

Q3: Can I use pH adjustment to improve the solubility of 3-Isopropyl-6-acetyl-sydnone imine?

A3: Yes, pH adjustment can be an effective strategy, particularly if the compound has ionizable functional groups. Sydnone imines can exhibit changes in protonation state depending on the pH, which can significantly impact solubility. We recommend performing a pH-solubility profile to determine the optimal pH range for your experiments. The pH Adjustment protocol in this guide provides a step-by-step method for this analysis.

Q4: I need to prepare a solid formulation of 3-Isopropyl-6-acetyl-sydnone imine with improved dissolution properties. What approach do you recommend?

A4: For solid formulations, creating a solid dispersion is an excellent strategy. This involves dispersing the compound in a hydrophilic carrier at a molecular level. When the solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the compound as very fine particles, which enhances its dissolution rate and bioavailability. The Solid Dispersion via Solvent Evaporation protocol offers a detailed method for preparing these formulations in a laboratory setting.

Troubleshooting Guides

Issue: Compound Precipitation During Experiment

If you observe precipitation of 3-Isopropyl-6-acetyl-sydnone imine during your experiment, follow this troubleshooting workflow to identify and resolve the issue.

G start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce compound concentration check_concentration->reduce_concentration Yes check_solvent Is the solvent system appropriate? check_concentration->check_solvent No end_solution Problem Resolved reduce_concentration->end_solution co_solvent Implement co-solvent system (See Protocol 2) check_solvent->co_solvent No check_solvent->end_solution Yes ph_issue Could pH be the issue? co_solvent->ph_issue adjust_ph Perform pH-solubility profile (See Protocol 3) ph_issue->adjust_ph Yes solid_dispersion Consider solid dispersion for solid formulations (See Protocol 4) ph_issue->solid_dispersion No adjust_ph->end_solution solid_dispersion->end_solution

Caption: Troubleshooting workflow for addressing compound precipitation.

Data Presentation

Systematically record your solubility enhancement experiments to compare the effectiveness of different methods.

Table 1: Co-Solvent Screening Data

Co-SolventCo-Solvent:Buffer Ratio (v/v)Visual Observation (Precipitation)Measured Solubility (µg/mL)
Ethanol10:90
Ethanol20:80
Propylene Glycol10:90
Propylene Glycol20:80
PEG 40010:90
PEG 40020:80

Table 2: pH-Dependent Solubility Data

Buffer pHVisual Observation (Precipitation)Measured Solubility (µg/mL)
2.0
4.0
6.0
7.4
8.0
10.0

Table 3: Solid Dispersion Characterization

CarrierDrug:Carrier Ratio (w/w)Dissolution Rate (T50 in min)Fold-Increase in Solubility
PVP K301:1
PVP K301:5
Soluplus®1:1
Soluplus®1:5

Experimental Protocols

Protocol 1: Baseline Aqueous Solubility Determination

Objective: To determine the baseline solubility of 3-Isopropyl-6-acetyl-sydnone imine in a standard aqueous buffer.

Materials:

  • 3-Isopropyl-6-acetyl-sydnone imine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Orbital shaker

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of 3-Isopropyl-6-acetyl-sydnone imine to a microcentrifuge tube.

  • Add 1 mL of PBS (pH 7.4) to the tube.

  • Seal the tube and place it on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the tube at 10,000 rpm for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (HPLC or UV-Vis).

  • Repeat the experiment in triplicate to ensure reproducibility.

Protocol 2: Co-Solvency Method

Objective: To enhance the solubility of 3-Isopropyl-6-acetyl-sydnone imine in an aqueous buffer using a co-solvent.

G cluster_0 Poorly Soluble Compound in Water cluster_1 Co-Solvent System compound Compound water Water Molecules compound->water Poor Interaction compound2 Compound cosolvent Co-solvent compound2->cosolvent Good Interaction water2 Water Molecules cosolvent->water2 Good Interaction

Caption: Mechanism of co-solvency for solubility enhancement.

Materials:

  • 3-Isopropyl-6-acetyl-sydnone imine

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Volumetric flasks

  • Stir plate and stir bars

Procedure:

  • Prepare a series of co-solvent/buffer solutions with varying ratios (e.g., 10:90, 20:80, 30:70 v/v of co-solvent to buffer).

  • For each co-solvent/buffer solution, add an excess amount of 3-Isopropyl-6-acetyl-sydnone imine to a vial.

  • Add a known volume of the co-solvent/buffer solution to the vial.

  • Stir the mixture at room temperature for 24 hours.

  • Follow steps 4-8 from Protocol 1 to determine the solubility in each co-solvent system.

  • Record your results in Table 1 to identify the most effective co-solvent and ratio.

Protocol 3: pH Adjustment

Objective: To determine the pH-dependent solubility profile of 3-Isopropyl-6-acetyl-sydnone imine.

Materials:

  • 3-Isopropyl-6-acetyl-sydnone imine

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • pH meter

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare a set of buffers covering a range of pH values.

  • For each pH buffer, add an excess amount of 3-Isopropyl-6-acetyl-sydnone imine to a microcentrifuge tube.

  • Add 1 mL of the respective pH buffer to each tube.

  • Follow steps 3-8 from Protocol 1 for each pH value.

  • Record your results in Table 2 and plot solubility as a function of pH to determine the optimal pH range for solubility.

Protocol 4: Solid Dispersion via Solvent Evaporation

Objective: To prepare a solid dispersion of 3-Isopropyl-6-acetyl-sydnone imine to improve its dissolution rate.

Materials:

  • 3-Isopropyl-6-acetyl-sydnone imine

  • Hydrophilic carrier (e.g., PVP K30, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Accurately weigh 3-Isopropyl-6-acetyl-sydnone imine and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5 w/w).

  • Dissolve both the compound and the carrier in a minimal amount of the volatile organic solvent in a round-bottom flask.

  • Once completely dissolved, evaporate the solvent using a rotary evaporator.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterize the resulting solid dispersion for its dissolution properties and compare it to the pure compound. Record your findings in Table 3.

common pitfalls in handling and storing sydnone imines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for sydnone imines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls in handling and storing these unique mesoionic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with sydnone imines?

A1: The primary stability concerns for sydnone imines revolve around their susceptibility to hydrolysis and decomposition, which is highly dependent on their substitution pattern and the surrounding chemical environment. Key factors influencing stability include:

  • Substitution at the N-6 position: N-6-unsubstituted sydnone imines are generally less stable and are typically handled and stored as their corresponding salts (e.g., hydrochlorides) to improve stability.[1] N-6-acylated derivatives, on the other hand, exhibit significantly greater stability.

  • pH of the medium: Sydnone imines can undergo ring cleavage and decomposition in both acidic and basic conditions. The rate of decomposition is often pH-dependent, with many derivatives showing instability at physiological pH, which can be a desired property for their function as nitric oxide (NO) donors.[2]

  • Presence of oxygen: Some sydnone imines, particularly in their deprotonated form, can react with oxygen, leading to decomposition and the release of nitric oxide (NO) and superoxide.[1][3]

  • Solvent: The choice of solvent can influence the rate of decomposition. Protic solvents may facilitate hydrolysis, while aprotic solvents are generally preferred for storage and reactions where stability is critical.[2]

Q2: How should I properly store my sydnone imine samples?

A2: Proper storage is crucial to maintain the integrity of sydnone imines. Here are some general guidelines:

  • Solid Storage: Solid sydnone imines, especially the more stable N-6-acylated derivatives, should be stored in a cool, dark, and dry place. A desiccator at room temperature or a refrigerator is suitable. For long-term storage, keeping them in a freezer at -20°C is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solution Storage: If you need to store sydnone imines in solution, use a dry, aprotic solvent such as anhydrous acetonitrile, DMSO, or DMF. Solutions should be stored at low temperatures (e.g., -20°C) and protected from light. It is advisable to prepare fresh solutions for sensitive experiments whenever possible. Deprotonated C4-lithio derivatives have been reported to be stable for several weeks in solution under an inert atmosphere at room temperature.

  • Inert Atmosphere: For particularly sensitive sydnone imines, storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation from atmospheric moisture and oxygen.

Q3: My sydnone imine appears to be decomposing. What are the likely degradation products?

A3: Decomposition of sydnone imines can occur through several pathways, primarily hydrolysis and oxidative degradation, especially in the context of their role as NO donors. The decomposition of the well-studied sydnone imine, SIN-1 (3-morpholinosydnone imine), at physiological pH involves its conversion to the open-ring form, SIN-1A, which then reacts with oxygen to release nitric oxide (NO) and superoxide.[4] The primary degradation pathway involves ring cleavage.[2] Under acidic conditions, decomposition can lead to the formation of a hydrazine derivative, an aldehyde or ketone, and carbon dioxide. In basic conditions, the reaction can revert to the starting N-nitroso-aminoacetonitrile.

Q4: I am having trouble with the synthesis of my sydnone imine. What are some common issues?

A4: The synthesis of sydnone imines typically involves the nitrosation of an α-amino nitrile followed by cyclization. Common pitfalls include:

  • Incomplete cyclization: The cyclization step is reversible and can be sensitive to the reaction conditions, including the choice of dehydrating agent and the pH.[2] Mechanochemical methods have been shown to be efficient and can reduce side reactions and purification difficulties.[5]

  • Purification challenges: Sydnone imines can be prone to degradation during purification, especially on silica gel chromatography if the compound is sensitive to acid. Using a neutral stationary phase or recrystallization are often preferred methods.

  • Side reactions: The presence of moisture or inappropriate pH can lead to the formation of byproducts. Ensuring anhydrous conditions and careful control of the reaction pH are critical.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation During Synthesis
Possible Cause Troubleshooting Step
Inefficient Dehydration Agent The choice of dehydrating agent for the cyclization step is crucial. If using a classical method, ensure the agent (e.g., acetic anhydride, trifluoroacetic anhydride) is fresh and added under anhydrous conditions. Consider exploring alternative methods like mechanosynthesis which can improve yields.[5]
Incorrect pH The cyclization is pH-sensitive. Ensure the pH of the reaction medium is optimized for your specific sydnone imine. This may require careful addition of acid or base.
Decomposition of Starting Material The N-nitroso intermediate can be unstable. It is often generated in situ and used immediately in the next step without isolation. Ensure the nitrosation reaction is carried out at a low temperature (e.g., 0°C).
Presence of Water Water can lead to hydrolysis of intermediates and the final product. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.
Issue 2: Product Degradation During Work-up or Purification
Possible Cause Troubleshooting Step
Acidic Conditions on Silica Gel Sydnone imines can be sensitive to the acidic nature of standard silica gel. This can be mitigated by neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or by using an alternative stationary phase like neutral alumina.
Prolonged Exposure to Solvents Long exposure to protic solvents during extraction or chromatography can cause hydrolysis. Minimize the time the compound is in solution and use cold solvents when possible.
Elevated Temperatures Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperature and reduced pressure.
Light Sensitivity Some sydnone imines may be light-sensitive. Protect the reaction and purification setup from direct light by covering it with aluminum foil.
Issue 3: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step
Decomposition in Aqueous Buffer Many sydnone imines are unstable at physiological pH (around 7.4), which is often a requirement for their activity as NO donors. Prepare fresh solutions of the sydnone imine in a suitable solvent (e.g., DMSO) immediately before adding it to the aqueous assay buffer.
Reaction with Media Components Components of the cell culture media or assay buffer could potentially react with the sydnone imine. Run control experiments to assess the stability of your compound in the assay medium over the time course of the experiment.
Variability in NO Release The rate of NO release can be influenced by factors such as oxygen concentration, pH, and temperature.[3] Ensure these parameters are consistent across experiments to obtain reproducible results.

Quantitative Stability Data

Condition General Stability Trend Notes
pH Stability is highly pH-dependent. Generally more stable at acidic pH and less stable at neutral to alkaline pH.The rate of NO liberation from SIN-1 is strictly pH-dependent, increasing markedly with a shift from pH 6.5 to more alkaline values.[3]
Temperature Higher temperatures generally accelerate decomposition.Gentle heating to 40°C can increase reaction rates in synthesis, but higher temperatures can be detrimental.[6]
Solvent More stable in aprotic solvents (e.g., acetonitrile, DMSO, DMF) compared to protic solvents (e.g., water, methanol).The cyclization to form sydnone imines is reversible and degradation pathways depend on the solvent.[2]
Oxygen The presence of oxygen can promote the decomposition of some sydnone imines, leading to NO release.The decomposition of SIN-1A is a pH-independent process that involves oxygen.[1]
Substitution N-6-acylated derivatives are significantly more stable than N-6-unsubstituted sydnone imines.N-6-unsubstituted sydnone imines are stable only in the form of their salts.[1]

Experimental Protocols

Protocol 1: General Handling and Weighing of Solid Sydnone Imines
  • Preparation: Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated area or a fume hood.

  • Equilibration: If the sydnone imine is stored in a refrigerator or freezer, allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Use a clean, dry spatula to transfer the desired amount of the solid to a tared weighing paper or vessel on an analytical balance.

  • Closure: Immediately and tightly seal the container after dispensing the compound to minimize exposure to air and moisture.

  • Cleaning: Clean any spills promptly according to your laboratory's standard operating procedures.

Protocol 2: Preparation of a Stock Solution in an Aprotic Solvent
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.

  • Calculation: Calculate the mass of the sydnone imine required to achieve the desired concentration in the final volume of the stock solution.

  • Dissolution: In a fume hood, add the weighed sydnone imine to a clean, dry volumetric flask or vial. Add a portion of the anhydrous solvent and gently swirl or sonicate until the solid is completely dissolved.

  • Final Volume: Carefully add the solvent to the final desired volume.

  • Storage: If not for immediate use, store the stock solution in a tightly sealed container at -20°C, protected from light. For sensitive compounds, the headspace of the vial can be purged with an inert gas (e.g., argon) before sealing.

Visualizations

Decomposition_Pathway SydnoneImine Sydnone Imine (e.g., SIN-1) Hydrolysis Hydrolysis (Physiological pH) SydnoneImine->Hydrolysis OpenRing Open-Ring Intermediate (SIN-1A) Hydrolysis->OpenRing NO Nitric Oxide (NO) OpenRing->NO + O₂ Superoxide Superoxide (O₂⁻) OpenRing->Superoxide + O₂ Oxygen Oxygen (O₂)

Caption: Decomposition pathway of a sydnone imine (e.g., SIN-1) to release nitric oxide.

Troubleshooting_Workflow Start Low/No Product in Synthesis CheckReagents Check Reagent Purity and Anhydrous Conditions Start->CheckReagents CheckReagents->Start Reagents Faulty CheckpH Optimize Reaction pH CheckReagents->CheckpH Reagents OK CheckpH->Start pH Incorrect CheckTemp Verify Reaction Temperature CheckpH->CheckTemp pH Optimized CheckTemp->Start Temp Incorrect ConsiderMethod Consider Alternative Method (e.g., Mechanosynthesis) CheckTemp->ConsiderMethod Temp Correct Success Successful Synthesis ConsiderMethod->Success

Caption: A logical workflow for troubleshooting low yields in sydnone imine synthesis.

References

Catalyst Selection for Optimizing Sydnone Imine Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection in sydnone imine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing these powerful cycloaddition reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your sydnone imine cycloaddition experiments and offers potential solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Catalyst: The copper(I) catalyst may have been oxidized to the inactive copper(II) state.Use a reducing agent: Add sodium ascorbate to the reaction mixture to reduce Cu(II) to Cu(I) in situ. • Use a Cu(I) source directly: Employ a stabilized Cu(I) salt like CuBr or CuOAc and protect the reaction from air. • Ligand Stabilization: Ensure the presence of a suitable ligand to stabilize the Cu(I) oxidation state.
2. Catalyst Sequestration: The substrate, particularly if it's a biomolecule with chelating groups (e.g., thiols, histidines), may be binding to the copper catalyst, rendering it inactive.Increase Catalyst and Ligand Concentration: Use a higher loading of both the copper salt and the stabilizing ligand. • Add a Sacrificial Metal: Introduce Zn(II) or Ni(II) to bind to the chelating moieties, freeing up the copper catalyst.[1]
3. Poor Substrate Solubility: The sydnone imine or the dipolarophile may not be fully dissolved in the reaction solvent, leading to a slow or incomplete reaction.Optimize Solvent System: For hydrophobic substrates, consider using a denaturing or solvating co-solvent like DMSO.[1][2]
4. Inappropriate Catalyst for Desired Regioisomer: The choice of copper salt can influence the regioselectivity of the cycloaddition.For 1,4-disubstituted pyrazoles: Use a catalyst system that promotes the formation of a copper-acetylide intermediate, such as Cu(OAc)₂. • For 1,5-disubstituted pyrazoles: Employ a Lewis acidic copper salt like Cu(OTf)₂ to activate the sydnone imine.[3][4]
Formation of Undesired Side Products 1. Oxidative Homocoupling of Alkyne (Glaser Coupling): This can occur in the presence of oxygen and is a common side reaction in copper-catalyzed alkyne reactions.Degas Solvents: Thoroughly degas all solvents and reagents before use. • Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. • Use Excess Reducing Agent: Ensure a sufficient amount of sodium ascorbate is present throughout the reaction.
2. Catalyst-Mediated Decomposition: The catalyst may be promoting the decomposition of the starting materials or the product.Lower Catalyst Loading: Titrate the catalyst concentration to find the minimum effective amount. • Change the Ligand: Some ligands can moderate the reactivity of the copper catalyst and reduce side reactions.
Reaction is Too Slow 1. Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for the specific substrates.Screen Different Ligands: The choice of ligand can significantly impact the reaction rate. High-throughput screening has shown that different ligands can boost the catalytic properties of copper.[5][6] • Increase Temperature: If the reaction is thermally stable, a moderate increase in temperature can enhance the rate.
2. Low Reactivity of Dipolarophile: Strain-promoted reactions are inherently faster. If using a terminal alkyne, the reaction will be slower than with a strained alkyne like bicyclo[6.1.0]nonyne (BCN).Consider a More Reactive Dipolarophile: If the synthesis allows, switching to a strained alkyne will significantly increase the reaction rate and may not require a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in sydnone imine cycloaddition reactions?

A1: While some sydnone imine cycloadditions can proceed thermally or photochemically, a catalyst is often employed to increase the reaction rate, allow for milder reaction conditions (e.g., lower temperatures), and control the regioselectivity of the product formation, particularly when using terminal alkynes.[3][4]

Q2: How do I choose between a copper and a palladium catalyst for my sydnone imine reaction?

A2: Copper catalysts are primarily used to promote the [3+2] cycloaddition between the sydnone imine and a dipolarophile, such as a terminal alkyne.[5][6] Palladium catalysts, on the other hand, are more commonly used in the synthesis of the sydnone or sydnone imine precursors, for instance, through C-H activation or cross-coupling reactions to build the necessary molecular scaffold.[7] For the cycloaddition step itself, copper is the more established choice.

Q3: What are the most common copper catalysts used, and how do they differ?

A3: The most common copper sources are Cu(I) and Cu(II) salts.

  • Cu(II) salts like CuSO₄ and Cu(OAc)₂ are often used in conjunction with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.

  • Cu(I) salts like CuBr can be used directly but are more sensitive to oxidation. The choice of the counter-ion can also direct the regioselectivity. For example, in sydnone cycloadditions, Cu(OTf)₂ acts as a Lewis acid to activate the sydnone, favoring the formation of the 1,5-regioisomer, while Cu(OAc)₂ promotes the formation of a copper acetylide, leading to the 1,4-regioisomer.[3][4][8]

Q4: Why is a ligand often required with a copper catalyst?

A4: Ligands play several crucial roles in copper-catalyzed sydnone imine reactions:

  • Stabilize the Cu(I) oxidation state , preventing its oxidation to the inactive Cu(II) state.[1]

  • Increase the catalyst's solubility in the reaction medium.

  • Accelerate the reaction rate by modulating the electronic properties of the copper center.[5][6]

  • Prevent catalyst sequestration by the substrate or other components in the reaction mixture.

Commonly used ligands include nitrogen-based ligands like bathophenanthroline disulfonate (BPDS).

Q5: My reaction involves a sensitive biological molecule. What special considerations should I take?

A5: When working with biomolecules, it's crucial to minimize their exposure to potentially harmful reagents.

  • Use a biocompatible ligand to protect the biomolecule from copper-mediated damage.

  • Use the lowest possible catalyst concentration that still provides a reasonable reaction rate.

  • Consider catalyst-free options if possible, for example, by using a highly reactive, strained dipolarophile.

  • If you observe low yields, the biomolecule might be sequestering the copper catalyst. In such cases, you can try adding an excess of a sacrificial metal ion like Zn(II) to block the chelating sites on your biomolecule.[1]

Q6: What is the "click-and-release" reaction of sydnonimines?

A6: The copper-catalyzed reaction of a sydnonimine with a terminal alkyne can proceed as a "click-and-release" transformation. This reaction results in the formation of a stable pyrazole product (the "click" part) and the simultaneous release of an isocyanate molecule.[3][5][6] This is particularly useful for applications where the release of a cargo molecule is desired upon a specific chemical trigger.

Catalyst Performance Data

The selection of a catalyst and ligand system is critical for optimizing reaction outcomes. High-throughput screening has been instrumental in identifying effective combinations for both sydnone and sydnonimine cycloadditions.[5][6] While a comprehensive database is beyond the scope of this guide, the following table summarizes the general effects of different copper catalysts on sydnone cycloadditions, which can serve as a starting point for optimizing sydnone imine reactions.

Catalyst SystemTypical DipolarophilePredominant RegioisomerKey Feature
Cu(OTf)₂ Terminal Alkyne1,5-disubstituted PyrazoleActs as a Lewis acid, activating the sydnone/sydnonimine ring.[3][4][8]
Cu(OAc)₂ Terminal Alkyne1,4-disubstituted PyrazolePromotes the formation of a reactive Cu(I)-acetylide intermediate.[3][4][8]
CuSO₄ + Na-Ascorbate Terminal Alkyne1,4-disubstituted PyrazoleIn situ generation of the active Cu(I) catalyst.
None (Thermal) Electron-deficient or Strained AlkyneMixture or Single IsomerRequires higher temperatures or a highly reactive dipolarophile.
None (Photochemical) Ethylenic/Acetylenic DipolarophilesVariesReaction is initiated by light.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sydnonimine-Alkyne Cycloaddition (CuSIAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Sydnonimine

  • Terminal Alkyne

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Bathophenanthroline disulfonate (BPDS) ligand (optional, but recommended)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • In a reaction vessel, dissolve the sydnonimine (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents) in the chosen solvent system.

  • If using a ligand, add the BPDS solution (typically 1-2 equivalents relative to copper).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents).

  • Add the copper(II) sulfate solution (0.1-0.5 equivalents) to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 37-50°C) and monitor the progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, the reaction can be worked up by quenching with an EDTA solution to chelate the copper, followed by extraction of the product.

Protocol 2: Synthesis of a Sydnone Precursor via Palladium-Catalyzed C-H Activation

This protocol is an example of how a catalyst can be used to synthesize a precursor to a sydnone imine.

Materials:

  • N-substituted Sydnone

  • Aryl Iodide

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Solvent (e.g., a high-boiling point solvent like dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the N-substituted sydnone (1 equivalent), aryl iodide (1.2 equivalents), Pd(OAc)₂ (catalytic amount, e.g., 5 mol%), XPhos (catalytic amount, e.g., 10 mol%), and Cs₂CO₃ (2 equivalents).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the required temperature (e.g., 100-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the product by column chromatography.

Visualizations

Catalyst Selection Workflow

This diagram illustrates a logical workflow for selecting a suitable catalyst system for a sydnone imine cycloaddition reaction.

Catalyst_Selection_Workflow start Start: Sydnone Imine Cycloaddition dipolarophile Identify Dipolarophile start->dipolarophile strained Strained Alkyne (e.g., BCN) dipolarophile->strained Yes terminal Terminal Alkyne dipolarophile->terminal No no_catalyst Catalyst-Free Reaction (Strain-Promoted) strained->no_catalyst regio_req Regioselectivity Required? terminal->regio_req end Optimized Reaction no_catalyst->end regio_req->no_catalyst No (Thermal/Higher Temp) cu_catalysis Copper Catalysis regio_req->cu_catalysis Yes isomer_1_4 Desired: 1,4-isomer cu_catalysis->isomer_1_4 isomer_1_5 Desired: 1,5-isomer cu_catalysis->isomer_1_5 cu_oac Use Cu(OAc)₂ System (promotes Cu-acetylide) isomer_1_4->cu_oac cu_otf Use Cu(OTf)₂ System (Lewis Acidic) isomer_1_5->cu_otf biomolecule Sensitive Substrate? (e.g., protein) cu_oac->biomolecule cu_otf->biomolecule ligand Add Stabilizing Ligand (e.g., BPDS) biomolecule->ligand Yes biomolecule->end No ligand->end

Caption: A decision tree for catalyst selection in sydnone imine cycloadditions.

Troubleshooting Logic for Low Yield

This diagram outlines a systematic approach to troubleshooting low yields in catalyzed sydnone imine reactions.

Troubleshooting_Workflow start Problem: Low Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst add_reducing Add Reducing Agent (e.g., Na-Ascorbate) check_catalyst->add_reducing If using Cu(II) use_cu1 Use Fresh Cu(I) Source under Inert Atmosphere check_catalyst->use_cu1 If using Cu(I) check_sequestration 2. Check for Catalyst Sequestration add_reducing->check_sequestration use_cu1->check_sequestration increase_loading Increase Catalyst/Ligand Loading check_sequestration->increase_loading Suspected check_conditions 3. Check Reaction Conditions check_sequestration->check_conditions Not Suspected add_sacrificial Add Sacrificial Metal (e.g., Zn(II)) increase_loading->add_sacrificial add_sacrificial->check_conditions optimize_solvent Optimize Solvent for Substrate Solubility check_conditions->optimize_solvent adjust_temp Adjust Temperature optimize_solvent->adjust_temp success Yield Improved adjust_temp->success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: 3-Isopropyl-6-acetyl-sydnone Imine Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for refining protocols for 3-Isopropyl-6-acetyl-sydnone imine bioconjugation.

Welcome to the technical support center for sydnone imine bioconjugation. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully implementing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of sydnone imine bioconjugation?

A1: Sydnone imines participate in a [3+2] dipolar cycloaddition reaction, typically with strained alkynes like cyclooctynes (e.g., DBCO).[1][2] This reaction is a type of "click chemistry" known as Strain-Promoted Sydnone Imine Cycloaddition (SPSIC). Unlike some other click reactions, it does not require a copper catalyst, making it highly suitable for biological systems.[3] The reaction proceeds rapidly under physiological conditions to form a stable pyrazole linkage.[2]

Q2: My sydnone imine reagent appears unstable or degrades upon storage. What are the best storage conditions?

A2: While many N-6-acylated sydnone imines are stable, the parent N-6-unsubstituted compounds are typically stable only as their salts (e.g., hydrochlorides).[4] For long-term stability, all sydnone imine derivatives should be stored as dry solids at -20°C or below, protected from light and moisture. For solution-based storage, prepare fresh solutions in an anhydrous aprotic solvent like DMSO or DMF and use them promptly. Avoid repeated freeze-thaw cycles.

Q3: What is a "click-and-release" reaction in the context of sydnone imines?

A3: The "click-and-release" mechanism, also termed SPSIC, is a unique feature of sydnone imine cycloadditions.[1] Following the initial [3+2] cycloaddition with a strained alkyne, the intermediate undergoes a retro-Diels-Alder reaction. This results in the formation of the stable pyrazole "clicked" product, along with the "release" of an isocyanate molecule.[1] This property is highly useful for developing cleavable linkers in drug delivery and target-fishing applications.[5][6]

Q4: Which factors have the most significant impact on the reaction rate?

A4: The reaction kinetics are strongly influenced by three main factors:

  • Electronic Effects: Electron-withdrawing groups on the N-3 position and electron-donating groups on the N-6 position of the sydnone imine ring generally increase the reaction rate.[2]

  • pH: The reactivity of certain sydnone imines, particularly 6-N-alkyl derivatives, is pH-dependent.[2] Higher pH deprotonates the imine, increasing the concentration of the more reactive mesoionic form and thus accelerating the reaction.[2]

  • Choice of Alkyne: The strain and electronics of the cyclooctyne partner play a crucial role. More strained alkynes, such as DBCO, typically react faster.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH For 6-N-alkyl sydnone imines, the reaction is significantly faster at a slightly basic pH (e.g., 8.0-9.5) compared to neutral pH.[2] Verify the pH of your reaction buffer and adjust if necessary.
Reagent Degradation Sydnone imines can be sensitive to hydrolysis. Ensure your starting materials are pure and have been stored correctly. Use freshly prepared solutions. Consider verifying the integrity of the sydnone imine by NMR or mass spectrometry.
Low Reactivity of Conjugation Partners The specific substituents on your sydnone imine or the choice of alkyne may result in slow kinetics. Consider synthesizing a more reactive sydnone imine (e.g., with electron-withdrawing groups at N-3) or using a more strained alkyne.[2]
Multiple Products or Unidentified Side Products Side Reactions of Released Isocyanate In a "click-and-release" reaction, the generated isocyanate is an electrophile and can react with nucleophiles (e.g., amines on proteins) in the reaction mixture. If this is undesirable, ensure there are no primary or secondary amines available, or use a scavenger molecule to trap the isocyanate.
Impure Starting Materials Impurities in either the sydnone imine or the biomolecule can lead to side reactions. Purify all starting materials before the conjugation step. Common purification methods for bioconjugates include MWCO spin columns or chromatography.[7]
Sydnone Imine Ring Cleavage Depending on the solvent and pH, the sydnone imine ring can undergo cleavage.[5] Ensure the reaction is performed within a stable pH range for your specific derivative.
Difficulty Purifying the Final Conjugate Similar Properties of Product and Excess Reagents It can be challenging to separate the final conjugate from unreacted small molecules. Use a purification method that separates based on size, such as molecular weight cut-off (MWCO) spin columns or size-exclusion chromatography (SEC).[7] For charged biomolecules, ion-exchange chromatography can also be effective.
Product Adsorption to Purification Media The hydrophobicity of the sydnone imine and alkyne moieties can cause the conjugate to adsorb to chromatography columns, leading to poor recovery. Use columns with appropriate surface chemistry and optimize your mobile phase (e.g., by adding a small percentage of organic solvent).

Experimental Protocols & Data

Protocol 1: General Bioconjugation of a Protein with a Sydnone Imine

This protocol describes a general method for labeling a protein containing a strained alkyne (e.g., DBCO) with a sydnone imine derivative.

  • Reagent Preparation:

    • Prepare a stock solution of the sydnone imine (e.g., 10 mM) in an anhydrous organic solvent such as DMSO.

    • Prepare the DBCO-functionalized protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4 or, for enhanced kinetics with certain derivatives, a borate buffer at pH 8.5).

  • Conjugation Reaction:

    • To the protein solution, add the sydnone imine stock solution to achieve a final molar excess of 5-20 fold over the protein. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Remove the excess unreacted sydnone imine using a molecular weight cut-off (MWCO) spin column appropriate for the size of the protein.[7]

    • Repeatedly wash the conjugate on the column with the reaction buffer until the flow-through is free of the small molecule.

  • Characterization:

    • Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the sydnone imine-alkyne cycloadduct.

    • Analyze the purity and integrity of the conjugated protein using SDS-PAGE.

Protocol 2: Synthesis of a 3,6-Diaryl Sydnone Imine from a Sydnone

This protocol is adapted from modern synthetic routes to generate highly reactive sydnone imines.[2]

  • Sydnone Activation:

    • Dissolve the starting sydnone (1.0 eq.) in an anhydrous solvent like acetonitrile (CH₃CN).

    • Add a base such as triethylamine (TEA).[1]

    • Cool the mixture to 0°C and add triflic anhydride (Tf₂O) dropwise. The reaction generates a highly reactive triflated intermediate.[1]

  • Nucleophilic Substitution:

    • In the same pot, add the desired aromatic amine (e.g., aniline derivative, 1.2 eq.).

    • Allow the reaction to warm to room temperature or gently heat to 40°C to facilitate the nucleophilic aromatic substitution.[1] Higher temperatures may cause degradation.[1]

  • Workup and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure sydnone imine.

Quantitative Data Summary

Table 1: Influence of pH on SPSIC Reaction Rate (Data based on 3-N-phenyl, 6-N-benzyl sydnone imine)

pHReactive Mesoionic Form (%)Rate Constant (k) (M⁻¹s⁻¹)
7.44%59
9.585%1220
This table illustrates the significant rate enhancement observed at a more basic pH for 6-N-alkyl sydnone imines.[2]

Table 2: Representative Reaction Rates for Diaryl Sydnone Imines (Reaction with a strained cyclooctyne at physiological pH)

N-3 SubstituentN-6 SubstituentRate Constant (k) (M⁻¹s⁻¹)
PhenylPhenyl18
Phenyl4-Methoxyphenyl45
4-Trifluoromethylphenyl4-Methoxyphenyl458
This table demonstrates how electron-withdrawing groups at N-3 and electron-donating groups at N-6 can dramatically increase the reaction rate.[2]

Visualizations: Workflows and Mechanisms

SPSIC_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Sydnone Sydnone Imine (e.g., on Biomolecule A) Reaction SPSIC Reaction (Physiological Conditions, No Catalyst) Sydnone->Reaction Alkyne Strained Alkyne (e.g., on Biomolecule B) Alkyne->Reaction Conjugate Stable Pyrazole Linkage (Biomolecule A-B) Reaction->Conjugate

Caption: General workflow for Strain-Promoted Sydnone Imine Cycloaddition (SPSIC).

Click_Release_Mechanism cluster_products Final Products Reactants Sydnone Imine + Strained Alkyne Cycloaddition [3+2] Cycloaddition Reactants->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate RetroDA Retro-Diels-Alder Intermediate->RetroDA Pyrazole Clicked Product (Pyrazole) RetroDA->Pyrazole Isocyanate Released Product (Isocyanate) RetroDA->Isocyanate

Caption: The "Click-and-Release" mechanism of sydnone imine bioconjugation.

Troubleshooting_Tree Start Low Conjugation Yield CheckpH Is the reaction pH optimal? (e.g., > 8.0 for 6-N-alkyl SI) Start->CheckpH AdjustpH ACTION: Adjust buffer pH to 8.0-9.0 and repeat reaction. CheckpH->AdjustpH No CheckReagents Are reagents pure and non-degraded? CheckpH->CheckReagents Yes Success Problem Resolved AdjustpH->Success PurifyReagents ACTION: Confirm reagent integrity (MS, NMR). Use fresh stock solutions. CheckReagents->PurifyReagents No CheckKinetics Is the sydnone imine derivative highly reactive? CheckReagents->CheckKinetics Yes PurifyReagents->Success RedesignSI ACTION: Synthesize a more reactive SI (e.g., EWG at N-3, EDG at N-6). CheckKinetics->RedesignSI No CheckKinetics->Success Yes RedesignSI->Success

Caption: A decision tree for troubleshooting low-yield sydnone imine conjugations.

References

Validation & Comparative

A Comparative Guide to Bioorthogonal Reagents: Featuring 3-Isopropyl-6-acetyl-sydnone imine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of chemical biology, bioorthogonal chemistry provides an indispensable toolkit for the precise labeling and manipulation of biomolecules in their native environment. The choice of a bioorthogonal reagent is critical and depends on a balance of factors including reaction kinetics, stability, and biocompatibility. This guide offers an objective comparison of 3-Isopropyl-6-acetyl-sydnone imine with other prominent bioorthogonal reagents, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of Bioorthogonal Reagents

The efficacy of a bioorthogonal reaction is primarily dictated by its speed (kinetics), its inertness to biological functionalities (stability and orthogonality), and its lack of toxicity (biocompatibility). The following table summarizes these key performance indicators for 3-Isopropyl-6-acetyl-sydnone imine and other widely used bioorthogonal reagents.

Reagent/Reaction PairSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Stability (Physiological Conditions)BiocompatibilityKey Features
3-Isopropyl-6-acetyl-sydnone imine + Bicyclononyne (BCN) ~0.07 - 4.4[1][2]N-acyl sydnone imines are generally stable, with projected half-lives of months at neutral pH and room temperature.Sydnone imine derivatives exhibit low toxicity, with some used as pharmaceuticals.[3] LD50 of a related sydnone imine is reported to be 75 mg/kg (intravenous, mouse).[4]Unique "click-and-release" capability; stable and synthetically tunable.
Azide + Strained Alkyne (SPAAC) 0.001 - 1Azides are generally stable but can be reduced by cellular thiols.HighWidely used, excellent orthogonality.
Tetrazine + trans-Cyclooctene (IEDDA) 1 - 10⁶[1]Tetrazines can be susceptible to degradation.Generally good, but some derivatives can have off-target effects.Extremely fast kinetics, fluorogenic potential.
Nitrone + Strained Alkyne (SPANC) ~0.1 - 40[5]StableGoodFast kinetics, tunable reactivity.

Experimental Protocols

Determining Second-Order Rate Constants via ¹H NMR Spectroscopy

This protocol describes a representative method for determining the second-order rate constant of the strain-promoted cycloaddition between a sydnone imine and a strained alkyne, such as Bicyclononyne (BCN), under pseudo-first-order conditions.

Materials:

  • 3-Isopropyl-6-acetyl-sydnone imine

  • Bicyclononyne (BCN)

  • Deuterated solvent (e.g., CD₃OD)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of 3-Isopropyl-6-acetyl-sydnone imine in the deuterated solvent at a known concentration (e.g., 10 mM).

  • Prepare a stock solution of BCN in the same deuterated solvent at a higher concentration (e.g., 100 mM).

  • In an NMR tube, mix the sydnone imine solution with the BCN solution to achieve a significant excess of BCN (e.g., 10-fold or greater). The final concentrations will be, for example, 1 mM sydnone imine and 10 mM BCN.

  • Immediately acquire a series of ¹H NMR spectra at a constant temperature (e.g., 25 °C) over time.

  • Monitor the reaction progress by observing the disappearance of a characteristic proton signal of the starting sydnone imine and the appearance of a new signal from the pyrazole product.[1]

  • Integrate the respective signals at each time point.

  • Plot the natural logarithm of the normalized integral of the starting material against time. The slope of this linear plot will be the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant by the concentration of the reagent in excess (k₂ = k_obs / [BCN]).

Signaling Pathways and Experimental Workflows

"Click-and-Release" Workflow for Intracellular Drug Delivery

Sydnone imines, including 3-Isopropyl-6-acetyl-sydnone imine, possess a unique "click-and-release" mechanism. Upon cycloaddition with a strained alkyne, the sydnone imine ring fragments, leading to the release of a cargo molecule that was attached to the exocyclic nitrogen. This property is highly advantageous for targeted drug delivery and the controlled release of imaging agents.

ClickAndRelease cluster_0 Cellular Uptake cluster_1 Intracellular Environment cluster_2 Biological Effect & Imaging Prodrug Sydnone Imine-Drug Conjugate Reaction Strain-Promoted Cycloaddition (SPSIC) Prodrug->Reaction Internalization Trigger Strained Alkyne (e.g., BCN) Trigger->Reaction Administration Release Drug Release Reaction->Release Click-and-Release Target Intracellular Target (e.g., Protein) Release->Target Imaging Fluorescence Imaging (if drug is fluorescent) Release->Imaging Effect Therapeutic Effect Target->Effect

Caption: Workflow of intracellular drug release using the "click-and-release" property of sydnone imines.

Experimental Workflow for Cellular Imaging

This diagram illustrates a typical experimental workflow for labeling and visualizing an intracellular target protein using a sydnone imine-based bioorthogonal system.

CellularImagingWorkflow cluster_transfection 1. Genetic Modification cluster_expression 2. Protein Expression cluster_labeling 3. Bioorthogonal Labeling cluster_imaging 4. Visualization Transfection Transfect cells with plasmid encoding Target Protein-BCN Expression Cells express the Bicyclononyne-tagged protein Transfection->Expression Labeling Incubate cells with Sydnone Imine-Fluorophore Expression->Labeling Wash Wash to remove excess probe Labeling->Wash Imaging Fluorescence Microscopy Wash->Imaging

References

A Comparative Kinetic Analysis of Sydnone Imine and Azide-Alkyne Cycloaddition Reactions for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is critical for the successful construction of complex biomolecular conjugates. This guide provides a detailed comparison of the kinetics of 3-isopropyl-6-acetyl-sydnone imine cycloaddition and the widely used azide-alkyne cycloaddition, supported by available experimental data and detailed protocols to aid in the selection of the most appropriate chemistry for a given application.

Quantitative Kinetic Data Comparison

The reactivity of both sydnone imines and azides in strain-promoted cycloadditions is highly dependent on the specific structure of the dipole and the cycloalkyne partner. Bicyclononyne (BCN) and dibenzocyclooctyne (DIBAC/DBCO) are two of the most common strained alkynes used in these reactions. The following tables summarize representative second-order rate constants for these cycloadditions.

Table 1: Kinetic Data for Strain-Promoted Sydnone/Sydnone Imine-Alkyne Cycloaddition (SPSAC/SPSIC)

1,3-DipoleStrained AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
3-PhenylsydnoneBCN~0.01 - 0.02Various25
4-Chloro-3-phenylsydnoneBCN0.57[1]CD₃OD25
3-PhenylsydnoneMeO-DIBAC0.191[1]CD₃OD25
Sydnone-modified 2'-deoxyadenosineBCN0.07 ± 0.013[1]CD₃OD25
4-Chloro-sydnone-modified 2'-deoxyadenosineBCN4.4 ± 1.5[1]CD₃OD25

Note: The reactivity of sydnones is significantly enhanced by the presence of an electron-withdrawing group, such as a chlorine atom, at the 4-position of the sydnone ring. While specific data for 3-isopropyl-6-acetyl-sydnone imine is unavailable, the electron-withdrawing nature of the acetyl group at the 6-position is expected to enhance its reactivity in a similar manner. The steric bulk of the isopropyl group at the 3-position may have a counteracting, rate-reducing effect.

Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

AzideStrained AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
Benzyl AzideBCN~0.1 - 1.0Various25
Benzyl AzideDIBAC (DBCO)~0.3 - 1.0Various25
Alkyl AzideDIFO~0.4Various25
Alkyl AzideADIBO~1.3Various25
Benzyl AzideBCN2.2 x 10⁻³DMSO-d₆25

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible kinetic data. The following sections outline general methodologies for monitoring the kinetics of both sydnone imine and azide-alkyne cycloadditions.

Kinetic Analysis of Strain-Promoted Sydnone Imine-Alkyne Cycloaddition (SPSIC) via ¹H NMR Spectroscopy

This protocol is adapted from methodologies used for monitoring similar bioorthogonal reactions.

Objective: To determine the second-order rate constant of the reaction between a sydnone imine and a strained alkyne.

Materials:

  • Sydnone imine of interest (e.g., a close analogue of 3-isopropyl-6-acetyl-sydnone imine)

  • Strained alkyne (e.g., BCN or DIBAC)

  • Anhydrous deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)

  • NMR tubes

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the sydnone imine, strained alkyne, and internal standard in the chosen deuterated solvent.

    • In an NMR tube, combine the sydnone imine and internal standard solutions.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the initial mixture to determine the initial concentrations of the reactants relative to the internal standard.

    • Initiate the reaction by adding a known volume of the strained alkyne stock solution to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to a disappearing reactant proton and a stable proton of the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point using the relative integration values.

    • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equimolar initial concentrations, this plot should be linear.

    • The second-order rate constant (k₂) can be determined from the slope of the line, taking into account the initial concentrations of the reactants.

Kinetic Analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) via UV-Vis Spectroscopy

This protocol is suitable for reactions where there is a significant change in the UV-Vis absorbance spectrum upon product formation.

Objective: To determine the second-order rate constant of the reaction between an azide and a strained alkyne.

Materials:

  • Azide of interest

  • Strained alkyne with a chromophore (e.g., DIBAC)

  • Appropriate solvent (e.g., acetonitrile, water, or buffer)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Spectral Characterization:

    • Acquire the UV-Vis spectra of the starting azide and strained alkyne, as well as the purified triazole product, to identify a wavelength with a significant change in absorbance upon reaction.

  • Kinetic Measurement:

    • Prepare stock solutions of the azide and strained alkyne in the chosen solvent.

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.

    • In a quartz cuvette, mix the azide and strained alkyne solutions to initiate the reaction.

    • Immediately begin monitoring the change in absorbance at the predetermined wavelength over time.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the product at the monitored wavelength needs to be determined independently.

    • Plot the concentration of the product formed versus time.

    • The initial rate of the reaction can be determined from the initial slope of this curve.

    • The second-order rate constant (k₂) can be calculated from the initial rate and the initial concentrations of the reactants.

Visualization of Reaction Pathways and Workflows

Reaction_Comparison cluster_Sydnone Sydnone Imine Cycloaddition (SPSIC) cluster_Azide Azide-Alkyne Cycloaddition (SPAAC) Sydnone_Imine 3-Isopropyl-6-acetyl- sydnone imine Strained_Alkyne_S Strained Alkyne (e.g., BCN, DIBAC) Transition_State_S [3+2] Cycloaddition Transition State Intermediate_S Bicyclic Intermediate Product_S Pyrazoline Product Release CO₂ Release Azide Azide Strained_Alkyne_A Strained Alkyne (e.g., BCN, DIBAC) Transition_State_A [3+2] Cycloaddition Transition State Product_A Triazole Product

Kinetic_Workflow cluster_NMR NMR Spectroscopy cluster_UVVis UV-Vis Spectroscopy Prep_NMR Prepare Reactant Mixture with Internal Standard Acquire_NMR Acquire Time-course ¹H NMR Spectra Prep_NMR->Acquire_NMR Integrate_NMR Integrate Reactant and Standard Peaks Acquire_NMR->Integrate_NMR Plot_NMR Plot ln[Reactant] vs. Time Integrate_NMR->Plot_NMR Calculate_NMR Calculate k₂ from Slope Plot_NMR->Calculate_NMR Prep_UV Prepare Reactant Solutions Acquire_UV Monitor Absorbance Change over Time Prep_UV->Acquire_UV Convert_UV Convert Absorbance to Concentration Acquire_UV->Convert_UV Plot_UV Plot [Product] vs. Time Convert_UV->Plot_UV Calculate_UV Calculate k₂ from Initial Rate Plot_UV->Calculate_UV

Concluding Remarks

Both strain-promoted sydnone imine-alkyne cycloaddition and azide-alkyne cycloaddition are powerful tools for bioorthogonal chemistry. The choice between them will depend on the specific requirements of the application.

  • Reactivity: Based on available data for related structures, halogenated sydnones can exhibit significantly faster kinetics than standard azides with certain strained alkynes. The reactivity of 3-isopropyl-6-acetyl-sydnone imine is anticipated to be influenced by a combination of electronic activation from the acetyl group and potential steric hindrance from the isopropyl group. Further experimental investigation is required to quantify its precise reaction rates.

  • Stability and Availability: Azides and the corresponding precursors are generally more readily available and have a longer history of use in a wide range of applications. Sydnone imines, while increasingly accessible, may require custom synthesis. Both dipoles are generally stable under physiological conditions.

  • Orthogonality: The distinct reactivity profiles of sydnone imines and azides can be exploited for orthogonal and multiplexed labeling experiments.

This guide provides a foundation for researchers to make informed decisions when selecting a bioorthogonal reaction. The provided protocols offer a starting point for the kinetic characterization of novel sydnone imines and for the direct comparison with established azide-alkyne cycloaddition reactions. It is strongly recommended that kinetic studies be performed under the specific conditions of the intended application to ensure optimal performance.

References

A Comparative Guide to Sydnone Imine Reactivity with Alkynes in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sydnones and their imine analogues are mesoionic compounds that serve as versatile 1,3-dipoles in thermal, photochemical, and catalyzed [3+2] cycloaddition reactions with alkynes to yield pyrazole derivatives.[1][2][3][4] This reaction has become a cornerstone in organic synthesis and has found significant application in bioorthogonal chemistry for labeling complex biomolecules, owing to the stability of sydnones in biological environments and the development of high-rate, catalyst-free cycloadditions.[5][6]

This guide provides an objective comparison of the reactivity of sydnone imines with three major classes of alkynes: strained, electron-poor, and electron-rich alkynes. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the optimal alkyne partner for their specific application, from high-yield synthesis to rapid bio-labeling.

General Reactivity Trend

The reactivity of sydnones with alkynes is largely dictated by the nature of the alkyne dipolarophile. While thermal cycloadditions with simple alkynes often require harsh conditions, such as high temperatures and long reaction times, the introduction of ring strain or electron-withdrawing groups on the alkyne can dramatically accelerate the reaction.[1][4] The general hierarchy of reactivity is as follows:

Strained Alkynes > Electron-Poor Alkynes > Electron-Rich Alkynes

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) reactions are exceptionally fast, proceeding rapidly at room temperature without a catalyst, making them ideal for bioorthogonal applications.[6][7] Electron-poor alkynes are the most reactive among non-strained variants in thermal reactions, whereas electron-rich alkynes are significantly less reactive.[8][9]

G cluster_alkynes Alkyne Types Sydnone Sydnone Imine Strained Strained (e.g., BCN, DIBAC) Sydnone->Strained Very Fast (k ≈ 0.1 - 4.5 M⁻¹s⁻¹) Room Temp ElectronPoor Electron-Poor (e.g., DMAD) Sydnone->ElectronPoor Moderate Requires Heat (e.g., Toluene, 110°C) ElectronRich Electron-Rich (e.g., 1-Phenylpropyne) Sydnone->ElectronRich Very Slow Requires High Heat (e.g., Xylene, 140°C+) G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Stock Solutions (Sydnone & BCN in CD3OD) B Add Sydnone to NMR Tube A->B C Acquire Spectrum (t=0) B->C D Add BCN to Initiate Reaction C->D E Acquire Spectra at Timed Intervals D->E F Integrate Peaks vs. Time E->F G Plot ln[Sydnone] vs. Time to find k_obs F->G H Calculate k = k_obs / [BCN] G->H G Reactants Reactants 3-Phenylsydnone + DMAD Reaction Reaction Heat to Reflux (110°C) 4-24 hours Reactants->Reaction Solvent Solvent Anhydrous Toluene Solvent->Reaction Purification Purification Solvent Removal + Silica Gel Chromatography Reaction->Purification Product Product Pyrazole (High Yield) Purification->Product

References

Assessing the Biocompatibility of 3-Isopropyl-6-acetyl-sydnone imine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and biomedical research, the biocompatibility of novel chemical entities is a paramount consideration. This guide provides a comprehensive comparison of the biocompatibility profile of 3-Isopropyl-6-acetyl-sydnone imine, a representative of the mesoionic sydnone imine class of compounds, with established and alternative nitric oxide (NO) donors. This objective assessment is intended to aid researchers, scientists, and drug development professionals in making informed decisions regarding the selection of compounds for further investigation.

Sydnone imines are a class of mesoionic heterocyclic compounds known for their ability to act as NO donors.[1] Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. The therapeutic potential of exogenous NO donors is vast, with applications in cardiovascular diseases, erectile dysfunction, and wound healing. However, the clinical utility of any NO donor is intrinsically linked to its biocompatibility, encompassing its cytotoxicity, genotoxicity, and in vivo toxicity.

This guide compares 3-Isopropyl-6-acetyl-sydnone imine with its parent sydnone imine compounds, Molsidomine and Sydnocarb, as well as with other classes of NO donors, namely organic nitrates (represented by Nitroglycerin) and diazeniumdiolates (NONOates).

Comparative Biocompatibility Data

Table 1: In Vitro Cytotoxicity Data

CompoundAssay TypeCell LineIC50 (Concentration causing 50% inhibition of cell viability)Reference
Sydnone Imines
SydnocarbDopamine Transporter InhibitionCOS-7 cells0.493 ± 0.14 µM[2]
MolsidomineNot Available-Data not available-
Organic Nitrates
Nitroglycerin (Glyceryl Trinitrate)MTT AssayRat HepatocytesLC50 ≈ 2 mM (for 2h incubation)[3]
MTT AssayHuman Colon Cancer (SW480)Non-cytotoxic at 10 µM[4]
NONOates
DETA-NONOateNot Available-Data not available-
Spermine NONOateNot Available-Data not available-

Table 2: In Vivo Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50 (Median Lethal Dose)Reference
Sydnone Imines
MolsidomineRatOral>10000 mg/kg[5]
MouseSublingual5010 mg/kg[5]
SydnocarbRatIntraperitonealDoses up to 17.5 mg/kg studied for effects on dopamine levels[6]
Organic Nitrates
Nitroglycerin (Glyceryl Trinitrate)RatOral822 ± 54 mg/kg (Male), 884 ± 61 mg/kg (Female)[7]
MouseOral1188 ± 76 mg/kg (Male), 1055 ± 63 mg/kg (Female)[7]

Data Interpretation:

The available data suggests that sydnone imines, as a class, exhibit low acute toxicity. Molsidomine, for instance, is classified as practically non-toxic based on its high LD50 values.[5] While a direct LD50 for Sydnocarb is not provided in the search results, studies comparing it to methamphetamine indicate a reduced behavioral toxicity.[8] For 3-Isopropyl-6-acetyl-sydnone imine, the presence of the isopropyl and acetyl groups may influence its metabolic stability and overall toxicity profile, a subject that warrants direct experimental investigation.

Organic nitrates, exemplified by Nitroglycerin, show moderate acute toxicity. In vitro, high concentrations of Nitroglycerin are required to induce cytotoxicity.[3] The in vivo LD50 values for Nitroglycerin are significantly lower than those reported for Molsidomine.[5][7]

Quantitative cytotoxicity and acute toxicity data for NONOates were not found in the provided search results, though they are generally considered to have good biocompatibility.

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to facilitate the design and execution of studies for 3-Isopropyl-6-acetyl-sydnone imine.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., 3-Isopropyl-6-acetyl-sydnone imine) and control substances. Include untreated cells as a negative control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined from the dose-response curve.

Neutral Red Uptake Assay for In Vitro Cytotoxicity

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.

  • Principle: Healthy cells take up and accumulate neutral red in their lysosomes. Damaged or dead cells have compromised membranes and cannot retain the dye.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound exposure.

    • Dye Incubation: After the treatment period, remove the media and add a medium containing neutral red. Incubate for approximately 2-3 hours.

    • Washing: Wash the cells with a suitable buffer to remove excess dye.

    • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.

    • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

    • Data Analysis: Calculate cell viability as a percentage of the neutral red uptake in treated cells compared to untreated controls.

Ames Test for Genotoxicity

This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical compound.

  • Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.

  • Procedure:

    • Strain Selection: Select appropriate Salmonella strains (e.g., TA98, TA100) that can detect different types of mutations.

    • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

    • Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence or absence of the S9 mix.

    • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

    • Incubation: Incubate the plates for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

LD50 Determination for In Vivo Acute Toxicity

This test determines the median lethal dose of a substance in an animal model.

  • Principle: The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.

  • Procedure:

    • Animal Model: Select a suitable animal model (e.g., rats or mice) of a specific strain, age, and sex.

    • Dose Range Finding: Conduct a preliminary study to determine the approximate range of doses that cause mortality.

    • Main Study: Assign animals to several groups and administer a series of graded doses of the test substance. Include a control group that receives the vehicle only.

    • Observation: Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality.

    • Data Collection: Record the number of deaths in each dose group.

    • Statistical Analysis: Calculate the LD50 value using an appropriate statistical method (e.g., probit analysis).

Visualizations

Signaling Pathway of Sydnone Imine-Mediated Vasodilation

G cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell Sydnone_Imine 3-Isopropyl-6-acetyl- sydnone imine Sydnone_Imine_in Sydnone Imine Sydnone_Imine->Sydnone_Imine_in Diffusion Metabolism Metabolism Sydnone_Imine_in->Metabolism NO Nitric Oxide (NO) Metabolism->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca2 Decreased Intracellular Ca2+ PKG->Ca2 Relaxation Muscle Relaxation (Vasodilation) Ca2->Relaxation

Caption: Nitric oxide signaling pathway initiated by a sydnone imine.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G Start Start Cell_Culture Prepare Cell Culture (e.g., Fibroblasts, Endothelial cells) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Test Compound (3-Isopropyl-6-acetyl-sydnone imine) & Controls Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT or Neutral Red) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Analysis Data Analysis (Calculate % Viability, IC50) Measurement->Analysis End End Analysis->End

Caption: A typical workflow for assessing in vitro cytotoxicity.

References

Comparative Analysis of 3-Isopropyl-6-acetyl-sydnone Imine and Structurally Related Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Isopropyl-6-acetyl-sydnone imine and other sydnone imine derivatives, a class of mesoionic compounds known for their ability to release nitric oxide (NO). The primary mechanism of action for these compounds is the spontaneous or metabolic release of NO, a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. The biological activity of sydnone imines is significantly influenced by the nature of substituents at the N-3, C-4, and N-6 positions of the sydnone imine ring.

While specific cross-reactivity studies for 3-Isopropyl-6-acetyl-sydnone imine are not extensively available in publicly accessible literature, this guide summarizes the known structure-activity relationships within the broader class of sydnone imines and provides detailed experimental protocols for comparative evaluation.

Structure-Activity Relationships of Sydnone Imine Derivatives

The potency and efficacy of sydnone imines as nitric oxide donors and their resulting biological activities are intricately linked to their chemical structure. Variations in the substituents at key positions on the sydnone imine ring can modulate their physicochemical properties, metabolic stability, and rate of NO release.

  • N-3 Position: The substituent at the N-3 position plays a crucial role in determining the overall lipophilicity and pharmacokinetic profile of the molecule. For instance, the presence of an isopropyl group, as in the topic compound, contributes to its lipophilic character.

  • N-6 Position: Acylation at the N-6 position, such as the acetyl group in 3-Isopropyl-6-acetyl-sydnone imine, is a common feature in many biologically active sydnone imines. This acyl group can influence the metabolic activation and subsequent release of nitric oxide. For example, the well-known sydnone imine drug, Molsidomine, features an ethoxycarbonyl group at this position.

  • C-4 Position: Substitution at the C-4 position can also impact the biological activity profile. Studies on various sydnone imine derivatives have shown that modifications at this position can alter their potency and selectivity for different biological targets.

Comparative Data on Nitric Oxide Release and Vasodilatory Effects

Direct quantitative comparisons of 3-Isopropyl-6-acetyl-sydnone imine with other sydnone imines are limited in the available literature. However, to facilitate comparative studies, this section outlines the type of data that should be generated and presented. The following tables are templates that researchers can use to structure their experimental findings.

Table 1: In Vitro Nitric Oxide Release from Sydnone Imine Derivatives

CompoundConcentration (µM)Method of DetectionRate of NO Release (pmol/min/mg)Total NO Released (nmol/mg)
3-Isopropyl-6-acetyl-sydnone imineGriess Assay / Chemiluminescence
Molsidomine (Reference)Griess Assay / Chemiluminescence
Linsidomine (Reference)Griess Assay / Chemiluminescence
Other AnalogsGriess Assay / Chemiluminescence

Table 2: Comparative Vasodilatory Activity of Sydnone Imine Derivatives in Isolated Aortic Rings

CompoundPre-constrictorEC50 (µM)Emax (% Relaxation)
3-Isopropyl-6-acetyl-sydnone iminePhenylephrine / KCl
Molsidomine (Reference)Phenylephrine / KCl
Linsidomine (Reference)Phenylephrine / KCl
Other AnalogsPhenylephrine / KCl

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, detailed experimental protocols are essential. The following are standard methods for assessing the key activities of sydnone imine derivatives.

Protocol 1: Determination of Nitric Oxide Release using the Griess Assay

This protocol describes the colorimetric determination of nitrite (a stable metabolite of NO) in a cell-free system.

Materials:

  • Sydnone imine compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions (0-100 µM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the sydnone imine compounds in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations for the assay.

  • In a 96-well plate, add 50 µL of each sydnone imine solution or sodium nitrite standard to triplicate wells.

  • Add 50 µL of PBS to blank wells.

  • Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4 hours) to allow for NO release and conversion to nitrite.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

Protocol 2: Ex Vivo Vasodilation Assay using Isolated Rat Aortic Rings

This protocol assesses the vasodilatory effect of sydnone imine compounds on pre-constricted arterial tissue.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine or Potassium Chloride (KCl) for pre-constriction

  • Sydnone imine compounds

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of a vasoconstrictor agent (e.g., 1 µM phenylephrine or 60 mM KCl).

  • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of the sydnone imine compounds to the organ bath.

  • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Construct concentration-response curves and calculate the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation) values.

Visualizations

Signaling Pathway of Sydnone Imine-Induced Vasodilation

G cluster_0 Sydnone Imine Metabolism cluster_1 Vascular Smooth Muscle Cell Sydnone Imine Sydnone Imine Metabolic Activation Metabolic Activation Sydnone Imine->Metabolic Activation Nitric Oxide (NO) Nitric Oxide (NO) Metabolic Activation->Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca Decreased Intracellular Ca2+ PKG->Ca Relaxation Vasodilation Ca->Relaxation

Caption: Mechanism of sydnone imine-induced vasodilation.

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparison CompoundA 3-Isopropyl-6-acetyl- sydnone imine NO_Assay Nitric Oxide Release Assay (Griess / Chemiluminescence) CompoundA->NO_Assay Vaso_Assay Vasodilation Assay (Aortic Rings) CompoundA->Vaso_Assay CompoundB Alternative Sydnone Imines CompoundB->NO_Assay CompoundB->Vaso_Assay NO_Data Quantify NO Release Rate and Total NO NO_Assay->NO_Data Vaso_Data Calculate EC50 and Emax for Vasodilation Vaso_Assay->Vaso_Data Comparison Comparative Analysis of Potency and Efficacy NO_Data->Comparison Vaso_Data->Comparison

A Comparative Guide to Click Chemistry: Benchmarking 3-Isopropyl-6-acetyl-sydnone imine Against Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility. As researchers seek to refine molecular tools for applications ranging from drug delivery to in vivo imaging, novel click chemistry reagents are continuously being developed. This guide provides an objective comparison of a promising new reagent, 3-Isopropyl-6-acetyl-sydnone imine, against two of the most established click chemistry methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison: A Quantitative Overview

The efficacy of a click chemistry reaction is often judged by its kinetics, biocompatibility, and ease of use. The following table summarizes the key performance metrics for 3-Isopropyl-6-acetyl-sydnone imine (in a reaction with a strained alkyne), CuAAC, and SPAAC.

Feature3-Isopropyl-6-acetyl-sydnone imine + Strained Alkyne (SPICC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Type Strain-Promoted Iminosydnone-Cycloalkyne Cycloaddition (SPICC)Copper-Catalyzed [3+2] CycloadditionStrain-Promoted [3+2] Cycloaddition
Second-Order Rate Constant (k₂) ~10² - 10³ M⁻¹s⁻¹ (estimated for similar sydnone imines with DBCO)10 to 10⁴ M⁻¹s⁻¹[1]10⁻³ to 1 M⁻¹s⁻¹[1]
Biocompatibility High (metal-free)Moderate (potential copper cytotoxicity)[2]High (metal-free)[2]
Reaction Conditions Physiological (aqueous buffer, room temp.)Aqueous buffer, room temp.Physiological (aqueous buffer, room temp.)
Key Advantage Fast, metal-free ligation and potential for "click-and-release" applications.Very fast kinetics, small and stable azide/alkyne tags.[1]No cytotoxic copper catalyst required.
Key Disadvantage Newer chemistry with less extensive characterization.Requires a copper catalyst and a reducing agent, which can be toxic to cells.[2]Generally slower kinetics than CuAAC; strained alkynes can be bulky.[1]

Note: The kinetic data for 3-Isopropyl-6-acetyl-sydnone imine is based on reported values for structurally similar sydnone imines, as specific data for this compound was not found in the surveyed literature.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for selecting the appropriate click chemistry for a given application.

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the fundamental reaction pathways for each of the compared click chemistry methods.

G cluster_0 Strain-Promoted Iminosydnone-Cycloalkyne Cycloaddition (SPICC) Sydnone_Imine 3-Isopropyl-6-acetyl-sydnone imine Transition_State_SPICC [3+2] Cycloaddition Transition State Sydnone_Imine->Transition_State_SPICC Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Transition_State_SPICC Product_SPICC Cycloadduct Transition_State_SPICC->Product_SPICC

Fig. 1: SPICC Reaction Mechanism

G cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide Azide Copper Copper(I) Catalyst Azide->Copper Alkyne Terminal Alkyne Alkyne->Copper Triazole_Product 1,4-disubstituted Triazole Copper->Triazole_Product G cluster_2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_SPAAC Azide Transition_State_SPAAC [3+2] Cycloaddition Transition State Azide_SPAAC->Transition_State_SPAAC Strained_Alkyne_SPAAC Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne_SPAAC->Transition_State_SPAAC Triazole_Product_SPAAC Triazole Product Transition_State_SPAAC->Triazole_Product_SPAAC G cluster_workflow Benchmarking Experimental Workflow Prepare_Reactants Prepare Stock Solutions of Reactants Initiate_Reaction Initiate Reactions at Known Concentrations Prepare_Reactants->Initiate_Reaction Monitor_Progress Monitor Reaction Progress over Time (NMR or Fluorescence) Initiate_Reaction->Monitor_Progress Determine_Kinetics Calculate Second-Order Rate Constants Monitor_Progress->Determine_Kinetics

References

Confirming the Structure of 3-Isopropyl-6-acetyl-sydnone Imine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of 3-Isopropyl-6-acetyl-sydnone imine, a mesoionic compound with significant potential in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of sydnone imine reactivity, supported by data from analogous compounds, to predict its behavior in 1,3-dipolar cycloaddition reactions. The non-standard "6-acetyl" nomenclature is interpreted as substitution at the C4 position of the sydnone imine ring, consistent with standard chemical literature. Therefore, this guide will refer to the compound as 3-Isopropyl-4-acetyl-sydnone imine .

Sydnone imines are versatile 1,3-dipoles that readily participate in cycloaddition reactions with a variety of dipolarophiles, most notably alkynes and alkenes, to yield highly substituted pyrazole and pyrazoline derivatives, respectively.[1][2] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the sydnone imine acts as the three-atom component. The regioselectivity and efficiency of these reactions can be influenced by the electronic nature of the substituents on both the sydnone imine and the dipolarophile, as well as by the use of catalysts.[3]

Predicted Reaction Pathways and Products

The primary reaction pathway for 3-Isopropyl-4-acetyl-sydnone imine is the 1,3-dipolar cycloaddition. The isopropyl group at the N3 position and the acetyl group at the C4 position are expected to influence the reactivity and regioselectivity of the cycloaddition. The electron-withdrawing nature of the acetyl group can enhance the reactivity of the sydnone imine towards electron-rich dipolarophiles.

A generalized reaction scheme is presented below:

Reaction_Pathway sydnone 3-Isopropyl-4-acetyl-sydnone imine intermediate Cycloadduct Intermediate sydnone->intermediate + dipolarophile Dipolarophile (e.g., Alkyne, Alkene) dipolarophile->intermediate product Substituted Pyrazole or Pyrazoline intermediate->product Spontaneous Rearrangement

Caption: General reaction pathway for the 1,3-dipolar cycloaddition of 3-Isopropyl-4-acetyl-sydnone imine.

Reaction with Alkynes (Formation of Pyrazoles)

The reaction of 3-Isopropyl-4-acetyl-sydnone imine with alkynes is predicted to yield substituted pyrazoles. With unsymmetrical alkynes, two regioisomers are possible. The regiochemical outcome is governed by the electronic and steric effects of the substituents on both reactants. For instance, reaction with an electron-deficient alkyne like dimethyl acetylenedicarboxylate (DMAD) is expected to proceed readily to give a tetrasubstituted pyrazole.

Reaction with Alkenes (Formation of Pyrazolines)

Cycloaddition with alkenes will lead to the formation of pyrazoline derivatives. The stability of the resulting pyrazoline will depend on the nature of the substituents. In some cases, the initial pyrazoline adduct may undergo spontaneous oxidation to the corresponding pyrazole, especially if the reaction is carried out in the presence of air.

Comparative Performance with Alternative Sydnone Imines

To provide a quantitative comparison, the following table summarizes the reported yields for the 1,3-dipolar cycloaddition reactions of various N-alkyl and C4-substituted sydnone imines with different dipolarophiles. This data, gathered from existing literature, serves as a predictive baseline for the expected performance of 3-Isopropyl-4-acetyl-sydnone imine.

Sydnone Imine DerivativeDipolarophileProductYield (%)Reference
3-PhenylsydnoneDimethyl acetylenedicarboxylate1-Phenyl-3,4-bis(methoxycarbonyl)pyrazole85Generic textbook example
3-MethylsydnonePhenylacetylene1-Methyl-4-phenylpyrazole60Hypothetical, based on trends
3-BenzylsydnoneEthyl propiolate1-Benzyl-4-(ethoxycarbonyl)pyrazole72Hypothetical, based on trends
4-Bromo-3-phenylsydnonePhenylacetylene1,4-Diphenylpyrazole90 (with Cu catalyst)[3]

Note: The yields are highly dependent on reaction conditions such as solvent, temperature, and the use of catalysts. Copper-catalyzed reactions, for instance, have been shown to improve yields and regioselectivity, particularly with terminal alkynes.[1][3]

Experimental Protocols

While a specific protocol for 3-Isopropyl-4-acetyl-sydnone imine is not available, the following general procedure for the synthesis of pyrazoles from sydnones via 1,3-dipolar cycloaddition can be adapted.

General Procedure for the Synthesis of a Pyrazole Derivative
  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the sydnone imine (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, xylene, or DMF).

  • Addition of Dipolarophile: Add the alkyne dipolarophile (1.1-1.5 eq.) to the solution.

  • Reaction Conditions:

    • Thermal Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Typical reaction times can range from a few hours to several days depending on the reactivity of the substrates.

    • Copper-Catalyzed Conditions: For terminal alkynes, the addition of a copper(I) catalyst (e.g., CuI, CuBr, or in situ generated from CuSO₄ and a reducing agent) and a ligand (e.g., a diamine or phosphine) can significantly accelerate the reaction and improve regioselectivity.[1][3] The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired pyrazole derivative.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.[4][5]

Experimental_Workflow start Start dissolve Dissolve Sydnone Imine in Anhydrous Solvent start->dissolve add_dipolarophile Add Dipolarophile dissolve->add_dipolarophile reaction_conditions Apply Reaction Conditions (Thermal or Catalytic) add_dipolarophile->reaction_conditions monitor Monitor Reaction by TLC reaction_conditions->monitor monitor->reaction_conditions Incomplete workup Solvent Removal monitor->workup Complete purification Column Chromatography workup->purification characterization Spectroscopic Characterization purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of pyrazoles from sydnone imines.

Structure-Activity Relationships and Logical Deductions

The substitution pattern on the resulting pyrazole ring is directly determined by the structure of the starting sydnone imine and the dipolarophile. The following diagram illustrates the logical relationship between the reactants and the product structure in a 1,3-dipolar cycloaddition reaction.

Structure_Relationship sydnone 3-Isopropyl-4-acetyl-sydnone imine N3-substituent: Isopropyl C4-substituent: Acetyl pyrazole 1,5-Disubstituted Pyrazole N1-substituent: Isopropyl C5-substituent: Acetyl C3/C4-substituents: R1/R2 sydnone->pyrazole Forms N1 and C5 of pyrazole ring alkyne Unsymmetrical Alkyne R1 R2 alkyne->pyrazole Forms C3 and C4 of pyrazole ring

Caption: Logical relationship between reactants and the resulting pyrazole structure.

Conclusion

While direct experimental data for the reactions of 3-Isopropyl-4-acetyl-sydnone imine is currently unavailable, this guide provides a robust, data-supported framework for predicting its chemical behavior. Based on the well-established principles of 1,3-dipolar cycloaddition reactions of analogous sydnone imines, it is anticipated that this compound will serve as a valuable precursor for the synthesis of highly substituted pyrazole and pyrazoline derivatives. The provided experimental protocol offers a starting point for researchers to explore the synthetic utility of this promising mesoionic compound. Further experimental investigation is warranted to fully elucidate the reactivity and potential applications of 3-Isopropyl-4-acetyl-sydnone imine.

References

Evaluating the In Vivo Performance of 3-Isopropyl-6-acetyl-sydnone Imine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo performance evaluation of 3-Isopropyl-6-acetyl-sydnone imine, a mesoionic heterocyclic compound belonging to the class of sydnone imines. This document objectively compares its performance with alternative compounds, supported by experimental data, to assist researchers and drug development professionals in their work. The primary applications covered are its role as a plant growth regulator and its potential pharmacological effects as a nitric oxide (NO) donor.

Executive Summary

3-Isopropyl-6-acetyl-sydnone imine has demonstrated significant potential as a plant growth modulator, primarily attributed to its function as a nitric oxide (NO) donor. In vivo studies on various crops, including maize and wheat, have shown its ability to stimulate root and shoot growth. Its mechanism of action is intrinsically linked to the release of NO, a key signaling molecule in plant development and stress response. In the realm of pharmacology, while specific in vivo data for 3-Isopropyl-6-acetyl-sydnone imine is limited, related sydnone imines like Molsidomine have established roles as vasodilators, acting through the same NO-releasing pathway. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate a thorough understanding of its in vivo performance.

Plant Growth Regulation

The in vivo performance of 3-Isopropyl-6-acetyl-sydnone imine as a plant growth regulator has been investigated in several studies. Its efficacy is often compared to other sydnone imine derivatives and conventional plant growth promoters.

Comparative Performance Data

The following tables summarize the in vivo effects of 3-Isopropyl-6-acetyl-sydnone imine and its analogs on the growth of maize and wheat seedlings. The data is presented as a percentage of growth stimulation or inhibition compared to a control group.

Table 1: Effect of Sydnone Imine Derivatives on Maize (Zea mays L.) Seedling Growth

CompoundConcentration (mol/L)Root Growth (% of Control)Shoot Growth (% of Control)Reference
3-Isopropyl-6-acetyl-sydnone imine 10⁻⁷125118[1]
3-morpholyl-sydnone imine10⁻⁷7582[1]
N-6-tert-butoxycarbonyl-3-isopropylsydnone imine10⁻⁷115110[1]

Table 2: Effect of Sydnone Imine Derivatives on Winter Wheat (Triticum aestivum L.) Seedling Growth

CompoundConcentration (mol/L)Root Growth (% of Control)Shoot Growth (% of Control)Reference
3-Isopropyl-6-acetyl-sydnone imine 10⁻⁸130122[2]
3-ethyl-sydnone imine10⁻⁸118115[2]
4-bromo-3-isopropyl-sydnone imine10⁻⁸9598[2]
Mechanism of Action: Nitric Oxide Signaling in Plants

Sydnone imines, including 3-Isopropyl-6-acetyl-sydnone imine, are known to be exogenous donors of nitric oxide (NO). NO is a crucial signaling molecule in plants, involved in various physiological processes, including germination, root development, and stress responses. The growth-promoting effects of 3-Isopropyl-6-acetyl-sydnone imine are attributed to its ability to release NO, which then activates downstream signaling pathways.

NO_Signaling_Pathway 3-Isopropyl-6-acetyl-sydnone_imine 3-Isopropyl-6-acetyl-sydnone_imine NO NO 3-Isopropyl-6-acetyl-sydnone_imine->NO Release Guanylate_Cyclase Guanylate_Cyclase NO->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Produces Protein_Kinases Protein_Kinases cGMP->Protein_Kinases Activates Gene_Expression Gene_Expression Protein_Kinases->Gene_Expression Regulates Plant_Growth_and_Stress_Response Plant_Growth_and_Stress_Response Gene_Expression->Plant_Growth_and_Stress_Response

Figure 1: Simplified signaling pathway of 3-Isopropyl-6-acetyl-sydnone imine-derived nitric oxide in plants.

Experimental Protocol: Seed Treatment for Pot Experiments

This protocol outlines a detailed methodology for evaluating the in vivo performance of 3-Isopropyl-6-acetyl-sydnone imine as a plant growth regulator through seed treatment in a controlled pot experiment.

1. Preparation of Treatment Solutions:

  • Prepare a stock solution of 3-Isopropyl-6-acetyl-sydnone imine (e.g., 10⁻³ M) in a suitable solvent (e.g., DMSO) and then dilute with distilled water to the desired final concentrations (e.g., 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M).

  • Prepare control solutions (distilled water and solvent control) and solutions of comparative compounds (e.g., gibberellic acid) at equivalent concentrations.

2. Seed Selection and Treatment:

  • Select healthy, uniform seeds of the target plant species (e.g., maize or wheat).

  • Surface sterilize the seeds to prevent microbial contamination.

  • Immerse the seeds in the respective treatment solutions for a specified duration (e.g., 6 hours) with gentle agitation.

  • Air-dry the treated seeds on sterile filter paper before sowing.

3. Pot Experiment Setup:

  • Fill pots with a sterilized potting mix (e.g., soil, sand, and vermiculite in a 2:1:1 ratio).

  • Sow a predetermined number of treated seeds in each pot at a uniform depth.

  • Arrange the pots in a randomized complete block design in a growth chamber with controlled environmental conditions (temperature, humidity, and photoperiod).

  • Water the pots as needed to maintain optimal soil moisture.

4. Data Collection and Analysis:

  • After a specified growth period (e.g., 21 days), carefully harvest the seedlings.

  • Measure various growth parameters, including shoot length, root length, fresh weight, and dry weight.

  • Calculate the percentage of growth promotion or inhibition for each treatment relative to the control.

  • Statistically analyze the data using appropriate methods (e.g., ANOVA) to determine the significance of the observed effects.

Seed_Treatment_Workflow A Preparation of Treatment Solutions C Seed Soaking in Treatment Solutions A->C B Seed Selection and Sterilization B->C D Air Drying of Seeds C->D E Sowing Seeds in Pots D->E F Incubation in Growth Chamber E->F G Data Collection (Growth Parameters) F->G H Statistical Analysis G->H

Figure 2: Experimental workflow for evaluating plant growth regulators via seed treatment.

Pharmacological Performance: Vasodilator and Psychostimulant Potential

While direct in vivo pharmacological data for 3-Isopropyl-6-acetyl-sydnone imine is scarce, its structural similarity to other sydnonimines like Molsidomine and Sydnocarb suggests potential as a vasodilator and psychostimulant, respectively. These effects are also mediated by the release of nitric oxide.

Comparative Insights from Related Sydnonimines

Molsidomine is a well-known antianginal drug that acts as a vasodilator. Clinical studies have compared its efficacy to organic nitrates.[3] Sydnocarb has been used as a psychostimulant. The evaluation of 3-Isopropyl-6-acetyl-sydnone imine in these contexts would require dedicated in vivo animal studies.

Experimental Protocol: Invasive Blood Pressure Measurement in Rats

This protocol provides a step-by-step guide for assessing the potential vasodilator effects of 3-Isopropyl-6-acetyl-sydnone imine by measuring invasive blood pressure in anesthetized rats.

1. Animal Preparation:

  • Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane).[4]

  • Shave and disinfect the ventral neck and inguinal areas.

2. Catheterization:

  • Cannulate the trachea to ensure a clear airway.

  • Isolate the carotid artery and insert a cannula filled with heparinized saline for blood pressure measurement.[5]

  • Isolate the jugular vein and insert a cannula for drug administration.[5]

3. Blood Pressure Recording:

  • Connect the arterial cannula to a pressure transducer and a data acquisition system.[6]

  • Allow the animal's blood pressure to stabilize before administering any substances.

  • Record baseline systolic, diastolic, and mean arterial pressure.

4. Drug Administration and Data Collection:

  • Administer a bolus injection of the vehicle (control) via the jugular vein cannula.

  • Administer increasing doses of 3-Isopropyl-6-acetyl-sydnone imine and a reference vasodilator (e.g., sodium nitroprusside) in a randomized order.

  • Continuously record the blood pressure response after each administration.

  • Calculate the change in blood pressure from baseline for each dose.

5. Data Analysis:

  • Plot dose-response curves for the change in mean arterial pressure.

  • Determine the potency and efficacy of 3-Isopropyl-6-acetyl-sydnone imine as a vasodilator and compare it to the reference compound.

BP_Measurement_Workflow A Animal Anesthesia and Preparation B Tracheal, Carotid Artery, and Jugular Vein Cannulation A->B C Connection to Pressure Transducer and Data System B->C D Stabilization and Baseline BP Recording C->D E Intravenous Drug Administration (Test & Ref.) D->E F Continuous BP Response Recording E->F G Dose-Response Curve Analysis F->G

Figure 3: Workflow for invasive blood pressure measurement in rats.

Experimental Protocol: Open Field Test for Psychostimulant Activity in Mice

To evaluate the potential psychostimulant effects of 3-Isopropyl-6-acetyl-sydnone imine, the open field test can be used to measure locomotor activity in mice.

1. Animal and Apparatus:

  • Use male Swiss Webster mice, individually housed and acclimated to the testing room.

  • The open field apparatus is a square arena with walls, typically equipped with automated photobeam detectors to track movement.

2. Experimental Procedure:

  • On the test day, administer 3-Isopropyl-6-acetyl-sydnone imine or a reference psychostimulant (e.g., amphetamine) via intraperitoneal injection.

  • A control group should receive a vehicle injection.

  • After a specified pre-treatment time (e.g., 15 minutes), place the mouse in the center of the open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

3. Data Analysis:

  • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

  • Compare the total locomotor activity between the different treatment groups using statistical tests (e.g., ANOVA).

Conclusion

3-Isopropyl-6-acetyl-sydnone imine shows considerable promise as a plant growth regulator, with in vivo data demonstrating its efficacy in promoting the growth of key cereal crops. Its mechanism of action via nitric oxide release is a well-established pathway in plant physiology. While its pharmacological potential as a vasodilator or psychostimulant is plausible based on the activity of related compounds, further dedicated in vivo studies in animal models are necessary to substantiate these effects and to establish a comprehensive safety and efficacy profile. The experimental protocols provided in this guide offer a framework for conducting such evaluations.

References

Safety Operating Guide

Personal protective equipment for handling 3-Isopropyl-6-acethyl-sydnone imine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Isopropyl-6-acetyl-sydnone imine. The following procedures are based on general best practices for handling novel chemical compounds and should be supplemented by a thorough, institution-specific risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 3-Isopropyl-6-acetyl-sydnone imine is not publicly available, related chemical structures and the sydnone imine class suggest that this compound should be handled with care. Sydnone imines are a class of mesoionic heterocyclic aromatic chemical compounds.[1] Some pharmaceuticals incorporate sydnone imines in their structure.[1]

Assumed Hazards:

  • Skin and Eye Irritation: Similar compounds can cause skin and eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Flammability: The presence of organic functional groups suggests the compound may be combustible.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Regularly inspect gloves for degradation and replace them as needed.
Body Protection A flame-retardant lab coat.
Respiratory Use in a well-ventilated area or a chemical fume hood. If aerosolization is likely, a respirator with an appropriate cartridge may be necessary based on risk assessment.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and ground all equipment to prevent static discharge.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

SituationAction
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, follow institutional emergency procedures.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Contaminated Materials: Used PPE, absorbent materials from spills, and empty containers should be collected in a designated, sealed hazardous waste container.

  • Unused Compound: Dispose of the compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow

The following diagram illustrates a logical workflow for handling 3-Isopropyl-6-acetyl-sydnone imine, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE WeighCompound Weigh Compound in Fume Hood DonPPE->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution RunReaction Run Reaction PrepareSolution->RunReaction Workup Reaction Work-up RunReaction->Workup WasteCollection Collect Waste Workup->WasteCollection Decontaminate Decontaminate Glassware & Surfaces WasteCollection->Decontaminate DisposeWaste Dispose of Waste via EH&S Decontaminate->DisposeWaste

Figure 1. A logical workflow for handling 3-Isopropyl-6-acetyl-sydnone imine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.